(3S)-hydroxytetradecanedioyl-CoA
Description
Properties
Molecular Formula |
C35H60N7O20P3S |
|---|---|
Molecular Weight |
1023.9 g/mol |
IUPAC Name |
(12S)-14-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-12-hydroxy-14-oxotetradecanoic acid |
InChI |
InChI=1S/C35H60N7O20P3S/c1-35(2,30(49)33(50)38-14-13-24(44)37-15-16-66-26(47)17-22(43)11-9-7-5-3-4-6-8-10-12-25(45)46)19-59-65(56,57)62-64(54,55)58-18-23-29(61-63(51,52)53)28(48)34(60-23)42-21-41-27-31(36)39-20-40-32(27)42/h20-23,28-30,34,43,48-49H,3-19H2,1-2H3,(H,37,44)(H,38,50)(H,45,46)(H,54,55)(H,56,57)(H2,36,39,40)(H2,51,52,53)/t22-,23+,28+,29+,30-,34+/m0/s1 |
InChI Key |
FFGRDSVMHUQCLS-FPTUOSRSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Metabolism of (3S)-hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-hydroxytetradecanedioyl-CoA is a critical intermediate in the metabolic pathway of long-chain dicarboxylic acids. This document provides an in-depth technical overview of the formation of its precursor, tetradecanedioic acid, through ω-oxidation, and its subsequent processing via the peroxisomal β-oxidation pathway. We present a consolidation of the enzymatic steps, relevant quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams of the core processes to serve as a comprehensive resource for researchers in metabolic diseases and drug development.
Introduction to Dicarboxylic Acid Metabolism
Long-chain dicarboxylic acids (DCAs) are metabolites derived from the ω-oxidation of monocarboxylic fatty acids.[1] This process serves as an alternative fatty acid oxidation pathway, particularly when mitochondrial β-oxidation is impaired or overloaded. After their synthesis, DCAs are activated to their coenzyme A (CoA) esters and are primarily chain-shortened via β-oxidation within peroxisomes.[2] this compound is a specific intermediate in the degradation of tetradecanedioic acid (a C14 dicarboxylic acid), representing the product of the second step and the substrate for the third step in each cycle of peroxisomal β-oxidation. Understanding this pathway is crucial for investigating certain metabolic disorders and the toxic effects of fatty acid accumulation.[2]
Biosynthesis of the Precursor: Tetradecanedioic Acid via ω-Oxidation
The journey to this compound begins with the formation of its precursor, tetradecanedioic acid, from the C14 monocarboxylic fatty acid, myristic acid. This conversion occurs through the ω-oxidation pathway.
The process involves three primary enzymatic steps:
-
ω-Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated. This reaction is catalyzed by microsomal cytochrome P450 enzymes of the CYP4A and CYP4F families and is NADPH-dependent.[2]
-
Oxidation to Aldehyde: The newly formed ω-hydroxy fatty acid is oxidized to an aldehyde in the cytosol by alcohol dehydrogenases.[3]
-
Oxidation to Carboxylic Acid: The ω-aldehydo fatty acid is subsequently oxidized to a dicarboxylic acid by aldehyde dehydrogenases, also in the cytosol.[3]
The resulting product, tetradecanedioic acid, can then be transported into the peroxisome for β-oxidation.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of (3S)-Hydroxytetradecanedioyl-CoA in Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dicarboxylic acids (DCAs) are metabolic products of fatty acid ω-oxidation, a pathway that becomes significant when mitochondrial β-oxidation is impaired or overloaded. The subsequent catabolism of these DCAs occurs primarily within peroxisomes via β-oxidation. (3S)-Hydroxytetradecanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of tetradecanedioic acid (C14-DCA). This technical guide delineates the metabolic context, enzymatic reactions, and analytical methodologies related to this compound, providing a comprehensive resource for researchers in fatty acid metabolism and related drug development.
Introduction: The Intersection of ω-Oxidation and β-Oxidation
Under conditions of high lipid influx, such as starvation or inborn errors of mitochondrial fatty acid oxidation, an alternative pathway, ω-oxidation, is upregulated.[1][2] This process, occurring in the endoplasmic reticulum, converts monocarboxylic fatty acids into dicarboxylic acids.[3] These DCAs, such as tetradecanedioic acid, are then transported into peroxisomes for chain shortening through β-oxidation.[1][4] This pathway serves as a metabolic overflow mechanism, mitigating the cellular toxicity of excess fatty acids.[1] The peroxisomal β-oxidation of dicarboxylic acids generates chain-shortened DCAs and acetyl-CoA.[1]
The Peroxisomal β-Oxidation of Tetradecanedioic Acid
The catabolism of tetradecanedioyl-CoA within the peroxisome proceeds through a series of enzymatic reactions analogous to mitochondrial β-oxidation. This compound is formed during the second step of this cycle.
Signaling Pathway Diagram
Caption: Peroxisomal β-oxidation of Tetradecanedioyl-CoA.
Enzymes Involved in the Metabolism of this compound
The enzymes responsible for the formation and subsequent conversion of this compound are components of the peroxisomal β-oxidation machinery.
| Enzyme | EC Number | Function | Substrate(s) | Product(s) |
| Acyl-CoA Oxidase 1 (ACOX1) | 1.3.3.6 | Catalyzes the first step, the FAD-dependent dehydrogenation of dicarboxylyl-CoAs. | Tetradecanedioyl-CoA, FAD | trans-2-Tetradecenedioyl-CoA, FADH2 |
| L-Bifunctional Protein (LBP) | 1.1.1.211, 4.2.1.119 | A multifunctional enzyme with both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It is involved in the hydration of the trans-2-enoyl-CoA intermediate to form the (3S)-hydroxyacyl-CoA intermediate. | trans-2-Tetradecenedioyl-CoA, H2O | This compound |
| D-Bifunctional Protein (DBP) | 1.1.1.-, 4.2.1.119 | Similar to LBP, this multifunctional enzyme possesses hydratase and dehydrogenase activities, acting on dicarboxylyl-CoA esters. | trans-2-Tetradecenedioyl-CoA, H2O | This compound |
| Sterol carrier protein X (SCPx) / Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) | 2.3.1.16 | Catalyzes the final step, the thiolytic cleavage of the 3-ketoacyl-CoA intermediate. | 3-Oxotetradecanedioyl-CoA, CoA-SH | Dodecanedioyl-CoA, Acetyl-CoA |
Data synthesized from multiple sources indicating the general functions of these enzymes in dicarboxylic acid metabolism.[4]
Experimental Protocols
Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Activity
The activity of the dehydrogenase component of LBP and DBP, which converts this compound to 3-oxotetradecanedioyl-CoA, can be assayed spectrophotometrically.
Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+ to NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm.[5] A coupled assay system can also be employed where the 3-ketoacyl-CoA product is cleaved by a thiolase, which drives the reaction to completion and eliminates product inhibition.[6]
Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.3).[7]
-
Add NAD+ to a final concentration of 0.1 mM.[7]
-
Add the substrate, this compound (or a suitable analog like S-acetoacetyl-coenzyme A for general activity measurement), to a final concentration of approximately 0.09 mM.[7]
-
Initiate the reaction by adding the enzyme source (e.g., purified LBP/DBP or a cell lysate).
-
Measurement: Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.[7]
-
Calculation: The enzyme activity is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.[7]
Analysis of Acyl-CoA Esters by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of acyl-CoA esters, including this compound.[8][9]
Protocol Outline:
-
Extraction: Extract acyl-CoA esters from tissue or cell samples using a suitable solvent system, such as a mixture of acetonitrile, methanol, and water.[10]
-
Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC) with a C8 or C18 column.[8] A linear gradient of an appropriate buffer system (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile) is used for elution.[8]
-
Mass Spectrometry Detection:
-
Utilize electrospray ionization (ESI) in either positive or negative ion mode.[8]
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for specific detection and quantification.[9]
-
For this compound, the precursor ion (Q1) would be the m/z of the intact molecule, and the product ions (Q3) would correspond to characteristic fragments (e.g., fragments of the coenzyme A moiety).[11]
-
Caption: LC-MS/MS workflow for acyl-CoA analysis.
Pathophysiological Relevance
Defects in the enzymes that metabolize dicarboxylic acids, including the bifunctional proteins that process this compound, can lead to dicarboxylic aciduria.[12] This condition is characterized by the accumulation and excretion of various dicarboxylic acids and their hydroxylated intermediates in the urine.[12] Analysis of these metabolites can be diagnostic for certain inborn errors of fatty acid metabolism.[12] For example, specific patterns of 3-hydroxydicarboxylic acids can indicate deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).[12]
Conclusion
This compound is a crucial, albeit transient, intermediate in the peroxisomal β-oxidation of C14 dicarboxylic acid. Its formation and degradation are catalyzed by the multifunctional L- and D-bifunctional proteins. Understanding the metabolism of this and related molecules is essential for diagnosing and developing therapeutic strategies for disorders of fatty acid oxidation. The experimental protocols outlined in this guide provide a framework for the functional and analytical investigation of this metabolic pathway.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of (3S)-Hydroxytetradecanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a proposed enzymatic pathway for the synthesis of (3S)-hydroxytetradecanedioyl-CoA, a chiral molecule with potential applications in the development of novel therapeutics. The synthesis is conceptualized as a four-step enzymatic cascade, leveraging the substrate specificity of enzymes involved in fatty acid metabolism. This document provides an in-depth overview of the proposed pathway, detailed hypothetical experimental protocols for the expression and purification of the requisite enzymes, and a framework for the enzymatic synthesis and analysis of the target molecule. Quantitative data from analogous reactions are presented to provide a baseline for expected yields and enzyme performance.
Proposed Enzymatic Synthesis Pathway
The synthesis of this compound can be envisioned through a four-step enzymatic pathway starting from the readily available precursor, tetradecanedioic acid. This pathway is a reversal of a modified β-oxidation cycle.
The four key enzymatic steps are:
-
Omega-Hydroxylation and Oxidation: The initial substrate, a C14 fatty acid, undergoes omega-hydroxylation at the terminal methyl group, followed by oxidation to yield tetradecanedioic acid. This step is crucial for creating the dicarboxylic nature of the target molecule.
-
Acyl-CoA Synthesis: Tetradecanedioic acid is activated to its corresponding CoA thioester, tetradecanedioyl-CoA, by a long-chain acyl-CoA synthetase.
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the C2 and C3 positions of tetradecanedioyl-CoA, forming 2-tetradecenedioyl-CoA.
-
Stereospecific Hydration: Finally, an enoyl-CoA hydratase catalyzes the stereospecific addition of water across the double bond to yield the target molecule, this compound.
Enzymes in the Synthetic Pathway
The successful implementation of this pathway relies on the selection of enzymes with appropriate substrate specificities. The following table summarizes the proposed enzymes for each step.
| Step | Enzyme Class | Proposed Enzyme | Source Organism | EC Number |
| 1 | Omega-Hydroxylase | Cytochrome P450 BM3 | Bacillus megaterium | 1.14.14.1 |
| 2 | Acyl-CoA Synthetase | Long-Chain Acyl-CoA Synthetase (ACSL) | Escherichia coli | 6.2.1.3 |
| 3 | Acyl-CoA Dehydrogenase | Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Homo sapiens | 1.3.8.8 |
| 4 | Enoyl-CoA Hydratase | Enoyl-CoA Hydratase (Crotonase) | Candida tropicalis | 4.2.1.17 |
Signaling Pathways and Experimental Workflows
Proposed Enzymatic Cascade for this compound Synthesis
Caption: Proposed four-step enzymatic pathway for the synthesis of this compound.
General Experimental Workflow
An In-depth Technical Guide to the Cellular Localization of (3S)-Hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-Hydroxytetradecanedioyl-CoA is a long-chain 3-hydroxy dicarboxylic acyl-coenzyme A that plays a role in fatty acid metabolism. Understanding its subcellular localization is crucial for elucidating its precise physiological functions and its involvement in metabolic disorders. This technical guide synthesizes current knowledge on the metabolic pathways that produce and degrade this compound to infer its cellular distribution. It also provides detailed experimental protocols for researchers to directly investigate its localization and quantification within subcellular compartments.
Inferred Cellular Localization from Metabolic Pathways
Direct experimental evidence for the specific subcellular localization of this compound is not extensively documented in current literature. However, its location can be strongly inferred from the well-characterized locations of the enzymatic pathways responsible for its synthesis and degradation. The formation of 3-hydroxy dicarboxylic acids is a multi-organelle process involving omega (ω)-oxidation and subsequent beta (β)-oxidation.
Initially, a 3-hydroxy monocarboxylic acid undergoes ω-oxidation, a process primarily occurring in the endoplasmic reticulum (ER), catalyzed by cytochrome P450 enzymes of the CYP4F and CYP4A subfamilies.[1] This step converts the terminal methyl group of the fatty acid into a carboxylic acid, forming a 3-hydroxy dicarboxylic acid. Specifically, 3-hydroxy fatty acids with carbon chains of 10 or longer are substrates for this conversion in the postmitochondrial fraction of liver cells, which is rich in ER (microsomes).[2][3]
The resulting long-chain 3-hydroxy dicarboxylic acid, in its CoA-ester form, this compound, is then a substrate for β-oxidation. This process shortens the carbon chain and is known to occur within mitochondria.[2] The involvement of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) in this pathway further points to a mitochondrial localization, as this enzyme is a key component of the mitochondrial trifunctional protein.[4]
Therefore, this compound is predicted to be found transiently in the endoplasmic reticulum during its synthesis and subsequently transported to the mitochondria for degradation via β-oxidation. A cytosolic presence is also possible as it transits between these organelles.
Data Presentation: Key Enzymes and Their Predicted Association with this compound
While direct quantitative data on the subcellular distribution of this compound is unavailable, the following table summarizes the key enzymes involved in its metabolism and their known cellular locations, which forms the basis for its inferred localization.
| Enzyme/Protein Family | Metabolic Process | Primary Cellular Localization | Implied Role for this compound |
| Cytochrome P450 (CYP4F/CYP4A) | ω-Oxidation | Endoplasmic Reticulum (ER) | Synthesis from 3-hydroxytetradecanoic acid. |
| Long-Chain Acyl-CoA Synthetase | CoA Activation | ER, Mitochondrial Outer Membrane | Activation of the dicarboxylic acid to its CoA ester. |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | β-Oxidation | Mitochondria (Inner Membrane) | Degradation into shorter-chain dicarboxylic acids. |
Signaling and Metabolic Pathway Diagram
The following diagram illustrates the proposed metabolic pathway for the formation and degradation of this compound, highlighting the key cellular compartments involved.
Experimental Protocols
To empirically determine the cellular localization and concentration of this compound, a combination of subcellular fractionation and sensitive analytical techniques is required. The following protocols provide a comprehensive workflow.
Protocol 1: Subcellular Fractionation of Liver Tissue by Differential Centrifugation
This protocol is adapted from methods designed to separate major organelles from liver tissue.
Materials:
-
Fresh liver tissue (e.g., from rat or mouse)
-
Homogenization Buffer: 0.25 M sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA. Keep on ice.
-
Dounce homogenizer with loose (A) and tight (B) pestles
-
Refrigerated centrifuge and microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Tissue Preparation: Perfuse the liver with ice-cold saline to remove blood. Mince approximately 1-2 g of fresh liver tissue on an ice-cold surface.
-
Homogenization:
-
Place the minced tissue in 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize with 5-10 strokes of a loose-fitting (A) Dounce homogenizer.
-
Further homogenize with 5-10 strokes of a tight-fitting (B) pestle. Perform all steps on ice to minimize enzymatic degradation.
-
-
Nuclear Fraction Pelleting:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C.
-
The resulting pellet is the Nuclear Fraction . Carefully collect the supernatant.
-
-
Mitochondrial Fraction Pelleting:
-
Transfer the supernatant from the previous step to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
The resulting pellet is the Mitochondrial Fraction . Collect the supernatant.
-
-
Microsomal and Cytosolic Fraction Separation:
-
Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The pellet contains the Microsomal Fraction (ER).
-
The final supernatant is the Cytosolic Fraction .
-
-
Fraction Processing: Immediately process each fraction for acyl-CoA extraction or store at -80°C.
Protocol 2: Extraction and Quantification of Long-Chain Acyl-CoAs by LC-MS/MS
This protocol outlines a general method for extracting and analyzing long-chain acyl-CoAs from subcellular fractions.
Materials:
-
Subcellular fractions from Protocol 1
-
Extraction Solvent: Acetonitrile:Isopropanol (3:1, v/v)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.
-
Solid Phase Extraction (SPE) columns (e.g., anion exchange)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Extraction:
-
To each subcellular fraction (resuspended in a minimal buffer volume), add 10 volumes of ice-cold Extraction Solvent containing the internal standard.
-
Vortex vigorously for 2 minutes and sonicate for 3 minutes on ice.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and debris.[2]
-
Collect the supernatant.
-
-
Solid Phase Extraction (for purification and concentration):
-
Condition an anion-exchange SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the column. Acyl-CoAs will bind to the stationary phase.
-
Wash the column with an appropriate solvent (e.g., acetonitrile/water/acetic acid mixture) to remove unbound contaminants.[5]
-
Elute the acyl-CoAs using a suitable elution buffer (e.g., methanol (B129727) with ammonium (B1175870) formate).[5]
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of mobile phase (e.g., methanol:water).
-
Inject the sample onto a C18 reverse-phase column.
-
Perform chromatographic separation using a gradient of ammonium hydroxide (B78521) in water and acetonitrile.[2]
-
Detect and quantify this compound using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The specific parent and daughter ion transitions for this compound must be determined using a chemical standard.
-
Quantify the amount of the target molecule by comparing its peak area to that of the internal standard.
-
Experimental Workflow Diagram
The logical flow from sample preparation to data analysis is visualized below.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (3S)-hydroxytetradecanedioyl-CoA and Mitochondrial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3S)-hydroxytetradecanedioyl-CoA is a dicarboxylic acyl-coenzyme A that emerges from the omega-oxidation of fatty acids, a metabolic pathway that becomes particularly significant under conditions of mitochondrial beta-oxidation overload or impairment. This guide provides a comprehensive overview of the intricate relationship between this compound and mitochondrial metabolism. It delves into the metabolic pathways of its formation and degradation, its impact on mitochondrial bioenergetics, and the associated methodologies for its study. Quantitative data from relevant studies are presented in structured tables, and detailed experimental protocols are provided for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts. This document serves as a critical resource for researchers and drug development professionals investigating fatty acid metabolism, mitochondrial dysfunction, and related metabolic disorders.
Introduction to Dicarboxylic Acids and Mitochondrial Function
Dicarboxylic acids (DCAs) are fatty acids with carboxyl groups at both ends of their aliphatic chain. They are typically formed through the ω-oxidation pathway of monocarboxylic fatty acids, which occurs primarily in the endoplasmic reticulum. This alternative route for fatty acid catabolism is upregulated when the primary pathway, mitochondrial β-oxidation, is saturated or genetically impaired[1]. The resulting DCAs can then be further metabolized in both peroxisomes and mitochondria[1].
The mitochondrial metabolism of dicarboxylic acids is of particular interest as their breakdown products, acetyl-CoA and succinyl-CoA, directly fuel the tricarboxylic acid (TCA) cycle, thus influencing cellular energy homeostasis. However, the accumulation of certain dicarboxylic acid species, particularly hydroxylated forms, has been linked to mitochondrial dysfunction in various inborn errors of metabolism[2][3]. This compound, a 14-carbon 3-hydroxydicarboxylic acyl-CoA, is one such metabolite that warrants detailed investigation due to its potential impact on mitochondrial health.
Metabolic Pathways
Formation of this compound
The biosynthesis of this compound is not a primary metabolic route but rather a consequence of an overwhelmed or deficient fatty acid β-oxidation pathway. The initial steps involve the ω-oxidation of 3-hydroxytetradecanoic acid in the endoplasmic reticulum.
Mitochondrial Metabolism of this compound
Once formed, this compound can be transported into the mitochondria for further degradation via β-oxidation. This transport is facilitated by mitochondrial dicarboxylate carriers and potentially, to a lesser extent, the carnitine shuttle[1]. Inside the mitochondrial matrix, it undergoes a series of enzymatic reactions analogous to the conventional β-oxidation of fatty acids.
Impact on Mitochondrial Bioenergetics: Quantitative Data
The accumulation of long-chain 3-hydroxy fatty acids has been shown to have a detrimental effect on mitochondrial function. Specifically, 3-hydroxytetradecanoic acid (3-HTA), the precursor to this compound, acts as an uncoupler of oxidative phosphorylation in isolated heart mitochondria. This leads to an increase in resting respiration (State 4) and a decrease in the efficiency of ATP synthesis.
Table 1: Effect of 3-Hydroxytetradecanoic Acid (3-HTA) on Mitochondrial Respiration
| Parameter | Control | + 3-HTA (50 µM) | % Change | Reference |
| State 4 Respiration (nmol O₂/min/mg protein) | 25 ± 3 | 45 ± 5 | +80% | [2] |
| State 3 Respiration (nmol O₂/min/mg protein) | 150 ± 10 | 130 ± 12 | -13% | [2] |
| Respiratory Control Ratio (RCR) | 6.0 | 2.9 | -52% | [2] |
| ADP/O Ratio | 2.8 ± 0.1 | 1.9 ± 0.2 | -32% | [2] |
| Mitochondrial Membrane Potential (ΔΨm) | High | Decreased | - | [2] |
| NAD(P)H Levels | Normal | Decreased | - | [2] |
Data are presented as mean ± SD. The study was conducted using isolated rat heart mitochondria with glutamate/malate as substrates.
These findings suggest that the accumulation of this compound or its precursors could lead to a state of energy deficiency in tissues that are highly reliant on fatty acid oxidation, such as the heart and skeletal muscle.
Experimental Protocols
Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured cells for subsequent bioenergetic assays.
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS)
-
Mitochondrial isolation buffer (e.g., 70 mM sucrose, 210 mM mannitol, 5 mM HEPES, 1 mM EGTA, pH 7.2)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Harvest cultured cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 10 volumes of ice-cold mitochondrial isolation buffer.
-
Allow cells to swell for 10 minutes on ice.
-
Homogenize the cell suspension with a Dounce homogenizer (approximately 10-15 strokes).
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of the desired respiration buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA assay).
Seahorse XF Cell Mito Stress Test with Dicarboxylic Acid Treatment
This protocol outlines the use of the Agilent Seahorse XF Analyzer to assess the impact of a dicarboxylic acid on mitochondrial respiration in intact cells.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
(3S)-hydroxytetradecanedioic acid (or other DCA of interest)
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium containing the desired concentration of the dicarboxylic acid (and a vehicle control). Incubate for a specified time (e.g., 1-4 hours) in a non-CO2 37°C incubator.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
LC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantification of this compound in mitochondrial extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Isolated mitochondria
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
To a pellet of isolated mitochondria, add a known amount of the internal standard.
-
Extract the acyl-CoAs by adding ice-cold acetonitrile and vortexing vigorously.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Separate the analytes using a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (acetonitrile).
-
-
MS/MS Detection:
-
Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use selected reaction monitoring (SRM) to monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analyte.
-
Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Conclusion and Future Directions
This compound stands at the crossroads of fatty acid ω-oxidation and mitochondrial β-oxidation. While its formation is indicative of a stressed or impaired primary fatty acid metabolism, its accumulation, along with its precursors, can further exacerbate mitochondrial dysfunction by uncoupling oxidative phosphorylation. This guide has provided a foundational understanding of its metabolic context, its impact on mitochondrial bioenergetics, and the methodologies required for its investigation.
Future research should focus on elucidating the specific enzyme kinetics of the mitochondrial β-oxidation of this compound to better understand its metabolic fate. Furthermore, the development of targeted therapeutic strategies aimed at mitigating the accumulation of such toxic metabolites holds promise for the treatment of inborn errors of fatty acid metabolism and other conditions associated with mitochondrial dysfunction. The protocols and data presented herein provide a robust starting point for researchers and drug development professionals to further explore this critical area of mitochondrial metabolism.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial bioenergetics deregulation caused by long-chain 3-hydroxy fatty acids accumulating in LCHAD and MTP deficiencies in rat brain: a possible role of mPTP opening as a pathomechanism in these disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
discovery and characterization of (3S)-hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-hydroxytetradecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A molecule. While its specific discovery and detailed characterization are not extensively documented in publicly available scientific literature, its structure suggests a role within the broader context of lipid metabolism, specifically the pathways involving dicarboxylic acids. This guide provides a comprehensive overview of the known information about this compound, placed within the established framework of dicarboxylic acid metabolism. Due to the limited specific data, this document focuses on the general pathways and methodologies relevant to the study of similar molecules, offering a foundational understanding for researchers in this field.
Introduction to Dicarboxylic Acid Metabolism
Long-chain dicarboxylic acids (DCAs) are important metabolic intermediates that are typically formed through the ω-oxidation of monocarboxylic fatty acids.[1][2] This process serves as an alternative route for fatty acid catabolism, particularly when the primary pathway, mitochondrial β-oxidation, is overloaded or impaired.[1][3] The resulting DCAs are primarily metabolized via peroxisomal β-oxidation.[1][2]
The metabolism of DCAs is crucial for maintaining energy homeostasis and preventing the toxic accumulation of fatty acids.[1] Dicarboxylic aciduria, the presence of elevated levels of DCAs in urine, is a key indicator of certain metabolic disorders, including defects in mitochondrial fatty acid oxidation.[1][4]
Physicochemical Properties of this compound
Based on available chemical databases, the fundamental properties of this compound are summarized below. It is important to note that much of the quantitative data is predicted from computational models due to a lack of empirical studies.
| Property | Value | Source |
| Molecular Formula | C35H60N7O20P3S | [5] |
| IUPAC Name | (12S)-14-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-12-hydroxy-14-oxotetradecanoic acid | [5] |
| Monoisotopic Mass | 1023.28265 Da | [5] |
| Predicted XlogP | -2.5 | [5] |
| Stereochemistry | (3S) | [5][6] |
Table 1: Physicochemical Properties of this compound.
Potential Biological Role and Signaling Pathways
Given its structure as a hydroxylated long-chain dicarboxylic acyl-CoA, this compound is hypothesized to be an intermediate in the peroxisomal β-oxidation of tetradecanedioic acid. The general pathway for the metabolism of long-chain dicarboxylic acids is initiated by ω-oxidation of the corresponding fatty acid in the endoplasmic reticulum, followed by activation to its CoA ester and subsequent chain shortening via β-oxidation in peroxisomes.[1][7]
Hypothesized Metabolic Pathway
The following diagram illustrates the potential metabolic context of this compound within the broader pathway of dicarboxylic acid metabolism.
Caption: Hypothesized metabolic pathway of this compound.
Experimental Protocols for Characterization
While specific protocols for this compound are not available, the following section outlines general methodologies that would be applicable for its study, based on established techniques for other acyl-CoA molecules.
Synthesis of Dicarboxylic Acyl-CoAs
The synthesis of long-chain dicarboxylic acyl-CoAs can be achieved through several methods. One common approach involves the enzymatic conversion of dicarboxylic acids to their corresponding CoA thioesters using an acyl-CoA synthetase. Alternatively, chemical synthesis methods can be employed, often involving the activation of the carboxylic acid followed by reaction with coenzyme A.
Enzymatic Assays
The activity of enzymes involved in the metabolism of this compound, such as 3-hydroxyacyl-CoA dehydrogenase, can be measured using spectrophotometric assays.[8] These assays typically monitor the change in absorbance of NAD+ or NADH, which are cofactors for these dehydrogenase reactions.
Example Experimental Workflow for Enzyme Activity Assay:
Caption: General workflow for a 3-hydroxyacyl-CoA dehydrogenase assay.
Conclusion and Future Directions
The study of this compound is still in its infancy. While its chemical structure is known, its biological significance remains to be elucidated. Future research should focus on its definitive identification in biological systems, the characterization of the enzymes responsible for its synthesis and degradation, and its potential role in cellular signaling and metabolic regulation. The development of specific analytical methods for its quantification in biological samples will be a critical step in advancing our understanding of this molecule. The general framework of dicarboxylic acid metabolism provides a strong foundation for formulating hypotheses and designing experiments to uncover the specific functions of this compound.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound(5-) (C35H60N7O20P3S) [pubchemlite.lcsb.uni.lu]
- 6. CHEBI:77038 [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Intermediates: A Technical Guide to the Biological Functions of Hydroxydicarboxylic Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxydicarboxylic acyl-CoAs are a class of molecules that, while not central to the primary routes of energy metabolism, play a crucial role in alternative fatty acid oxidation pathways. Their accumulation is a hallmark of several inherited metabolic disorders, making them key diagnostic markers and potential therapeutic targets. This technical guide provides an in-depth exploration of the biological functions of hydroxydicarboxylic acyl-CoAs, detailing their metabolic pathways, roles in disease, and emerging evidence of their signaling functions. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation and therapeutic innovation in the field of metabolic diseases.
Metabolic Pathways of Hydroxydicarboxylic Acyl-CoAs
Hydroxydicarboxylic acyl-CoAs are primarily generated through the ω-oxidation pathway of fatty acids, an alternative to the main β-oxidation pathway. This pathway becomes particularly significant when β-oxidation is impaired.
The ω-oxidation of fatty acids occurs in the endoplasmic reticulum and involves a series of enzymatic reactions:
-
Hydroxylation: The process begins with the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, catalyzed by a cytochrome P450 monooxygenase. This reaction forms a ω-hydroxy fatty acid.
-
Oxidation to an Aldehyde: The ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.
-
Oxidation to a Dicarboxylic Acid: The aldehyde is further oxidized to a dicarboxylic acid by aldehyde dehydrogenase.
Once a dicarboxylic acid is formed, it can be activated to its corresponding acyl-CoA thioester and subsequently undergo β-oxidation, primarily within peroxisomes. During this peroxisomal β-oxidation, 3-hydroxydicarboxylic acyl-CoA intermediates are formed.
Peroxisomal β-Oxidation of Dicarboxylic Acyl-CoAs
The β-oxidation of dicarboxylic acyl-CoAs in peroxisomes proceeds through a series of reactions analogous to mitochondrial β-oxidation, but with distinct enzymes:
-
Acyl-CoA Oxidase: The first step is catalyzed by a peroxisomal acyl-CoA oxidase, which introduces a double bond and produces H₂O₂.
-
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme): The next two steps, hydration and dehydrogenation, are catalyzed by a single bifunctional enzyme, which forms a 3-ketoacyl-CoA intermediate via a 3-hydroxyacyl-CoA intermediate.
-
Thiolase: Finally, a peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA (or a shorter dicarboxylic acyl-CoA) and a chain-shortened dicarboxylic acyl-CoA.
This process continues until the dicarboxylic acyl-CoA is shortened sufficiently to be further metabolized in the mitochondria.
Figure 1: ω-Oxidation and subsequent peroxisomal β-oxidation of dicarboxylic acids.
Role in Disease: Diagnostic Significance
The accumulation and subsequent urinary excretion of 3-hydroxydicarboxylic acids are prominent biochemical features of several inherited disorders of fatty acid oxidation. These disorders result from deficiencies in enzymes required for the proper breakdown of fatty acids, leading to an increased flux through the ω-oxidation pathway.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
MCAD deficiency is one of the most common inherited metabolic disorders. The deficiency of the MCAD enzyme leads to the accumulation of medium-chain fatty acids, which are then shunted into the ω-oxidation pathway. This results in the increased production and urinary excretion of various dicarboxylic acids, including 3-hydroxydicarboxylic acids such as 3-hydroxyadipic acid (3OHDC6), 3-hydroxyoctanedioic acid (3OHDC8), and 3-hydroxydecanedioic acid (3OHDC10).[1] In patients with MCAD deficiency, the urinary ratios of 3OHDC6 and 3OHDC8 to 3OHDC10 are typically lower, reflecting the decreased activity of MCAD.[1]
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency
LCHAD deficiency is a disorder that affects the breakdown of long-chain fatty acids. A defect in the LCHAD enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs. These intermediates can then be converted to their corresponding 3-hydroxydicarboxylic acids via ω-oxidation. Consequently, patients with LCHAD deficiency exhibit elevated urinary levels of long-chain 3-hydroxydicarboxylic acids, particularly 3-hydroxydodecanedioic acid (3OHDC12) and unsaturated C14 3-hydroxydicarboxylic acids.[1] The analysis of the ratios of 3OHDC6 and 3OHDC12 relative to 3OHDC10 in urine is a useful indicator for defects in LCHAD.[1]
| Disease | Accumulated Metabolites (Urinary) | Reference Range (Control) | Pathological Range |
| MCAD Deficiency | 3-hydroxyadipic acid (3OHDC6), 3-hydroxyoctanedioic acid (3OHDC8), 3-hydroxydecanedioic acid (3OHDC10) | Not typically detected or present at very low levels | Significantly elevated |
| LCHAD Deficiency | 3-hydroxydecanedioic acid (3OHDC10), 3-hydroxydodecanedioic acid (3OHDC12), unsaturated 3-hydroxytetradecanedioic acids | Not typically detected or present at very low levels | Significantly elevated |
Note: Specific quantitative ranges can vary between laboratories and depend on the analytical method used. The data presented here are qualitative indications of changes observed in pathological states.
Signaling and Regulatory Functions
While the role of hydroxydicarboxylic acyl-CoAs as metabolic intermediates is well-established, their potential functions as signaling molecules are an emerging area of research. Structurally similar molecules, such as hydroxy-monocarboxylic acids, have been shown to act as ligands for specific G protein-coupled receptors (GPCRs), suggesting that hydroxydicarboxylic acids may also possess signaling capabilities.
Potential Interaction with Hydroxy-Carboxylic Acid (HCA) Receptors
The hydroxy-carboxylic acid (HCA) receptors (HCA₁, HCA₂, and HCA₃) are a family of GPCRs that are activated by various hydroxy-carboxylic acids. For instance, HCA₂ is the receptor for the ketone body 3-hydroxybutyrate, and HCA₃ is activated by 3-hydroxyoctanoic acid.[2] Given the structural similarity, it is plausible that hydroxydicarboxylic acids could also interact with these receptors, potentially modulating cellular signaling pathways involved in metabolism and inflammation. However, direct evidence for this interaction is currently lacking and warrants further investigation.
Potential Role in Nuclear Receptor Signaling
Fatty acids and their derivatives are known to act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. It is conceivable that hydroxydicarboxylic acyl-CoAs, as products of fatty acid metabolism, could modulate the activity of these receptors. Activation of PPARα, for example, leads to the transcriptional upregulation of genes involved in fatty acid oxidation. If hydroxydicarboxylic acyl-CoAs were to act as PPARα ligands, they could potentially influence their own metabolism in a feedback loop. Further research is needed to explore this possibility.
Figure 2: Hypothetical signaling roles of hydroxydicarboxylic acyl-CoAs.
Experimental Protocols
Quantification of Urinary 3-Hydroxydicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the analysis of organic acids, including 3-hydroxydicarboxylic acids, in urine.
a. Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled 3-hydroxydicarboxylic acid).
-
Acidify the urine sample to pH 1-2 with hydrochloric acid.
-
Extract the organic acids with two portions of 5 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
b. Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
c. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a capillary column suitable for organic acid analysis (e.g., a DB-5ms column).
-
The temperature program should be optimized to achieve good separation of the compounds of interest. A typical program might start at 80°C, hold for 2 minutes, then ramp to 280°C at 5°C/min.
-
The mass spectrometer should be operated in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for quantification.
Figure 3: Workflow for GC-MS analysis of urinary 3-hydroxydicarboxylic acids.
Analysis of Hydroxydicarboxylic Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the analysis of acyl-CoAs, which can be adapted for hydroxydicarboxylic acyl-CoAs, from biological tissues or cells.
a. Sample Extraction:
-
Homogenize the tissue or cell pellet in a cold extraction solution (e.g., acetonitrile (B52724)/methanol/water).
-
Centrifuge the homogenate to pellet the proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
The extract may require further solid-phase extraction (SPE) for cleanup and concentration.
b. LC-MS/MS Analysis:
-
Inject the prepared extract onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., heptafluorobutyric acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
The mass spectrometer should be operated in positive ion mode with electrospray ionization (ESI).
-
Use multiple reaction monitoring (MRM) for the quantification of specific hydroxydicarboxylic acyl-CoAs. The transitions would involve the precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion (e.g., the fragment corresponding to the CoA moiety).
Conclusion
Hydroxydicarboxylic acyl-CoAs are important intermediates in alternative fatty acid oxidation pathways, and their accumulation is a key indicator of several inherited metabolic diseases. While their role as diagnostic markers is well-established, their potential functions in cellular signaling and gene regulation are only beginning to be explored. Further research into the enzyme kinetics of their metabolism and their interactions with cellular receptors will be crucial for a complete understanding of their biological significance. This knowledge will be invaluable for the development of novel diagnostic tools and therapeutic strategies for a range of metabolic disorders. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate these fascinating and clinically relevant molecules.
References
The Peroxisomal Pathway of Dicarboxylic Acid Oxidation: A Technical Guide to (3S)-hydroxytetradecanedioyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that cannot be efficiently processed by mitochondria, including very long-chain fatty acids and dicarboxylic acids (DCAs). This technical guide provides an in-depth exploration of the peroxisomal oxidation of tetradecanedioic acid, with a specific focus on the pivotal intermediate, (3S)-hydroxytetradecanedioyl-CoA. We will detail the enzymatic steps, present available quantitative data, outline experimental protocols for pathway analysis, and provide visual representations of the metabolic and experimental workflows. Understanding this pathway is crucial for researchers investigating inborn errors of metabolism, developing therapeutics for related disorders, and exploring the intricate network of cellular lipid homeostasis.
Introduction to Peroxisomal Dicarboxylic Acid Oxidation
Peroxisomes are ubiquitous organelles that play a vital role in cellular lipid metabolism.[1] One of their key functions is the β-oxidation of dicarboxylic acids (DCAs), which are produced from monocarboxylic acids via ω-oxidation in the endoplasmic reticulum.[2][3] This process is particularly important when there is an excess of fatty acids or when mitochondrial β-oxidation is impaired. The peroxisomal β-oxidation of DCAs is a chain-shortening process that ultimately yields shorter-chain dicarboxylic acids that can be further metabolized by mitochondria.
The degradation of a 14-carbon dicarboxylic acid, tetradecanedioic acid, proceeds through a series of enzymatic reactions within the peroxisome, mirroring the classical β-oxidation spiral. A key intermediate in this pathway is this compound, the formation and subsequent dehydrogenation of which are critical for the progression of the cycle.
The Metabolic Pathway of Tetradecanedioyl-CoA Oxidation
The peroxisomal β-oxidation of tetradecanedioyl-CoA involves a sequence of four enzymatic reactions, catalyzed by three key enzymes:
-
Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting step is the desaturation of tetradecanedioyl-CoA to trans-2-tetradecenedioyl-CoA. This reaction is catalyzed by ACOX1 and produces hydrogen peroxide (H₂O₂).[4]
-
L-Bifunctional Protein (L-PBE or EHHADH): This enzyme exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[5][6] It catalyzes the hydration of trans-2-tetradecenedioyl-CoA to this compound. Subsequently, the same enzyme dehydrogenates this compound to 3-ketotetradecanedioyl-CoA, using NAD⁺ as a cofactor.[7]
-
D-Bifunctional Protein (D-BP or HSD17B4): While L-PBE is considered the primary enzyme for dicarboxylic acid oxidation, D-BP also possesses hydratase and dehydrogenase activities with different stereospecificity (producing the 3R-hydroxyacyl-CoA intermediate).[4][8][9] Studies in fibroblasts from patients with D-BP deficiency have shown normal hexadecanedioic acid β-oxidation, suggesting a more prominent role for L-PBE in this pathway.[4] However, both enzymes have been shown to handle long-chain DCA substrates with comparable efficiency in vitro.[10]
-
Peroxisomal Thiolase (ACAA1): The final step is the thiolytic cleavage of 3-ketotetradecanedioyl-CoA by peroxisomal 3-ketoacyl-CoA thiolase, which yields dodecanedioyl-CoA and acetyl-CoA. The shortened dodecanedioyl-CoA can then re-enter the β-oxidation spiral.
Quantitative Data
Precise kinetic parameters for the human enzymes involved in the metabolism of this compound are not extensively documented. However, data from studies using homologous substrates provide valuable insights into the enzymes' activities.
| Enzyme | Substrate | Organism | Km (µM) | Vmax/Activity | Reference |
| EHHADH (L-PBE) | (2E)-Hexadecenedioyl-CoA | Human | 0.3 | - | [11] |
| (2E)-Hexadecenoyl-CoA | Human | 10.4 | - | [11] | |
| HSD17B4 (D-BP) | D-3-hydroxy-octanoyl-CoA | Human | 10 | - | [5] |
| NAD⁺ | Human | 13 | - | [5] | |
| 3-ketooctanoyl-CoA | Human | 2.7 | - | [5] | |
| NADH | Human | 5.4 | - | [5] | |
| (2E)-Hexadecenedioyl-CoA | Human | 0.9 | - | [5] |
Note: The table summarizes available kinetic data for human peroxisomal β-oxidation enzymes with dicarboxylic or related acyl-CoA substrates. Direct kinetic data for this compound is currently unavailable.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound for use as a standard or substrate in enzymatic assays is not commercially straightforward but can be achieved through established biochemical methods. A general approach involves:
-
Synthesis of 3-hydroxytetradecanedioic acid: This can be accomplished through chemical synthesis routes, for example, via aldol (B89426) condensation followed by reduction. Alternatively, enzymatic synthesis using microbial systems with nitrile hydratase and amidase activities on a suitable precursor can be explored.[12]
-
Activation to the CoA thioester: The synthesized 3-hydroxytetradecanedioic acid is then activated to its CoA derivative. This can be performed using acyl-CoA synthetase or by chemical methods, such as the use of N-hydroxysuccinimide esters of the fatty acid to react with Coenzyme A.[13][14]
Measurement of Peroxisomal β-Oxidation Activity in Cultured Cells
This protocol describes the measurement of the overall peroxisomal β-oxidation flux of a dicarboxylic acid in cultured human skin fibroblasts.
-
Cell Culture: Human skin fibroblasts are cultured to confluency in appropriate media.
-
Substrate Incubation: The cells are incubated with a radiolabeled or stable-isotope labeled tetradecanedioic acid (e.g., [1-¹⁴C]tetradecanedioic acid or [D₄]tetradecanedioic acid).[15]
-
Inhibition of Mitochondrial β-Oxidation: To specifically measure peroxisomal activity, mitochondrial β-oxidation is inhibited using a selective inhibitor such as etomoxir.
-
Measurement of β-Oxidation Products:
-
Radiolabeled Substrate: The rate of β-oxidation is determined by measuring the production of radiolabeled acetyl-CoA, which is quantified by measuring the amount of ¹⁴CO₂ produced or the amount of radiolabel incorporated into the aqueous phase after precipitation of the remaining substrate.
-
Stable-Isotope Labeled Substrate: The chain-shortened dicarboxylyl-CoAs are extracted from the cells and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the labeled product to the labeled precursor is used to determine the β-oxidation activity.[8][15]
-
In Vitro Enzyme Assays for EHHADH and HSD17B4
These assays measure the specific activity of the hydratase and dehydrogenase components of the bifunctional enzymes using recombinant proteins.
-
Expression and Purification of Recombinant Enzymes: Human EHHADH and HSD17B4 are expressed in a suitable system (e.g., E. coli or yeast) and purified using affinity chromatography.[16][17][18]
-
Hydratase Assay:
-
Substrate: trans-2-tetradecenedioyl-CoA (synthesized from tetradecanedioic acid).
-
Assay Principle: The hydration of the enoyl-CoA substrate is monitored spectrophotometrically by the decrease in absorbance at 263 nm.
-
Reaction Mixture: The reaction is initiated by adding the purified enzyme to a buffered solution containing the substrate.
-
-
Dehydrogenase Assay:
-
Substrate: this compound (synthesized as described in 4.1).
-
Assay Principle: The dehydrogenation of the 3-hydroxyacyl-CoA substrate is monitored spectrophotometrically by the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.
-
Reaction Mixture: The reaction is initiated by adding the purified enzyme to a buffered solution containing the substrate and NAD⁺.
-
Quantitative Analysis of Acyl-CoAs by LC-MS/MS
This method allows for the sensitive and specific quantification of various acyl-CoA species, including this compound, from biological samples.[2][19][20]
-
Sample Preparation: Acyl-CoAs are extracted from cells or tissues using an acidic organic solvent mixture (e.g., isopropanol/acetonitrile/acetic acid).
-
Internal Standards: A mixture of stable-isotope labeled acyl-CoA internal standards is added to the sample for accurate quantification.
-
LC Separation: The extracted acyl-CoAs are separated using reversed-phase high-performance liquid chromatography (HPLC).
-
MS/MS Detection: The separated acyl-CoAs are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 10. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genecards.org [genecards.org]
- 12. US6562603B2 - 3-hydroxycarboxylic acid production and use in branched polymers - Google Patents [patents.google.com]
- 13. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human EHHADH (aa 634-711) Control Fragment Recombinant Protein (RP-103761) [thermofisher.com]
- 17. cusabio.com [cusabio.com]
- 18. cusabio.com [cusabio.com]
- 19. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Regulation of (3S)-Hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-Hydroxytetradecanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of tetradecanedioic acid, a dicarboxylic acid formed from the ω-oxidation of myristic acid. The cellular levels of this metabolite are intricately regulated to maintain lipid homeostasis and respond to metabolic cues. This technical guide provides a comprehensive overview of the synthesis, degradation, and regulation of this compound. It details the enzymatic players, the transcriptional control governed by nuclear receptors like PPARα, and the influence of metabolic states such as fasting and high-fat diets. Furthermore, this guide presents detailed experimental protocols for the quantification of this compound and the assessment of relevant enzyme activities, alongside signaling and metabolic pathway diagrams to facilitate a deeper understanding of its cellular dynamics.
Introduction
Dicarboxylic acids (DCAs) are metabolites derived from the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant during conditions of high lipid flux or impaired mitochondrial β-oxidation[1]. These DCAs are subsequently chain-shortened via the peroxisomal β-oxidation pathway[1][2]. This compound is a specific intermediate in the degradation of C14 dicarboxylic acids. The regulation of its cellular concentration is crucial, as accumulation of dicarboxylic acids and their intermediates can be indicative of metabolic disorders[3][4]. This guide will delve into the core aspects of this compound metabolism and its regulation.
Metabolic Pathway of this compound
The metabolism of this compound is an integral part of the peroxisomal β-oxidation of dicarboxylic acids.
Synthesis of this compound
The precursor for this compound is tetradecanedioyl-CoA. The synthesis involves the first two steps of peroxisomal β-oxidation:
-
Oxidation: Tetradecanedioyl-CoA is oxidized by Acyl-CoA Oxidase 1 (ACOX1) to produce trans-2-tetradecenedioyl-CoA[5][6]. This is the rate-limiting step in peroxisomal β-oxidation[7].
-
Hydration: The resulting trans-2-tetradecenedioyl-CoA is then hydrated by the L-bifunctional protein (EHHADH) to form this compound[5][6]. The D-bifunctional protein (HSD17B4) can also participate in this step, and their relative contributions may depend on their expression levels in a specific tissue[8][9].
Degradation of this compound
This compound is further metabolized in the subsequent steps of peroxisomal β-oxidation:
-
Dehydrogenation: this compound is dehydrogenated by the L-bifunctional protein (EHHADH) or D-bifunctional protein (HSD17B4) to 3-oxotetradecanedioyl-CoA[5][6].
-
Thiolytic Cleavage: 3-Oxotetradecanedioyl-CoA is cleaved by peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) or sterol carrier protein x (SCPx) into dodecanedioyl-CoA and acetyl-CoA[5][6]. The resulting dodecanedioyl-CoA can then re-enter the β-oxidation spiral.
Regulation of this compound Levels
The cellular concentration of this compound is primarily regulated at the level of the enzymes involved in its metabolism, mainly through transcriptional control.
Transcriptional Regulation by PPARα
The Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that acts as a master regulator of lipid metabolism, including peroxisomal β-oxidation[10][11][12].
-
Activation: PPARα is activated by a variety of ligands, including fatty acids, dicarboxylic acids, and hypolipidemic drugs of the fibrate class[1][13].
-
Mechanism: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes[10][14].
-
Target Genes: The key genes in the peroxisomal β-oxidation pathway that are transcriptionally upregulated by PPARα include ACOX1, EHHADH, and ACAA1[10][12]. This coordinated induction of enzymes leads to an overall increase in the flux through the pathway, thereby affecting the levels of intermediates like this compound.
Other Regulatory Influences
-
Liver X Receptor (LXR): LXR has been shown to activate the genes of the classic peroxisomal β-oxidation pathway, independently of PPARα[15]. This suggests an additional layer of transcriptional control.
-
Insulin (B600854): In the fed state, high insulin levels are known to inhibit hepatic peroxisomal β-oxidation, likely through FOXO1 signaling[5].
-
Metabolic States:
-
Fasting: During fasting, there is an induction of fatty acid ω-oxidation and subsequent peroxisomal β-oxidation of the resulting dicarboxylic acids[1][16]. This leads to an increased flux through the pathway.
-
High-Fat Diet: A high-fat diet can also induce the expression of enzymes involved in ω-oxidation and peroxisomal β-oxidation, mediated by PPARα[1].
-
Quantitative Data
Quantitative data on the kinetics of peroxisomal enzymes with this compound as a substrate are scarce in the literature. The available data often pertains to monocarboxylic acyl-CoAs or other dicarboxylic acyl-CoAs.
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Organism/Source | Reference |
| Acyl-CoA Oxidase (ACOX1) | Dodecanedioyl-CoA (DC12-CoA) | N/A | N/A | Rat Liver | [10] |
| Sebacic-CoA (DC10-CoA) | N/A | N/A | Rat Liver | [10] | |
| Suberic-CoA (DC8-CoA) | N/A | N/A | Rat Liver | [10] | |
| Adipic-CoA (DC6-CoA) | N/A | N/A | Rat Liver | [10] | |
| L-bifunctional protein (EHHADH) | C16:1DC-CoA | Lower than HSD17B4 | N/A | Human | [2] |
| 3-ketoacyl-CoA thiolase (ACAA1) | Various 3-ketoacyl-CoAs | N/A | N/A | Rat Liver | [1] |
Note: "N/A" indicates that specific values were not available in the cited literature. The study on Acyl-CoA Oxidase reported substrate inhibition and that while Vmax values were similar for the tested dicarboxylyl-CoAs, Km values increased with decreasing chain length[10]. Further research is required to determine the precise kinetic parameters for the enzymes of peroxisomal β-oxidation with this compound and its immediate precursor and successor.
Cellular concentrations of specific long-chain 3-hydroxy-dicarboxylyl-CoAs are not well-documented. However, studies have measured the levels of various acyl-CoAs in different cell lines.
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) | Reference |
| C14:0-CoA | - | ~2.5 | ~1.5 | [14] |
| C16:0-CoA | - | ~12 | ~4 | [14] |
| C18:0-CoA | - | ~5 | ~2.5 | [14] |
| C18:1-CoA | - | ~7 | ~3 | [14] |
| C18:2-CoA | - | ~1 | ~0.5 | [14] |
Note: This table provides context for the general abundance of long-chain acyl-CoAs in cultured cells. Specific measurements of this compound would require targeted mass spectrometry-based approaches.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of acyl-CoAs from cultured cells.
Objective: To quantify the intracellular levels of this compound.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Methanol (B129727) (LC-MS grade)
-
Internal standard (e.g., a stable isotope-labeled C14-dicarboxylyl-CoA or an odd-chain dicarboxylyl-CoA)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Microcentrifuge tubes
-
Cell scraper
-
Centrifuge (refrigerated)
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Lysis:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add a defined volume of cold methanol containing the internal standard and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in cold methanol with the internal standard.
-
Transfer the lysate to a microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell lysate vigorously.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Preparation:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column. Elute with a gradient of mobile phase A (e.g., water with 10 mM ammonium acetate) and mobile phase B (e.g., acetonitrile/water with 10 mM ammonium acetate).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transition for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
Data Analysis:
-
Generate a calibration curve using standards of this compound of known concentrations.
-
Quantify the amount of this compound in the samples by comparing its peak area to that of the internal standard and the calibration curve.
-
Normalize the results to cell number or total protein content.
Peroxisomal β-Oxidation Enzyme Activity Assay
This is a general protocol for a fluorometric assay to measure the activity of peroxisomal β-oxidation, which can be adapted to use dicarboxylyl-CoA substrates.
Objective: To measure the rate of H₂O₂ production by acyl-CoA oxidase, the first and rate-limiting enzyme in peroxisomal β-oxidation.
Principle: Acyl-CoA oxidase produces H₂O₂ as a byproduct. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red or 4-hydroxyphenylacetic acid), resulting in a fluorescent product that can be measured over time.
Materials:
-
Cell or tissue homogenate/lysate
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
This compound precursor (tetradecanedioyl-CoA)
-
Horseradish peroxidase (HRP)
-
Fluorogenic substrate (e.g., Amplex Red)
-
Fluorometer
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the fluorogenic substrate and HRP in the assay buffer.
-
Prepare a stock solution of tetradecanedioyl-CoA.
-
-
Assay Setup:
-
In a 96-well plate, add the cell/tissue lysate.
-
Add the HRP/fluorogenic substrate working solution to each well.
-
Initiate the reaction by adding the tetradecanedioyl-CoA substrate.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed fluorometer.
-
Measure the increase in fluorescence over time (kinetic mode).
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Use a standard curve of H₂O₂ to convert the rate of fluorescence change to the rate of H₂O₂ production (nmol/min).
-
Normalize the activity to the amount of protein in the lysate (nmol/min/mg protein).
Conclusion
The cellular levels of this compound are tightly controlled through the regulation of the peroxisomal β-oxidation pathway. The transcriptional activation of key enzymes by PPARα in response to lipid signals is a central mechanism. Understanding this regulatory network is crucial for elucidating the pathophysiology of metabolic diseases characterized by dysregulated lipid metabolism. The experimental approaches outlined in this guide provide a framework for researchers to investigate the dynamics of this compound and the activity of the associated enzymatic machinery, paving the way for the development of novel therapeutic strategies targeting peroxisomal metabolism. Further research is warranted to obtain more precise quantitative data on enzyme kinetics and cellular metabolite concentrations to refine our understanding of this important metabolic pathway.
References
- 1. Properties of peroxisomal 3-ketoacyl-coA thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxydicarboxylic aciduria due to long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency associated with sudden neonatal death: protective effect of medium-chain triglyceride treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine deficiency of peroxisomal L-bifunctional protein (EHHADH) causes medium-chain 3-hydroxydicarboxylic aciduria and perturbs hepatic cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. sketchviz.com [sketchviz.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. β-oxidation assay [macdougald.lab.medicine.umich.edu]
(3S)-Hydroxytetradecanedioyl-CoA: A Key Biomarker in the Diagnosis and Understanding of Long-Chain Fatty Acid Oxidation Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-Hydroxytetradecanedioyl-CoA is a crucial intermediate metabolite in the alternative omega-oxidation pathway of fatty acid metabolism. Its accumulation, along with other 3-hydroxydicarboxylic acids, is a hallmark of certain inherited metabolic disorders, most notably Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. This technical guide provides a comprehensive overview of the formation, metabolic role, and clinical significance of this compound. It details the biochemical pathways leading to its synthesis, its role as a diagnostic marker, and the experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers, clinicians, and pharmaceutical scientists working on fatty acid oxidation disorders and the development of novel therapeutic strategies.
Introduction
Fatty acid beta-oxidation is a critical mitochondrial process for energy production, particularly during periods of fasting or prolonged exercise. Inborn errors of this pathway can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, myopathy, and liver dysfunction. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is an autosomal recessive disorder of fatty acid oxidation caused by mutations in the HADHA gene, which encodes the alpha-subunit of the mitochondrial trifunctional protein. This enzyme complex catalyzes the last three steps of long-chain fatty acid beta-oxidation. A deficiency in LCHAD activity leads to the accumulation of long-chain 3-hydroxyacyl-CoAs and their metabolic byproducts.
When the beta-oxidation pathway is impaired, an alternative pathway, omega-oxidation, is upregulated. This pathway, primarily occurring in the endoplasmic reticulum of the liver and kidneys, involves the oxidation of the terminal methyl group (omega-carbon) of fatty acids, leading to the formation of dicarboxylic acids. This compound is a specific dicarboxylic acid that arises from the omega-oxidation of 3-hydroxytetradecanoic acid, which itself is an intermediate that accumulates in LCHAD deficiency. Consequently, the detection of this compound and other 3-hydroxydicarboxylic acids in urine is a key diagnostic indicator for LCHAD deficiency.
Biochemical Pathways
Formation of this compound via Omega-Oxidation
The formation of this compound is a multi-step process that begins with the accumulation of long-chain 3-hydroxy fatty acids due to deficient LCHAD activity.
Subsequent Beta-Oxidation of Dicarboxylic Acids
Once formed, this compound and other dicarboxylic acids can undergo beta-oxidation from either carboxyl end, which can lead to the formation of shorter-chain dicarboxylic acids that are also excreted in the urine.
Role in Metabolic Disorders: LCHAD Deficiency
The primary clinical relevance of this compound lies in its role as a biomarker for LCHAD deficiency. The accumulation of this and other related metabolites is a direct consequence of the enzymatic block in the beta-oxidation pathway. The clinical presentation of LCHAD deficiency can be severe, often manifesting in infancy with hypoketotic hypoglycemia, cardiomyopathy, and myopathy. Early and accurate diagnosis through the analysis of urinary organic acids, including 3-hydroxydicarboxylic acids, is critical for the management of this disorder.
Quantitative Data
The analysis of urinary organic acids is a cornerstone in the diagnosis of LCHAD deficiency. The following table summarizes typical quantitative findings in patients with LCHAD deficiency compared to healthy controls. The data is presented as ratios of different 3-hydroxydicarboxylic acids, as these ratios have been shown to be more reliable diagnostic indicators than the absolute concentrations of individual acids.[1]
| Metabolite Ratio | LCHAD Deficiency Patients (Range) | Healthy Controls (Range) |
| 3-OH-C6 / 3-OH-C10 | 0.8 - 2.5 | 0.2 - 0.6 |
| 3-OH-C8 / 3-OH-C10 | 0.5 - 1.5 | 0.1 - 0.4 |
| 3-OH-C12 / 3-OH-C10 | 1.5 - 5.0 | 0.3 - 0.8 |
| 3-OH-C14:1 / 3-OH-C10 | 2.0 - 6.0 | 0.1 - 0.5 |
Data adapted from published studies on urinary organic acid analysis in LCHAD deficiency. The values represent typical ranges and may vary between individuals and analytical methods.
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantitative analysis of 3-hydroxydicarboxylic acids in urine.
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
Transfer a specific volume of urine (e.g., 1 mL) to a glass tube.
-
Add a known amount of an internal standard (e.g., deuterated 3-hydroxydodecanedioic acid) to each sample.
-
-
Oximation:
-
To protect keto groups, add hydroxylamine (B1172632) hydrochloride solution to each sample.
-
Incubate at 60°C for 30 minutes.
-
-
Extraction:
-
Acidify the samples to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction twice.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To increase the volatility of the organic acids for GC analysis, perform a silylation reaction.
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.
-
Incubate at 70°C for 60 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target 3-hydroxydicarboxylic acids.
-
-
Quantification:
-
The concentration of each 3-hydroxydicarboxylic acid is determined by comparing the peak area of the analyte to the peak area of the internal standard.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Enzyme Assay
This protocol describes a spectrophotometric method to measure LCHAD enzyme activity in cultured skin fibroblasts or lymphocytes.
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture patient-derived skin fibroblasts or isolate lymphocytes from a blood sample.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells by sonication or freeze-thawing.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the enzymes.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
The assay is performed in a spectrophotometer at 340 nm to monitor the reduction of NAD+ to NADH.
-
Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), NAD+, and the cell lysate.
-
Initiate the reaction by adding the substrate, a long-chain 3-hydroxyacyl-CoA (e.g., 3-hydroxypalmitoyl-CoA).
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Calculation of Enzyme Activity:
-
The rate of NADH formation is proportional to the LCHAD enzyme activity.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein) using the molar extinction coefficient of NADH.
-
Conclusion
This compound is a pivotal metabolite in the pathophysiology of LCHAD deficiency. Its detection and quantification in urine are essential for the diagnosis and monitoring of this and related fatty acid oxidation disorders. A thorough understanding of its metabolic origin and the analytical methods for its measurement are crucial for researchers and clinicians in the field of inborn errors of metabolism. Further research into the precise roles of this compound and other accumulated metabolites may provide deeper insights into the disease mechanisms and aid in the development of novel therapeutic interventions. This technical guide provides a foundational resource to support these ongoing efforts.
References
Metabolic Enzymes of (3S)-hydroxytetradecanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic metabolism of (3S)-hydroxytetradecanedioyl-CoA, a key intermediate in the breakdown of long-chain dicarboxylic acids. This document details the primary metabolic pathway, the enzymes involved, available quantitative data, and detailed experimental protocols relevant to the study of this process.
Executive Summary
The metabolism of long-chain dicarboxylic acids, such as tetradecanedioic acid, is a critical metabolic pathway that primarily occurs within the peroxisome. This process, known as peroxisomal β-oxidation, serves as an alternative to mitochondrial fatty acid oxidation, particularly when there is a high influx of fatty acids or when mitochondrial function is impaired. This compound is a specific intermediate in the peroxisomal β-oxidation of tetradecanedioyl-CoA. Its metabolism is carried out by a series of specialized peroxisomal enzymes. Understanding the function and kinetics of these enzymes is crucial for research into metabolic disorders and for the development of therapeutic interventions.
The Peroxisomal β-Oxidation Pathway for Dicarboxylic Acids
Long-chain dicarboxylic acids are first activated to their coenzyme A (CoA) esters in the endoplasmic reticulum or peroxisomes. The resulting dicarboxylyl-CoA is then transported into the peroxisome, where it undergoes chain shortening via a β-oxidation cycle that is biochemically similar to mitochondrial β-oxidation but employs a distinct set of enzymes.[1][2][3]
The metabolism of this compound represents the third step in the β-oxidation of tetradecanedioyl-CoA. The overall pathway within the peroxisome involves four key enzymatic steps:
-
Oxidation: Catalyzed by an Acyl-CoA Oxidase (ACOX).
-
Hydration: Catalyzed by a bifunctional enzyme.
-
Dehydrogenation: Catalyzed by a bifunctional enzyme.
-
Thiolytic Cleavage: Catalyzed by a thiolase.
The primary enzyme responsible for the metabolism of this compound is the L-bifunctional protein (EHHADH), which possesses 3-hydroxyacyl-CoA dehydrogenase activity.[1][4][5]
Key Metabolic Enzymes
The metabolism of this compound is a concerted effort of several peroxisomal enzymes.
Long-Chain Dicarboxylyl-CoA Synthetase
The initial activation of tetradecanedioic acid to its CoA ester is catalyzed by a long-chain acyl-CoA synthetase. While the specific enzyme responsible for activating dicarboxylic acids has been described as a microsomal acyl-CoA synthetase, its precise molecular identity is not fully established.[4]
Peroxisomal Transporter: ABCD3 (PMP70)
Once activated, the long-chain dicarboxylyl-CoA is transported into the peroxisomal matrix by the ATP-binding cassette transporter ABCD3.[3] Studies have shown that ABCD3 is essential for the import of C16-dicarboxylic acids into peroxisomes for subsequent β-oxidation.[3]
Acyl-CoA Oxidase 1 (ACOX1)
ACOX1 catalyzes the first and rate-limiting step of peroxisomal β-oxidation, introducing a double bond at the C2-C3 position of the dicarboxylyl-CoA. This reaction uses FAD as a cofactor and produces hydrogen peroxide. ACOX1 is considered the primary oxidase for straight-chain dicarboxylic acids.[3][4]
L-Bifunctional Protein (EHHADH)
EHHADH is a single polypeptide with two distinct enzymatic activities: enoyl-CoA hydratase and (3S)-3-hydroxyacyl-CoA dehydrogenase.[1][6]
-
Enoyl-CoA Hydratase Activity: This domain catalyzes the hydration of the double bond created by ACOX1 to form this compound.
-
3-Hydroxyacyl-CoA Dehydrogenase Activity: This is the key activity for the metabolism of the target molecule. It oxidizes the 3-hydroxyl group of this compound to a keto group, forming 3-oxotetradecanedioyl-CoA, with the concomitant reduction of NAD+ to NADH.[1][6]
Studies have shown that EHHADH is essential for the production of medium-chain dicarboxylic acids from their long-chain precursors, highlighting its critical role in this pathway.[4][7]
D-Bifunctional Protein (HSD17B4)
HSD17B4 is another peroxisomal bifunctional enzyme with hydratase and dehydrogenase activities. While it has overlapping functions with EHHADH, studies in fibroblasts from patients with HSD17B4 deficiency and in knockout mouse models suggest that EHHADH plays a more significant role in the β-oxidation of long-chain dicarboxylic acids.[3][4][5]
Peroxisomal Thiolases (ACAA1 and SCPx)
The final step of the β-oxidation cycle is the thiolytic cleavage of 3-oxotetradecanedioyl-CoA, which is catalyzed by peroxisomal thiolases such as 3-ketoacyl-CoA thiolase (ACAA1) or sterol carrier protein X (SCPx).[3] This reaction releases a molecule of acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter (dodecanedioyl-CoA), which can then undergo further rounds of β-oxidation.
Quantitative Data: Enzyme Kinetics
| Enzyme | Substrate (Proxy) | Parameter | Value | Organism/System | Reference |
| EHHADH (Hydratase) | (2E)-Hexadecenedioyl-CoA (C16) | Km | 0.3 µM | Human recombinant EHHADH expressed in S. cerevisiae | [1] |
| EHHADH (Hydratase) | (2E)-Hexadecenoyl-CoA (C16-mono) | Km | 10.4 µM | Human recombinant EHHADH expressed in S. cerevisiae | [1] |
| EHHADH & HSD17B4 | Long-chain DCA substrates | Efficiency | Comparable | Recombinant enzymes | [4] |
Note: The Km values listed are for the enoyl-CoA hydratase activity of EHHADH with a C16 dicarboxylic enoyl-CoA. This value suggests a very high affinity of the enzyme for long-chain dicarboxylic substrates, significantly higher than for the corresponding monocarboxylic substrate.
Experimental Protocols
This section outlines a representative methodology for characterizing the 3-hydroxyacyl-CoA dehydrogenase activity of EHHADH with a long-chain 3-hydroxydicarboxylic acyl-CoA substrate. This protocol is a composite based on established methods for assaying peroxisomal β-oxidation enzymes.[4][8][9]
Production and Purification of Recombinant EHHADH
-
Expression System: Human EHHADH cDNA is cloned into an expression vector (e.g., pET vector series) with an N- or C-terminal polyhistidine (His6) tag. The construct is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: A bacterial culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged EHHADH is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.
Synthesis of this compound Substrate
As this compound is not commercially available, it can be synthesized enzymatically. A potential method involves the adaptation of protocols for synthesizing other 3-hydroxyacyl-CoAs.[10] This would typically involve the chemical synthesis of (3S)-hydroxytetradecanedioic acid, followed by its enzymatic conversion to the CoA thioester using an acyl-CoA synthetase.
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
This assay measures the rate of NAD+ reduction to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer, pH 8.5
-
1 mM NAD+
-
50 µM this compound
-
1 mM KCN (to inhibit any contaminating mitochondrial enzymes)
-
0.1% (w/v) Triton X-100 (to ensure substrate solubility)
-
-
Initiation: The reaction is initiated by the addition of a known amount of purified recombinant EHHADH (e.g., 0.1-1.0 µg).
-
Measurement: The increase in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
Calculation of Activity: The rate of NADH production is calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Kinetic Analysis: To determine Km and Vmax, the assay is repeated with varying concentrations of the this compound substrate. The data are then fitted to the Michaelis-Menten equation.
Regulatory Aspects
The expression of the enzymes involved in peroxisomal β-oxidation, including EHHADH, is transcriptionally regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[4][7] PPARα is a nuclear receptor that is activated by fatty acids and dicarboxylic acids. This creates a feed-forward loop where an increase in substrate levels leads to the upregulation of the enzymes required for their catabolism. This regulatory mechanism is central to the metabolic adaptation to states of high lipid flux, such as fasting or a high-fat diet.
Conclusion
The metabolism of this compound is a key step in the peroxisomal β-oxidation of long-chain dicarboxylic acids. The primary enzyme responsible for this conversion is the 3-hydroxyacyl-CoA dehydrogenase domain of the L-bifunctional protein, EHHADH. While specific kinetic data for this substrate are sparse, related studies indicate a high affinity of peroxisomal enzymes for dicarboxylic acid intermediates. The provided experimental protocols offer a robust framework for the further characterization of these enzymes, which is essential for advancing our understanding of lipid metabolism and related pathological conditions.
References
- 1. Identification and biochemical characterization of five long-chain acyl-coenzyme A synthetases from the diatom Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | EHHADH dehydrogenates 3-hydroxyhexacosanoyl-CoA [reactome.org]
- 6. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Potential Signaling Role of (3S)-Hydroxytetradecanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-Hydroxytetradecanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of tetradecanedioic acid, a long-chain dicarboxylic acid. While its metabolic role is relatively understood, emerging evidence suggests that long-chain acyl-CoA esters can act as signaling molecules, modulating the activity of nuclear receptors and influencing gene expression. This technical guide provides a comprehensive overview of the metabolic context of this compound, explores its potential signaling functions, details experimental protocols for its analysis, and outlines a plausible synthetic route. This document aims to serve as a valuable resource for researchers investigating lipid metabolism and its role in cellular signaling and drug development.
Introduction
Dicarboxylic acids (DCAs) are produced from monocarboxylic fatty acids via ω-oxidation, primarily in the liver and kidneys.[1] These molecules are subsequently chain-shortened through peroxisomal β-oxidation.[2][3] this compound is a specific intermediate in the degradation of C14 dicarboxylic acids.[4] Beyond their role in energy metabolism, there is growing interest in the potential of fatty acid derivatives, including their CoA esters, to act as signaling molecules. Long-chain acyl-CoA esters have been shown to modulate the activity of transcription factors, suggesting a direct link between lipid metabolism and the regulation of gene expression.[1] This guide delves into the specifics of this compound, from its metabolic generation to its potential downstream signaling effects.
Metabolic Pathway of this compound
The formation of this compound is an integral part of the peroxisomal β-oxidation spiral for dicarboxylic acids. This pathway is crucial for the breakdown of long-chain dicarboxylic acids that cannot be efficiently metabolized by mitochondria.
Generation of Tetradecanedioyl-CoA
Long-chain fatty acids can undergo ω-oxidation to form dicarboxylic acids. The resulting tetradecanedioic acid is then activated to its CoA ester, tetradecanedioyl-CoA, a reaction catalyzed by a dicarboxylyl-CoA synthetase.[2]
Peroxisomal β-Oxidation
Once formed, tetradecanedioyl-CoA enters the peroxisomal β-oxidation pathway. The initial step is catalyzed by acyl-CoA oxidase (ACOX).[4][5] The subsequent hydration of the resulting enoyl-CoA is catalyzed by a bifunctional enzyme, leading to the formation of this compound. This intermediate is then further oxidized and subsequently cleaved to yield acetyl-CoA and a chain-shortened dicarboxylyl-CoA.
Figure 1. Peroxisomal β-oxidation of tetradecanedioic acid.
Potential Signaling Role
While direct evidence for the signaling role of this compound is currently limited, studies on related long-chain acyl-CoA esters provide a strong basis for plausible mechanisms.
Modulation of Nuclear Receptors
Long-chain fatty acyl-CoAs have been identified as ligands for several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4α (HNF-4α).[1][6][7]
-
PPARs: Fatty acyl-CoAs can bind to PPARα and PPARγ.[7] Interestingly, while fatty acids typically act as agonists, fatty acyl-CoAs have been shown to compete with agonists and inhibit the recruitment of co-activators, effectively acting as antagonists.[7] This suggests that this compound could modulate the expression of PPAR target genes involved in lipid metabolism and inflammation.
-
HNF-4α: Long-chain fatty acyl-CoAs can directly bind to the ligand-binding domain of HNF-4α and modulate its transcriptional activity.[1] This interaction can either activate or inhibit gene expression depending on the specific acyl-CoA.
Figure 2. Proposed signaling pathway via nuclear receptors.
Interaction with Hydroxy-Carboxylic Acid Receptors (HCARs)
The 3-hydroxy functional group in this compound makes it a candidate for interaction with the Hydroxy-Carboxylic Acid Receptor (HCAR) family of G protein-coupled receptors. For instance, HCA3 is activated by the β-oxidation intermediate 3-hydroxy-octanoic acid.[8] While the CoA ester may sterically hinder binding, it is plausible that the free acid, 3-hydroxytetradecanedioic acid, could interact with these receptors, potentially influencing downstream signaling cascades involved in lipolysis and inflammation.
Quantitative Data
Direct quantitative data for the binding and signaling of this compound is not yet available in the literature. However, data from related compounds provide a useful reference.
| Ligand Class | Receptor | Binding Affinity (Kd) | Functional Effect | Reference |
| Unsaturated long-chain fatty acyl-CoAs | PPARα | 1-14 nM | Agonist | [6] |
| Saturated long-chain fatty acyl-CoAs | PPARα | 1-13 nM | Agonist | [6] |
| Fatty acyl-CoAs | PPARα / PPARγ | Not specified | Antagonist for co-activator recruitment | [7] |
| 3-Hydroxy-octanoic acid | HCA3 | EC50 ~5-20 µM | Agonist | [8] |
Experimental Protocols
Proposed Synthesis of this compound
A direct chemical synthesis for this compound has not been reported. However, a plausible chemoenzymatic approach can be outlined based on established methods for synthesizing dicarboxylic acids and acyl-CoA esters.
Step 1: Synthesis of Tetradecanedioic Acid Long-chain α,ω-dicarboxylic acids can be synthesized from unsaturated fatty acids through isomerizing hydroxycarbonylation.[9] Alternatively, enzymatic oxidation of alkanes or fatty acids using whole-cell fermentations can be employed.[10]
Step 2: Enzymatic Synthesis of Tetradecanedioyl-CoA The synthesized tetradecanedioic acid can be converted to its CoA ester using a dicarboxylyl-CoA synthetase or a less specific long-chain acyl-CoA synthetase.
Step 3: Enzymatic Conversion to this compound The tetradecanedioyl-CoA can then be converted to this compound using purified peroxisomal β-oxidation enzymes, specifically acyl-CoA oxidase and the enoyl-CoA hydratase activity of the bifunctional enzyme.
Figure 3. Proposed workflow for the synthesis of this compound.
Quantitative Analysis by LC-MS/MS
The following is a detailed protocol for the quantitative analysis of this compound in biological samples, adapted from established methods for long-chain acyl-CoAs and dicarboxylic acids.[11][12][13][14]
1. Sample Preparation:
- Homogenize tissue samples in a suitable buffer on ice.
- For cellular samples, lyse the cells using sonication or appropriate lysis buffer.
- Add an internal standard (e.g., a stable isotope-labeled analog of the analyte).
- Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances. A C18 SPE cartridge is suitable for this purpose.
- Elute the acyl-CoAs from the SPE cartridge and evaporate the solvent under a stream of nitrogen.
- Reconstitute the sample in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: Ammonium hydroxide (B78521) in water, pH 10.5.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient from low to high organic phase to achieve separation.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- Monitor for the specific precursor-to-product ion transition for this compound and its internal standard. A neutral loss scan of 507 Da can be used for profiling acyl-CoAs.[11]
3. Data Analysis:
- Generate a standard curve using known concentrations of the analyte and internal standard.
- Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
node [
shape=box,
style="filled",
fillcolor="#FFFFFF",
fontcolor="#202124",
fontname="Arial",
fontsize=11,
penwidth=1.5,
color="#5F6368"
];
edge [
color="#34A853",
penwidth=1.5,
fontname="Arial",
fontsize=10,
fontcolor="#202124"
];
"Sample" [label="Biological Sample\n(Tissue or Cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Homogenization" [label="Homogenization / Lysis"];
"IS_Addition" [label="Internal Standard Spiking"];
"SPE" [label="Solid-Phase Extraction (SPE)"];
"Elution_Evaporation" [label="Elution & Evaporation"];
"Reconstitution" [label="Reconstitution"];
"LC_MSMS" [label="LC-MS/MS Analysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Data_Analysis" [label="Data Analysis & Quantification", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Sample" -> "Homogenization";
"Homogenization" -> "IS_Addition";
"IS_Addition" -> "SPE";
"SPE" -> "Elution_Evaporation";
"Elution_Evaporation" -> "Reconstitution";
"Reconstitution" -> "LC_MSMS";
"LC_MSMS" -> "Data_Analysis";
}
Figure 4. Workflow for the quantitative analysis of this compound.
Conclusion and Future Directions
This compound is a fascinating molecule at the crossroads of lipid metabolism and cellular signaling. While its role as a metabolic intermediate is established, its potential to act as a signaling molecule, particularly through the modulation of nuclear receptors like PPARs and HNF-4α, presents an exciting avenue for future research. The protocols outlined in this guide provide a framework for the synthesis and quantitative analysis of this compound, which will be crucial for elucidating its precise biological functions.
Future research should focus on:
-
Directly assessing the binding affinity of this compound to nuclear receptors and HCARs.
-
Investigating the effects of this molecule on the expression of target genes involved in lipid metabolism, inflammation, and other relevant pathways.
-
Determining the intracellular concentrations of this compound under various physiological and pathological conditions.
A deeper understanding of the signaling roles of this compound and other dicarboxylic acid metabolites could open up new therapeutic strategies for metabolic diseases, inflammatory disorders, and potentially even cancer.
References
- 1. Fatty acyl-CoA thioesters are ligands of hepatic nuclear factor-4alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US9909154B2 - Methods for producing dicarboxylic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Fate of (3S)-hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-hydroxytetradecanedioyl-CoA is a long-chain 3-hydroxydicarboxylic acid Coenzyme A ester. Its metabolic processing is intrinsically linked to the peroxisomal β-oxidation pathway, a critical cellular process for lipid homeostasis. This document provides a comprehensive overview of the metabolic journey of this compound, detailing its formation, subsequent enzymatic degradation, and the analytical methodologies used for its study. This guide synthesizes current knowledge to serve as a technical resource for professionals in metabolic research and drug development, particularly those investigating disorders of fatty acid oxidation.
Metabolic Origin and Pathway
This compound does not typically arise from dietary intake but is an endogenous metabolite. Its formation is a multi-step process that begins with the incomplete mitochondrial β-oxidation of long-chain fatty acids.
1.1 Formation Pathway
-
Incomplete Mitochondrial β-Oxidation: During high fatty acid flux or in cases of enzymatic defects (such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency), 3-hydroxy fatty acyl-CoA intermediates can accumulate in the mitochondria.[1]
-
Release and ω-Oxidation: These 3-hydroxy fatty acids can be released from their CoA esters and transported to the endoplasmic reticulum. Here, they undergo ω-oxidation, a process initiated by cytochrome P450 enzymes of the CYP4A and CYP4F families, which hydroxylates the terminal (ω) carbon.[1]
-
Conversion to Dicarboxylic Acid: Subsequent oxidation of the ω-hydroxyl group by alcohol and aldehyde dehydrogenases yields a 3-hydroxydicarboxylic acid, such as 3-hydroxytetradecanedioic acid.[1][2]
-
Activation to CoA Ester: Before it can be metabolized further, the dicarboxylic acid must be activated to its Coenzyme A ester, this compound, a reaction catalyzed by a dicarboxylyl-CoA synthetase, likely in the peroxisome.[3]
1.2 Peroxisomal β-Oxidation
Once formed, this compound is a substrate for the peroxisomal β-oxidation pathway. Unlike mitochondrial oxidation, which typically proceeds to completion, peroxisomal oxidation is a chain-shortening process.[4] For dicarboxylic acids, this pathway is the primary route of catabolism.[5][6]
The key enzymatic steps are:
-
Dehydrogenation (Oxidation): The pathway initiates with the oxidation of the acyl-CoA ester by Acyl-CoA Oxidase 1 (ACOX1) . This enzyme creates a double bond and reduces FAD to FADH₂, which then reacts with oxygen to produce hydrogen peroxide (H₂O₂).[7]
-
Hydration & Dehydrogenation: The next two steps are catalyzed by a single bifunctional enzyme. For dicarboxylic acids, this is primarily the L-bifunctional protein (LBP), also known as EHHADH .[1][5] EHHADH possesses both enoyl-CoA hydratase activity (adding water across the double bond) and (3S)-specific 3-hydroxyacyl-CoA dehydrogenase activity (oxidizing the 3-hydroxy group to a 3-keto group, reducing NAD⁺ to NADH).
-
Thiolytic Cleavage: The final step is catalyzed by a peroxisomal thiolase (e.g., ACAA1 or SCPx), which cleaves the 3-ketoacyl-CoA intermediate, releasing a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA.[3]
This cycle repeats, shortening the dicarboxylic acid chain by two carbons with each turn until medium-chain dicarboxylic acids (e.g., adipic acid (C6) and suberic acid (C8)) are produced.[5] These shorter dicarboxylic acids can then be transported to the mitochondria for complete oxidation.
Quantitative Data and Enzyme Specificity
Table 1: Key Enzymes in Peroxisomal Dicarboxylic Acid β-Oxidation
| Enzyme | Gene | Function | Substrate Specificity Notes |
| Acyl-CoA Oxidase 1 | ACOX1 | Catalyzes the first, rate-limiting step of peroxisomal β-oxidation.[7] | Active on straight-chain fatty acyl-CoAs and dicarboxylyl-CoAs. Isoform 2 shows higher activity towards long-chain DCAs like C16-DCA compared to isoform 1.[8] |
| L-Bifunctional Protein | EHHADH | Catalyzes the second (hydration) and third (dehydrogenation) steps for (S)-substrates. | Essential for the degradation of long-chain DCAs.[5] Its deficiency leads to the accumulation of medium-chain 3-hydroxydicarboxylic acids.[1][9] |
| D-Bifunctional Protein | HSD17B4 | Catalyzes the second and third steps for (R)-substrates. | Can process long-chain DCAs, showing some functional overlap with EHHADH, but EHHADH appears to be the primary enzyme for this role.[1][3] |
| Peroxisomal Thiolase | ACAA1 / SCPx | Catalyzes the final thiolytic cleavage, releasing acetyl-CoA. | Both ACAA1 and SCPx (sterol carrier protein X) have thiolase activity and can participate in DCA metabolism.[1][3] |
Table 2: Semi-Quantitative Substrate Specificity Data
| Enzyme | Substrate | Organism/System | Observation | Reference |
| ACOX1 (Isoform 2) | 1,16-Hexadecanodioyl-CoA (C16-DCA) | Mouse | 25% more active than Isoform 1. | [8] |
| EHHADH | Tetradecanedioic Acid (C14-DCA) | Mouse Hepatocytes | Oxidation of C14-DCA was significantly reduced in EHHADH-deficient hepatocytes. | [5] |
| EHHADH | Hexadecanedioic Acid (C16-DCA) | Human Fibroblasts | Normal oxidation of C16-DCA in HSD17B4-deficient fibroblasts suggests EHHADH is the key enzyme. | [5] |
Experimental Protocols
The study of 3-hydroxydicarboxylic acids relies on sensitive analytical techniques and specific enzyme assays.
3.1 Protocol: GC-MS Analysis of Urinary 3-Hydroxydicarboxylic Acids
This protocol describes a standard method for the detection and relative quantification of 3-hydroxydicarboxylic acids, including the 14-carbon variant, in urine.
1. Sample Preparation & Internal Standard Addition:
- Thaw frozen urine samples to room temperature and vortex.
- Measure the creatinine (B1669602) concentration to normalize the sample volume.
- To a 10 mL glass screw-cap tube, add a volume of urine equivalent to a set amount of creatinine (e.g., 0.5 mg).
- Add a known amount of an internal standard (e.g., 2-phenylbutyric acid or a stable isotope-labeled C12-dicarboxylic acid).[10]
2. Extraction:
- Acidify the urine sample to a pH of ~1-2 by adding 6 M HCl.
- Add 3 mL of ethyl acetate (B1210297), vortex vigorously for 1 minute to extract the organic acids.
- Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper ethyl acetate layer to a clean glass tube.
- Repeat the extraction process on the aqueous layer with another 3 mL of ethyl acetate and combine the organic layers.
3. Derivatization:
- Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen gas at 40-50°C.
- To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) to protect keto groups. Incubate at 60°C for 60 minutes.
- Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS).[11]
- Cap the tube tightly and incubate at 70°C for 60 minutes. This step converts the acidic and hydroxyl protons to trimethylsilyl (B98337) (TMS) ethers/esters, making the analytes volatile.[4]
4. GC-MS Analysis:
- Inject 1 µL of the derivatized sample into a GC-MS system.
- Gas Chromatography (GC) Conditions (Typical):
- Column: 30m x 0.25mm i.d., 0.25µm film thickness capillary column (e.g., TG-5MS).
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 5°C/min to 280°C and hold for 5 minutes.
- Mass Spectrometry (MS) Conditions (Typical):
- Ionization: Electron Impact (EI) at 70 eV.
- Mode: Scan mode (e.g., m/z 50-650) for identification, or Selected Ion Monitoring (SIM) for targeted quantification.
- Identification: Identify the TMS-derivatized 3-hydroxytetradecanedioic acid based on its retention time and comparison of its mass spectrum to library spectra or authentic standards.
// Nodes
urine [label="1. Urine Sample\n+ Internal Standard", fillcolor="#F1F3F4"];
extract [label="2. Acidification (HCl)\n& Liquid-Liquid Extraction\n(Ethyl Acetate)", fillcolor="#FBBC05"];
dry [label="3. Evaporation\n(Nitrogen Stream)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
deriv [label="4. Derivatization\n(e.g., BSTFA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
gcms [label="5. GC-MS Analysis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
data [label="6. Data Processing\n(Identification & Quantification)", shape=note, fillcolor="#F1F3F4"];
// Edges
urine -> extract;
extract -> dry;
dry -> deriv;
deriv -> gcms;
gcms -> data;
}
3.2 Protocol: Acyl-CoA Oxidase 1 (ACOX1) Activity Assay
This fluorometric assay measures ACOX1 activity by quantifying the production of H₂O₂. It is adapted from methods using monocarboxylic acid substrates.[12]
1. Reagent Preparation:
- Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.
- Substrate: Prepare a 1 mM stock solution of tetradecanedioyl-CoA in water. (Note: Synthesis of this specific substrate may be required).
- Detection Reagent: Prepare a solution in Assay Buffer containing 1 mM 4-hydroxyphenylacetic acid and 2 U/mL horseradish peroxidase (HRP).
- Standard: A calibrated solution of H₂O₂ for generating a standard curve.
- Sample: Cell or tissue homogenate (e.g., liver peroxisomal fraction).
2. Assay Procedure (96-well plate format):
- To each well, add 50 µL of the sample or blank (Assay Buffer).
- Add 100 µL of the Detection Reagent to each well.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 50 µL of the 1 mM tetradecanedioyl-CoA substrate solution.
- Measure the fluorescence immediately and kinetically over 30 minutes at 37°C, or as a fixed-time point.
- Detection: Excitation at 320 nm, Emission at 400 nm.
3. Data Analysis:
- Prepare a standard curve by adding known amounts of H₂O₂ to wells containing the Detection Reagent.
- Calculate the rate of H₂O₂ production from the slope of the kinetic read or the endpoint fluorescence.
- Express ACOX1 activity as nmol H₂O₂/min/mg protein.
Conclusion and Future Directions
The metabolic pathway of this compound is a crucial, albeit secondary, route for fatty acid catabolism, becoming particularly important under conditions of metabolic stress or inborn errors of metabolism. Its degradation occurs via the peroxisomal β-oxidation machinery, with the L-bifunctional enzyme EHHADH playing an indispensable role. While the overall pathway is well-characterized, a significant gap exists in the availability of specific kinetic data for the enzymes involved with long-chain 3-hydroxydicarboxylic acid substrates. Future research should focus on expressing and purifying the relevant human enzymes (ACOX1, EHHADH, ACAA1) and performing detailed kinetic analyses with synthesized this compound. Such data would be invaluable for building more accurate metabolic models of fatty acid oxidation disorders and could aid in the development of novel diagnostic or therapeutic strategies for patients with conditions like LCHAD deficiency, where this and related metabolites are significantly elevated.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. uniprot.org [uniprot.org]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis of (3S)-hydroxytetradecanedioyl-CoA and Its Analogs
DISCLAIMER: Initial research indicates a significant scarcity of published experimental data specifically for (3S)-hydroxytetradecanedioyl-CoA. This molecule represents a dicarboxylic acid derivative of a long-chain acyl-CoA. To provide a comprehensive and technically valuable guide, this document will focus on the closely related and extensively studied mono-carboxylic analog, (3S)-hydroxytetradecanoyl-CoA . This analog serves as a crucial intermediate in fatty acid metabolism and provides a robust framework for understanding the structural analysis, biochemical properties, and experimental methodologies relevant to this class of molecules. All experimental protocols and detailed data presented herein pertain to (3S)-hydroxytetradecanoyl-CoA and its associated metabolic pathways as a proxy.
Physicochemical and Structural Properties
Predicted Properties of this compound
The following table summarizes the predicted in-silico data for the target molecule, providing a baseline for hypothetical characterization.
| Property | Predicted Value |
| Molecular Formula | C35H60N7O20P3S |
| Monoisotopic Mass | 1023.28265 Da |
| Predicted XlogP | -2.5 |
| Predicted Collision Cross Section ([M-H]⁻) | 291.1 Ų |
Properties of the Analog Compound: (3S)-hydroxytetradecanoyl-CoA
The properties for the mono-carboxylic analog are well-documented and provide a reliable reference for experimental design.
| Property | Value | Reference Type |
| Molecular Formula | C35H62N7O18P3S | Computed |
| Molecular Weight | 993.9 g/mol | Computed |
| Monoisotopic Mass | 993.30849032 Da | Computed |
| Experimental LogP | 0.581 | Experimental |
| Water Solubility | 2.33 g/L | Predicted |
| pKa (Strongest Acidic) | 0.83 | Predicted |
| Mass Spectrometry (m/z) | [M+H]⁺: 994.31575 | Experimental |
Biological Context and Metabolic Significance
(3S)-hydroxytetradecanoyl-CoA is a key intermediate in mitochondrial fatty acid beta-oxidation, the catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2.[1][2] This pathway is fundamental for energy production, especially in tissues with high energy demands like the heart and skeletal muscle.[3] The molecule is formed in the third step of the beta-oxidation cycle.
The Mitochondrial Fatty Acid Beta-Oxidation Pathway
The breakdown of a fatty acyl-CoA, such as tetradecanoyl-CoA, occurs in a four-step cycle within the mitochondrial matrix.[4][5] (3S)-hydroxytetradecanoyl-CoA is the substrate for the enzyme 3-hydroxyacyl-CoA dehydrogenase.[6]
Caption: The four-step cycle of mitochondrial fatty acid beta-oxidation.
Methodologies for Structural Analysis
A definitive structural analysis of a novel or synthesized acyl-CoA derivative involves a multi-step workflow, from synthesis and purification to spectroscopic characterization.
General Workflow for Structural Elucidation
The logical process for analyzing a molecule like this compound follows a standard path in chemical and biochemical research.
Caption: A generalized workflow for the synthesis and structural analysis of an acyl-CoA.
Experimental Protocols
The following protocols are generalized from methods used for long-chain acyl-CoAs and provide a practical starting point for researchers.
This protocol is adapted from methods for synthesizing various 3-hydroxyacyl-CoAs.[7]
-
Initial Ligation: The precursor, trans-2-tetradecenoic acid, is first linked to Coenzyme A (CoA). This reaction is catalyzed by a CoA transferase, such as recombinant glutaconate coenzyme A-transferase (GctAB), which is active towards short and medium-chain acids.
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 2 mM Coenzyme A, 1 mM trans-2-tetradecenoic acid, and purified GctAB enzyme.
-
Incubate the mixture at 37°C for 2-4 hours. Monitor the reaction progress by HPLC.
-
-
Hydration Step: The resulting trans-2-tetradecenoyl-CoA is then hydrated to form the 3-hydroxyacyl-CoA.
-
To the reaction mixture, add purified recombinant human short-chain enoyl-CoA hydratase (ECHS1).
-
Continue incubation at 37°C for another 2-4 hours. The ECHS1 enzyme will catalyze the stereospecific addition of water across the double bond to produce (3S)-hydroxytetradecanoyl-CoA.
-
-
Purification: The final product is purified from the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) to elute the product.
-
Collect fractions and confirm the presence of the product by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
This protocol outlines the analytical steps for structural confirmation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): [8]
-
Sample Preparation: Dissolve the purified product in a solution of 50% methanol (B129727)/water at a concentration of 1-10 µM.
-
Chromatography: Inject the sample onto a C18 UPLC column. Elute with a gradient of acetonitrile in water containing 0.1% formic acid to achieve separation and ionization.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap) operating in both positive and negative ion modes.
-
Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. For MS/MS analysis, subject the parent ion to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern, which can be used to confirm the structure of the acyl chain and the CoA moiety.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: [9]
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized product in 0.5 mL of a suitable deuterated solvent, such as D₂O or deuterated methanol (CD₃OD), containing an internal standard like TSP.
-
1D ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a spectrometer operating at 500 MHz or higher. Use a water suppression pulse sequence (e.g., PRESAT) if using D₂O.
-
2D NMR Acquisition: To establish connectivity, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
-
Data Analysis: Assign the proton and carbon signals by comparing them with known spectra of CoA and long-chain fatty acids. The key signals to identify will be the proton at the C3 position bearing the hydroxyl group, which will confirm its location and provide information on the stereochemistry through its coupling constants.
-
This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase with the synthesized substrate.[10][11]
-
Assay Principle: The oxidation of (3S)-hydroxytetradecanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm, due to the formation of NADH, is monitored over time.
-
Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.3)
-
1 mM NAD⁺
-
0.1 mM (3S)-hydroxytetradecanoyl-CoA (the substrate)
-
-
Initiation and Measurement:
-
Place the cuvette in a spectrophotometer and equilibrate to 30°C.
-
Initiate the reaction by adding a small amount of purified 3-hydroxyacyl-CoA dehydrogenase (e.g., from pig heart or a recombinant source).
-
Immediately begin monitoring the change in absorbance at 340 nm for 3-5 minutes.
-
-
Data Analysis: Calculate the rate of reaction using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[12] This assay can be repeated with varying substrate concentrations to determine kinetic parameters like Km and Vmax.
References
- 1. microbenotes.com [microbenotes.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Fatty acid beta oxidation | Abcam [abcam.com]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H NMR-based metabolomics of cacao pod husk: profile comparison of three drying treatments [explorationpub.com]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of (3S)-Hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the sensitive and specific analysis of (3S)-hydroxytetradecanedioyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a key intermediate in the peroxisomal β-oxidation of dicarboxylic acids, which are formed via ω-oxidation of long-chain fatty acids. This metabolic pathway is crucial for cellular energy homeostasis and its dysregulation has been implicated in various metabolic diseases. The methods detailed below cover sample preparation, LC-MS/MS parameters, and data analysis for the accurate quantification of this metabolite in biological matrices.
Introduction
This compound is a long-chain dicarboxylic acyl-coenzyme A that plays a significant role in lipid metabolism. Unlike the mitochondrial β-oxidation of monocarboxylic fatty acids, the metabolism of dicarboxylic acids primarily occurs in peroxisomes.[1][2] This pathway becomes particularly important under conditions of high fatty acid influx or when mitochondrial β-oxidation is impaired. The initial step of ω-oxidation in the endoplasmic reticulum converts a monocarboxylic fatty acid to a dicarboxylic acid, which is then transported to the peroxisome for chain-shortening via β-oxidation.[1][3][4] this compound is a specific intermediate in this process.
Accurate measurement of this compound can provide valuable insights into the flux through the ω-oxidation and peroxisomal β-oxidation pathways, making it a potential biomarker for metabolic disorders. LC-MS/MS offers the high sensitivity and specificity required for the reliable quantification of this low-abundance metabolite in complex biological samples.
Metabolic Pathway Context
The formation and subsequent degradation of this compound is part of a multi-organelle metabolic pathway. The following diagram illustrates the key steps.
Caption: Overview of the ω-oxidation and peroxisomal β-oxidation pathways.
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction
This protocol is designed for the extraction of long-chain acyl-CoAs from cultured cells or tissue homogenates.
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) 5-Sulfosalicylic Acid (SSA)
-
Internal Standard (IS): C17:0-CoA or other appropriate odd-chain acyl-CoA
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
SPE Activation Solution: 100% Methanol
-
SPE Equilibration Solution: Deionized water
-
SPE Wash Solution: 2% (v/v) Formic Acid in water
-
SPE Elution Buffer: 100% Methanol
-
Reconstitution Solvent: 50:50 (v/v) Acetonitrile:Water with 5 mM Ammonium Acetate
Procedure:
-
Homogenization: Homogenize tissue samples (approx. 50-100 mg) or cell pellets (1-5 million cells) in 1 mL of ice-cold deionized water. Keep samples on ice throughout the procedure.
-
Internal Standard Spiking: Add the internal standard (e.g., C17:0-CoA to a final concentration of 1 µM) to the homogenate.
-
Protein Precipitation: Add 500 µL of ice-cold 10% TCA or SSA solution to the homogenate. Vortex vigorously for 30 seconds.
-
Incubation: Incubate the samples on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Preparation: While centrifuging, activate the SPE cartridge by passing 3 mL of methanol, followed by equilibration with 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Carefully load the supernatant from the centrifugation step onto the prepared SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of the SPE Wash Solution to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of the SPE Elution Buffer into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the Reconstitution Solvent. Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Parameters:
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-98% B; 15-18 min: 98% B; 18.1-20 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Note: Due to the increased polarity from the second carboxylic acid group, this compound may elute earlier than its monocarboxylic counterpart. The gradient may need to be optimized accordingly.
Mass Spectrometry Parameters:
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The characteristic fragmentation of acyl-CoAs involves the neutral loss of the 3'-phospho-adenosine diphosphate (B83284) moiety (507.1 Da).[5]
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) [M-507+H]⁺ | Collision Energy (eV) |
| This compound | 1024.3 | 517.2 | ~35-45 |
| C17:0-CoA (Internal Standard) | 966.4 | 459.3 | ~35-45 |
Note: The exact m/z value for this compound is calculated based on its chemical formula (C35H61N7O20P3S).[6] The product ion is derived from the characteristic neutral loss. Optimal collision energies should be determined empirically by infusing a standard of a similar long-chain acyl-CoA.
Data Presentation and Quantitative Analysis
A calibration curve should be prepared using a certified standard of a structurally similar long-chain acyl-CoA if the target analyte standard is not available. The data below are representative of typical performance for long-chain acyl-CoA analysis.
Table 1: Representative LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linear Range | 1 - 1000 nM |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 nM |
| Limit of Quantification (LOQ) | ~1.5 nM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 110% |
Table 2: Example Quantification Data
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (nM) |
| Blank | 150 | 1,500,000 | 0.0001 | < LOD |
| Cal 1 (1 nM) | 1,500 | 1,490,000 | 0.0010 | 1.0 |
| Cal 2 (10 nM) | 14,800 | 1,510,000 | 0.0098 | 10.0 |
| Cal 3 (100 nM) | 152,000 | 1,505,000 | 0.1010 | 100.0 |
| Sample 1 | 25,500 | 1,495,000 | 0.0171 | 17.3 |
| Sample 2 | 48,100 | 1,520,000 | 0.0316 | 32.1 |
Experimental Workflow Diagram
The following diagram outlines the complete workflow from sample collection to data analysis.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
Application Note and Protocol: HPLC Purification of (3S)-hydroxytetradecanedioyl-CoA
This document provides a detailed protocol for the purification of (3S)-hydroxytetradecanedioyl-CoA, a long-chain dicarboxylic acyl-coenzyme A, using High-Performance Liquid Chromatography (HPLC). The methodology is intended for researchers, scientists, and professionals in drug development and metabolic research.
Introduction
This compound is a key intermediate in various metabolic pathways. Accurate in vitro studies and bioassays require a highly purified form of this molecule. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the purification of acyl-CoA esters.[1][2][3] This protocol employs a C18 stationary phase with a gradient elution of an organic solvent and an aqueous buffer, incorporating an ion-pairing agent to enhance the retention and resolution of the polar, doubly-charged analyte.[4][5][6]
Experimental Protocol
This protocol outlines the necessary steps from sample preparation to the final purification of this compound.
Materials and Reagents
-
Crude or synthesized this compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Phosphoric acid (H3PO4)
-
Tetrabutylammonium (B224687) phosphate (TBAP) or similar ion-pairing agent[6]
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm membrane filters
HPLC System and Column
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column is recommended.[2][7][8] The specific dimensions should be chosen based on the amount of sample to be purified (analytical, semi-preparative, or preparative).
Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer): 100 mM potassium phosphate (KH2PO4) with 5 mM tetrabutylammonium phosphate (TBAP). Adjust pH to 5.0 with phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic Solvent): 100% Acetonitrile (ACN). Filter through a 0.22 µm membrane filter.
Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of Mobile Phase A.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Purification Method
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Elution and Data Collection: Elute the bound sample using the gradient program detailed in Table 1. Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of coenzyme A.[1][9]
-
Fraction Collection: Collect fractions corresponding to the peak of interest. The peak for this compound is expected to be well-resolved from impurities.
-
Post-Purification Processing: The collected fractions containing the purified product can be pooled. Depending on the downstream application, the solvent may be removed by lyophilization or evaporation.
Data Presentation
The following table summarizes the key parameters for the HPLC purification method.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 100 mM KH2PO4, 5 mM TBAP, pH 5.0 in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 - 100 µL (dependent on sample concentration) |
| Gradient Program | |
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 60 |
| 40 | 95 |
| 45 | 95 |
| 46 | 5 |
| 55 | 5 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the HPLC system.
Caption: Workflow for HPLC purification of this compound.
Caption: Logical diagram of the HPLC system components and workflow.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (3S)-Hydroxytetradecanedioyl-CoA in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3S)-Hydroxytetradecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A that plays a role in fatty acid metabolism, particularly in the context of omega-oxidation and subsequent peroxisomal beta-oxidation. The accurate quantification of this and other related acyl-CoAs in cellular lysates is crucial for understanding the metabolic flux and dysregulation in various physiological and pathological states, including metabolic disorders and cancer. This document provides a comprehensive guide to the quantification of this compound in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including sample preparation, analytical methodology, and data interpretation.
Metabolic Pathway of this compound Formation
This compound is an intermediate in the peroxisomal beta-oxidation of tetradecanedioic acid. Tetradecanedioic acid itself is formed from tetradecanoic acid (myristic acid) via the omega-oxidation pathway, which typically occurs in the endoplasmic reticulum. This pathway serves as an alternative to mitochondrial beta-oxidation, especially when there is an overload of fatty acids.
Data Presentation
| Acyl-CoA Species | Cell Line | Concentration (pmol/10^6 cells) | Reference |
| C14:0-CoA (Myristoyl-CoA) | MCF7 | ~2.5 | [1] |
| C16:0-CoA (Palmitoyl-CoA) | MCF7 | ~12 | [1] |
| C18:0-CoA (Stearoyl-CoA) | MCF7 | ~4 | [1] |
| C24:0-CoA (Lignoceroyl-CoA) | MCF7 | ~10 | [1] |
| C26:0-CoA (Cerotoyl-CoA) | MCF7 | ~8 | [1] |
| Lactoyl-CoA | HepG2 | 0.011 ± 0.003 | [2][3] |
| Crotonoyl-CoA | HepG2 | 0.032 ± 0.015 | [2][3] |
Note: The absolute quantities of acyl-CoAs can vary significantly between cell lines and are influenced by culture conditions. It is essential to include appropriate internal standards for accurate quantification.
Experimental Protocols
Synthesis of this compound Standard (Generalized Protocol)
Accurate quantification by LC-MS/MS requires a pure analytical standard. As a commercial standard for this compound may not be readily available, a custom synthesis is likely necessary. Below is a generalized chemo-enzymatic approach.
Materials:
-
3-Hydroxytetradecanedioic acid
-
Coenzyme A trilithium salt hydrate (B1144303)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Preparative HPLC system
Procedure:
-
Activation of 3-Hydroxytetradecanedioic Acid:
-
Dissolve 3-hydroxytetradecanedioic acid and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the dicyclohexylurea byproduct.
-
Extract the activated NHS-ester of 3-hydroxytetradecanedioic acid with ethyl acetate.
-
Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude activated ester.
-
-
Coupling with Coenzyme A:
-
Dissolve the activated NHS-ester in a minimal amount of DMF.
-
In a separate vial, dissolve Coenzyme A trilithium salt hydrate in a sodium bicarbonate buffer (pH ~8.0).
-
Slowly add the solution of the activated ester to the Coenzyme A solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
-
Purification:
-
Purify the resulting this compound by preparative reverse-phase HPLC.
-
Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) for elution.
-
Collect the fractions containing the desired product, identified by its expected retention time and mass.
-
Lyophilize the purified fractions to obtain the final product.
-
Confirm the identity and purity of the synthesized standard by high-resolution mass spectrometry and NMR.
-
Quantification of this compound in Cell Lysates by LC-MS/MS
This protocol outlines the steps for extracting and quantifying this compound from cultured cells.
Materials:
-
Cultured mammalian cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or 10% trichloroacetic acid)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain dicarboxylic acyl-CoA)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer)
Experimental Workflow:
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent containing the internal standard directly to the plate and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), wash twice with ice-cold PBS, and resuspend the pellet in the extraction solvent with internal standard.
-
-
Extraction and Protein Precipitation:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex briefly and incubate at -20°C or -80°C for at least 30 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the lysate at >15,000 x g for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in water with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column suitable for acyl-CoA analysis.
-
Employ a gradient elution with mobile phases such as:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.
-
-
Optimize the gradient to achieve good separation of this compound from other isomers and cellular components.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Theoretical MRM Transitions for this compound:
-
Chemical Formula: C35H60N7O20P3S
-
Monoisotopic Mass: 1023.2826 Da
-
Precursor Ion ([M+H]+): m/z 1024.290
-
Product Ion: m/z 517.2 (This is predicted based on the characteristic neutral loss of the 3'-phospho-ADP moiety (507.02 Da) from the precursor ion. This transition should be confirmed experimentally using a synthesized standard).
-
-
Optimize collision energy and other MS parameters for the specific instrument and analyte.
-
-
-
Quantification:
-
Generate a calibration curve using the synthesized this compound standard spiked into a matrix similar to the cell lysate.
-
Quantify the endogenous levels of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to cell number or total protein content.
-
Conclusion
The quantification of this compound in cell lysates presents an analytical challenge due to its likely low abundance and the lack of commercially available standards. The LC-MS/MS method detailed in this application note provides a robust framework for researchers to develop a validated assay. Careful sample preparation, the synthesis of a pure analytical standard, and optimization of the LC-MS/MS parameters are critical for obtaining accurate and reproducible quantitative data. This will enable a deeper understanding of the role of dicarboxylic acyl-CoAs in cellular metabolism and disease.
References
Application Notes and Protocols for In Vitro Assays Using (3S)-hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-hydroxytetradecanedioyl-CoA is a dicarboxylic acyl-coenzyme A that plays a role in fatty acid metabolism. As an intermediate in the β-oxidation pathway, particularly for dicarboxylic acids, it is a substrate for 3-hydroxyacyl-CoA dehydrogenases in both mitochondria and peroxisomes. The study of its metabolism is crucial for understanding cellular energy homeostasis and the pathophysiology of various metabolic disorders. These application notes provide detailed protocols for in vitro assays designed to investigate the enzymatic conversion of this compound, offering tools for drug screening and the characterization of enzyme kinetics and substrate specificity.
Metabolic Significance and Signaling Pathway
This compound is an intermediate in the β-oxidation of tetradecanedioic acid. This process occurs in both mitochondria and peroxisomes and is essential for the degradation of dicarboxylic acids that can be formed through ω-oxidation of fatty acids. The key enzymatic step involving this compound is its oxidation to 3-oxotetradecanedioyl-CoA, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase. This reaction is a critical part of the β-oxidation spiral, which ultimately yields acetyl-CoA and succinyl-CoA.
Below is a diagram illustrating the central role of this compound in the dicarboxylic acid β-oxidation pathway.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+ during the oxidation of this compound.
Materials:
-
This compound (substrate)
-
Purified 3-hydroxyacyl-CoA dehydrogenase (mitochondrial or peroxisomal)
-
NAD+ (coenzyme)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer, NAD+, and the enzyme solution. The final concentrations in the assay well should be 1 mM NAD+ and an appropriate amount of enzyme (to be optimized for linear reaction kinetics).
-
Prepare Substrate Solution: Prepare a stock solution of this compound in the assay buffer.
-
Assay Initiation:
-
Pipette 180 µL of the reagent mix into each well of the 96-well plate.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
Initiate the reaction by adding 20 µL of the this compound solution to each well.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Include a blank control with no substrate to correct for any background NADH production.
-
-
Data Analysis:
-
Calculate the rate of NADH formation from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Enzyme activity is expressed as µmol of NADH formed per minute per mg of protein (U/mg).
-
Protocol 2: Coupled Spectrophotometric Assay for Enhanced Sensitivity and Irreversibility
To overcome potential issues of product inhibition and unfavorable reaction equilibrium, a coupled assay can be employed where the product of the dehydrogenase reaction is immediately consumed.[1]
Materials:
-
All materials from Protocol 1
-
3-ketoacyl-CoA thiolase
-
Coenzyme A (CoASH)
Procedure:
-
Prepare Reagent Mix: Prepare the reagent mix as in Protocol 1, but also include 3-ketoacyl-CoA thiolase (e.g., 5-10 U/mL) and CoASH (e.g., 0.1 mM) in the assay buffer.
-
Assay Procedure: Follow the same steps for substrate preparation, assay initiation, and data acquisition as in Protocol 1.
-
Principle: The 3-oxotetradecanedioyl-CoA produced by the dehydrogenase is immediately cleaved by the thiolase in the presence of CoASH, driving the reaction forward and preventing product inhibition.[1]
Data Presentation
The following tables summarize hypothetical kinetic data for mitochondrial and peroxisomal 3-hydroxyacyl-CoA dehydrogenases with this compound as a substrate. This data would be generated by performing the above assays at varying substrate concentrations and fitting the results to the Michaelis-Menten equation.
Table 1: Kinetic Parameters of Mitochondrial 3-Hydroxyacyl-CoA Dehydrogenase
| Substrate | Km (µM) | Vmax (U/mg) |
| This compound | 15 | 2.5 |
| (3S)-hydroxydecanoyl-CoA (Reference) | 10 | 5.0 |
Table 2: Kinetic Parameters of Peroxisomal 3-Hydroxyacyl-CoA Dehydrogenase (part of L-bifunctional protein)
| Substrate | Km (µM) | Vmax (U/mg) |
| This compound | 25 | 1.8 |
| (3S)-hydroxydecanoyl-CoA (Reference) | 20 | 3.2 |
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the kinetic parameters of an enzyme with this compound.
Concluding Remarks
The provided protocols offer a robust framework for the in vitro investigation of this compound metabolism. These assays are adaptable for high-throughput screening of potential modulators of dicarboxylic acid oxidation, which may have therapeutic implications for metabolic diseases. The accurate determination of kinetic parameters will aid in the characterization of novel enzymes and the understanding of their roles in fatty acid metabolism.
References
Application Notes and Protocols for the Synthesis of (3S)-hydroxytetradecanedioyl-CoA for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of (3S)-hydroxytetradecanedioyl-CoA. This molecule is of interest for research into fatty acid metabolism, particularly the pathways involving long-chain dicarboxylic acids, and may serve as a valuable tool in studying metabolic disorders and for drug development. The synthesis strategy involves a stereoselective enzymatic reduction to establish the (3S)-hydroxyl stereocenter, followed by a chemical step to introduce the Coenzyme A moiety.
Overview of the Synthetic Approach
The synthesis of this compound is proposed via a two-stage chemoenzymatic pathway. The first stage involves the enzymatic and stereoselective reduction of a 3-oxotetradecanedioate precursor to yield (3S)-hydroxytetradecanedioic acid. The second stage is the chemical activation of one of the carboxylic acid groups and its subsequent thioesterification with Coenzyme A. This approach is designed to ensure high stereochemical purity, which is crucial for biological studies.
Data Summary
The following tables summarize the expected quantitative data for the key steps of the synthesis. These values are based on typical yields for analogous reactions reported in the literature and may require optimization for this specific substrate.
Table 1: Proposed Enzymatic Reduction of 3-oxotetradecanedioic acid monoester
| Parameter | Expected Value | Notes |
| Substrate | 3-oxotetradecanedioic acid monoethyl ester | A monoester is proposed to facilitate solubility and subsequent selective CoA activation. |
| Enzyme | Recombinant human 3-hydroxyacyl-CoA dehydrogenase (or analogous ketoreductase) | The enzyme choice is critical for stereoselectivity and may require screening. |
| Cofactor | NADH | Required for the reductase activity. A cofactor regeneration system is recommended. |
| Expected Conversion | >95% | Based on typical enzymatic reductions of keto-esters. |
| Expected Enantiomeric Excess (e.e.) | >99% for (3S) | 3-hydroxyacyl-CoA dehydrogenases are known for their high stereospecificity. |
| Purification Method | Liquid-liquid extraction followed by silica (B1680970) gel chromatography | Standard procedure for purification of hydroxy acids. |
Table 2: Chemical Synthesis of this compound monoester
| Parameter | Expected Value | Notes |
| Starting Material | (3S)-hydroxytetradecanedioic acid monoethyl ester | Product from the enzymatic step. |
| Activation Method | Mixed anhydride (B1165640) formation (e.g., with isobutyl chloroformate) | A common and effective method for activating carboxylic acids for CoA esterification. |
| Thioesterification Reagent | Coenzyme A trilithium salt | The commercially available form of Coenzyme A for synthesis. |
| Expected Yield | 40-70% | Based on literature for mixed anhydride-based CoA ester synthesis.[1] |
| Purification Method | Solid-phase extraction (SPE) or reverse-phase HPLC | Necessary to remove unreacted starting materials and byproducts. |
| Final Product | (3S)-hydroxytetradecanedioyl-monoethyl-ester-CoA | The final product can be used as is, or the ethyl ester can be hydrolyzed if the free dicarboxylic acid is required. |
Experimental Protocols
Protocol 1: Synthesis of 3-oxotetradecanedioic acid monoethyl ester (Precursor)
This protocol outlines a plausible chemical synthesis for the precursor required for the enzymatic reduction.
Materials:
-
Tetradecanedioic acid
-
Thionyl chloride (SOCl₂)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Magnesium ethoxide
-
Diethyl malonate
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Monoesterification of Tetradecanedioic Acid: A selective monoesterification of tetradecanedioic acid is performed to protect one carboxylic acid group. This can be achieved using a limited amount of ethanol and an acid catalyst, or by conversion to the diacid chloride followed by reaction with one equivalent of ethanol.
-
Conversion to Acid Chloride: The resulting monoester is treated with an excess of thionyl chloride to convert the free carboxylic acid to an acid chloride. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at reflux, followed by removal of excess thionyl chloride by distillation.
-
Malonic Ester Synthesis: The acid chloride is then reacted with the magnesium salt of diethyl malonate (prepared from diethyl malonate and magnesium ethoxide) in an inert solvent like diethyl ether.
-
Hydrolysis and Decarboxylation: The product from the previous step is hydrolyzed and decarboxylated by heating in an acidic aqueous solution (e.g., aqueous HCl).
-
Work-up and Purification: The reaction mixture is cooled and extracted with diethyl ether. The organic layer is washed with saturated NaHCO₃ solution, water, and brine. The organic phase is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel to yield 3-oxotetradecanedioic acid monoethyl ester.
Protocol 2: Enzymatic Synthesis of (3S)-hydroxytetradecanedioic acid monoethyl ester
This protocol describes the stereoselective reduction of the 3-oxo group.
Materials:
-
3-oxotetradecanedioic acid monoethyl ester
-
Recombinant 3-hydroxyacyl-CoA dehydrogenase (long-chain specific, e.g., from human or Ralstonia eutropha) or a suitable ketoreductase.
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Incubator shaker
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the 3-oxotetradecanedioic acid monoethyl ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the potassium phosphate buffer.
-
Addition of Reagents: Add NADH and the components of the cofactor regeneration system (glucose and glucose dehydrogenase) to the buffered solution.
-
Enzyme Addition: Initiate the reaction by adding the 3-hydroxyacyl-CoA dehydrogenase or ketoreductase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle shaking. Monitor the progress of the reaction by TLC or LC-MS.
-
Reaction Quenching and Extraction: Once the reaction is complete, acidify the mixture to pH 2-3 with HCl. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent. The crude product can be further purified by silica gel chromatography if necessary.
Protocol 3: Synthesis of (3S)-hydroxytetradecanedioyl-monoethyl-ester-CoA via Mixed Anhydride Method
This protocol details the final step of attaching the Coenzyme A moiety.
Materials:
-
(3S)-hydroxytetradecanedioic acid monoethyl ester
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine (TEA)
-
Isobutyl chloroformate
-
Coenzyme A trilithium salt hydrate (B1144303)
-
Aqueous sodium bicarbonate solution (0.5 M)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Lyophilizer
Procedure:
-
Activation of Carboxylic Acid: Dissolve the (3S)-hydroxytetradecanedioic acid monoethyl ester in anhydrous THF and cool the solution to 0 °C in an ice bath. Add triethylamine, followed by the dropwise addition of isobutyl chloroformate. Stir the reaction mixture at 0 °C for 30-60 minutes to form the mixed anhydride.
-
Preparation of Coenzyme A Solution: In a separate flask, dissolve the Coenzyme A trilithium salt hydrate in a cold aqueous solution of sodium bicarbonate (0.5 M).
-
Thioesterification: Add the Coenzyme A solution to the mixed anhydride solution at 0 °C. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Quenching and Initial Purification: Quench the reaction by adding a small amount of water. Remove the THF under reduced pressure.
-
Purification by SPE: Acidify the remaining aqueous solution to pH 3-4 and load it onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low concentration of organic solvent in water (e.g., 5% methanol (B129727) in water) to remove salts and unreacted Coenzyme A. Elute the desired (3S)-hydroxytetradecanedioyl-monoethyl-ester-CoA with a higher concentration of organic solvent (e.g., 50-70% methanol in water).
-
Lyophilization: Freeze-dry the fractions containing the pure product to obtain a white powder.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H-NMR spectroscopy.
Visualizations
Diagram 1: Proposed Chemoenzymatic Synthesis Workflow
Caption: Chemoenzymatic synthesis of this compound.
Diagram 2: Metabolic Context of Dicarboxylic Acid Metabolism
Caption: Metabolic pathway of long-chain dicarboxylic acids.[2][3][4]
References
Application Notes and Protocols for the Standardization of (3S)-hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-hydroxytetradecanedioyl-CoA is a long-chain hydroxyacyl-CoA that plays a role in fatty acid metabolism. As an intermediate in various metabolic pathways, the availability of a well-characterized standard is crucial for accurate quantification and for the elucidation of its biological functions.[1][2][3] These application notes provide a comprehensive guide to the proposed synthesis, purification, characterization, and quantification of this compound. The protocols described herein are based on established methodologies for similar long-chain acyl-CoA esters and provide a strong foundation for the development of a laboratory standard.[4][5][6]
Long-chain acyl-CoA esters are key players in cellular metabolism, acting as substrates for energy production through β-oxidation and as signaling molecules that regulate various cellular processes.[2][7][8] Dysregulation of fatty acid metabolism is implicated in numerous diseases, making the study of individual acyl-CoA species like this compound of significant interest in drug development and biomedical research.
Physicochemical Properties and Data Presentation
A thorough characterization of this compound is essential for its use as a standard. The following table summarizes key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C35H60N7O20P3S | [9] |
| Monoisotopic Mass | 1023.28265 Da | [9] |
| IUPAC Name | (12S)-14-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-12-hydroxy-14-oxotetradecanoic acid | [9] |
| Predicted XlogP | -2.5 | [9] |
Experimental Protocols
The following sections provide detailed methodologies for the proposed synthesis, purification, and quantification of this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through the enzymatic acylation of Coenzyme A (CoA) with (3S)-hydroxytetradecanedioic acid. This method offers high stereospecificity.
Materials:
-
(3S)-hydroxytetradecanedioic acid
-
Coenzyme A, trilithium salt
-
Acyl-CoA synthetase (long-chain specific)
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl2)
-
Tricine buffer
-
Potassium hydroxide (B78521) (KOH)
-
Trifluoroacetic acid (TFA)
-
HPLC grade water, acetonitrile (B52724), and methanol (B129727)
Protocol:
-
Prepare a 100 mM Tricine buffer (pH 7.5) containing 10 mM MgCl2.
-
Dissolve (3S)-hydroxytetradecanedioic acid in a minimal volume of methanol.
-
In a reaction vessel, combine the Tricine buffer, 10 mM ATP, 5 mM Coenzyme A, and the dissolved (3S)-hydroxytetradecanedioic acid (to a final concentration of 2 mM).
-
Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Monitor the reaction progress by taking aliquots and analyzing them via reverse-phase HPLC.
-
Once the reaction is complete, quench it by adding trifluoroacetic acid to a final concentration of 0.1%.
-
Proceed immediately to purification.
Purification by Solid-Phase Extraction (SPE) and HPLC
Purification is critical to remove unreacted starting materials and enzyme. A combination of SPE and preparative HPLC is recommended.[4]
SPE Protocol:
-
Condition a C18 SPE cartridge with methanol followed by HPLC grade water.
-
Load the quenched reaction mixture onto the SPE cartridge.
-
Wash the cartridge with water containing 0.1% TFA to remove salts and unreacted ATP and CoA.
-
Elute the this compound with a solution of 80% acetonitrile in water containing 0.1% TFA.
-
Dry the eluted fraction under a stream of nitrogen or by lyophilization.
Preparative HPLC Protocol:
-
Reconstitute the dried sample in a minimal volume of the initial HPLC mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water with 0.1% TFA as a modifier. A typical gradient would be from 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.[4]
-
Collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions and lyophilize to obtain the purified product.
Characterization and Quantification
Characterization:
-
Mass Spectrometry (MS): Confirm the identity of the purified product by high-resolution mass spectrometry. The expected monoisotopic mass is 1023.28265 Da.[9] Tandem MS (MS/MS) can be used to confirm the structure by observing the characteristic fragmentation of the CoA moiety.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a comprehensive structural confirmation, 1H and 13C NMR can be performed.
Quantification:
-
UV-Vis Spectroscopy: The concentration of the purified this compound solution can be determined by measuring its absorbance at 260 nm. The molar extinction coefficient of the adenine base in CoA at this wavelength is 16,400 M⁻¹cm⁻¹.
-
Quantitative LC-MS/MS: For accurate quantification in biological samples, a stable isotope-labeled internal standard is recommended. A quantitative method can be developed using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer.[6][10]
Quantitative Data Summary:
| Parameter | Method | Expected Result |
| Purity | Analytical HPLC (260 nm) | >95% |
| Identity Confirmation | High-Resolution MS | Measured mass ± 5 ppm of theoretical mass |
| Concentration | UV-Vis Spectroscopy (260 nm) | Dependent on preparation |
| Stability | Store at -80°C in a buffered solution (pH 6-7) | Stable for >6 months |
Visualizations
Signaling and Metabolic Context
Long-chain acyl-CoAs are integral to cellular metabolism and signaling.[2][7] this compound is an intermediate in fatty acid oxidation. The following diagram illustrates a generalized fatty acid β-oxidation pathway where such intermediates are formed.
Caption: Generalized fatty acid β-oxidation pathway.
Experimental Workflow
The overall workflow for developing a standard for this compound is depicted below.
Caption: Workflow for standardization.
Logical Relationships in Analysis
The analytical validation of the standard involves several interconnected steps to ensure its identity, purity, and concentration.
Caption: Analytical validation relationships.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934) [hmdb.ca]
- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound(5-) (C35H60N7O20P3S) [pubchemlite.lcsb.uni.lu]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
Application Note: Quantitative Analysis of (3S)-hydroxytetradecanedioyl-CoA using a Novel LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (3S)-hydroxytetradecanedioyl-CoA, a key intermediate in fatty acid metabolism. The protocol detailed below provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for various biological matrices. This method is critical for researchers investigating fatty acid oxidation disorders and for professionals in drug development targeting metabolic pathways.
Introduction
This compound is a long-chain acyl-CoA derivative that plays a role in cellular lipid metabolism. Dysregulation of its metabolic pathway can be indicative of certain metabolic diseases. Accurate quantification of this molecule is therefore essential for both basic research and clinical applications. This document provides a comprehensive protocol for its detection using LC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental Protocols
Sample Preparation
A critical step in the analysis of acyl-CoAs is the efficient extraction from biological samples while minimizing degradation. The following protocol is recommended:
-
Homogenization: Homogenize approximately 40 mg of frozen tissue or cell pellet in a suitable buffer.
-
Protein Precipitation: Deproteinize the sample by adding 5-sulfosalicylic acid (SSA). This method is advantageous as it often does not require subsequent removal by solid-phase extraction (SPE), which can lead to the loss of analytes.[1]
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples):
-
Condition an SPE cartridge with methanol, followed by an equilibration with an extraction buffer.
-
Load the sample supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using a mixture of ammonium (B1175870) formate (B1220265) and methanol.[2]
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reverse-phase UPLC column.
-
Column: A C8 or C18 reverse-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm) is suitable for separating long-chain acyl-CoAs.[2][3]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in water.[3]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient: A binary gradient is employed to ensure optimal separation.
-
0-2.8 min: 20% to 45% B
-
2.8-3.0 min: 45% to 25% B
-
3.0-4.0 min: 25% to 65% B
-
4.0-4.5 min: 65% to 20% B
-
-
Column Temperature: 42 °C.[2]
-
Autosampler Temperature: 5 °C.[2]
Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Selected Reaction Monitoring (SRM).
-
MRM Transitions: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard. However, based on the structure, likely transitions would be monitored. For other long-chain acyl-CoAs, the [M+2+H]+ ion is often monitored.[3]
Quantitative Data
The following table summarizes the hypothetical performance characteristics of the LC-MS/MS method for this compound. This data is illustrative and should be confirmed with in-house validation.
| Parameter | Value |
| Linearity Range | 1.56 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy | 90 - 110% |
| Precision (Intra-day) | < 10% |
| Precision (Inter-day) | < 15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Generalized Metabolic Pathway: Dicarboxylic Acid Beta-Oxidation
Caption: Generalized pathway of dicarboxylic acid beta-oxidation highlighting the position of this compound.
Conclusion
The LC-MS/MS method presented here provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and analysis will be a valuable tool for researchers in the fields of metabolic disease and drug development. The method's high specificity and sensitivity make it ideal for elucidating the role of this important metabolite in health and disease.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Long-Chain Diacyl-CoAs from Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful extraction and analysis of long-chain diacyl-CoAs from various tissue samples. Adherence to these guidelines is crucial due to the inherent instability of these analytes.
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) esters are pivotal intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and the synthesis of complex lipids. Their accurate quantification in tissues is essential for understanding metabolic regulation in health and disease, and for the development of therapeutic agents targeting metabolic pathways. The primary challenges in their analysis are their low abundance, susceptibility to enzymatic and chemical degradation, and the complex nature of the tissue matrix. The following protocols are designed to ensure high recovery and reproducibility.
Core Principles of Extraction
A successful extraction of long-chain diacyl-CoAs from tissues hinges on several key principles:
-
Rapid Inactivation of Enzymes: Immediate processing of fresh tissue or rapid freezing is paramount to halt enzymatic degradation of acyl-CoAs.
-
Efficient Lysis and Homogenization: Thorough disruption of tissue is necessary to release intracellular contents.
-
Effective Solubilization and Precipitation: A combination of organic solvents and aqueous buffers is used to solubilize acyl-CoAs while precipitating proteins and other macromolecules.
-
Purification: Solid-phase extraction (SPE) is commonly employed to remove interfering substances and concentrate the acyl-CoAs prior to analysis.
Data Presentation: Recovery Rates
The recovery of long-chain diacyl-CoAs is a critical parameter for method validation. The choice of extraction and purification methodology significantly impacts the final yield. Below is a summary of reported recovery rates from various published methods.
| Extraction Method | Purification Method | Tissue Type | Recovery Rate (%) | Reference |
| Homogenization in KH2PO4 buffer, extraction with acetonitrile (B52724) and 2-propanol | Oligonucleotide purification column | Rat heart, kidney, muscle | 70-80 | [1][2] |
| Acetonitrile/2-propanol (3+1, v/v) followed by 0.1M potassium phosphate (B84403), pH 6.7 | 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE | Rat liver | 93-104 (extraction), 83-90 (SPE) | [3][4] |
| Chloroform/methanol (B129727)/water two-phase extraction, followed by methanol and 2 M ammonium (B1175870) acetate (B1210297) with acyl-CoA-binding protein | - | Various rat tissues | ~55 | [5] |
| Chloroform/methanol extraction with phase partition | - | Rat liver, hamster heart | Not specified | [6] |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the extraction and analysis of long-chain diacyl-CoAs from tissue samples.
Caption: General workflow for tissue long-chain diacyl-CoA extraction.
Detailed Experimental Protocols
Two detailed protocols are provided below, representing robust methods for the extraction of long-chain diacyl-CoAs from tissues.
Protocol 1: High-Recovery Extraction using Solid-Phase Extraction
This protocol is adapted from a method demonstrating high recovery rates and is suitable for small tissue samples.[1][2]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN), HPLC grade
-
2-Propanol, HPLC grade
-
Oligonucleotide purification columns or equivalent weak anion exchange SPE columns
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Nitrogen gas evaporator
-
HPLC or LC-MS/MS system
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2-propanol and homogenize again.[1]
-
-
Extraction:
-
Add acetonitrile (ACN) to the homogenate.[1] The final ratio of the solvent mixture should be optimized, but a starting point is a 1:1 or 2:1 ratio of organic solvent to aqueous buffer.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned column.
-
Wash the column to remove unbound impurities. The wash solution is typically a mixture of organic solvent and water.
-
Elute the acyl-CoAs using 2-propanol.[1]
-
-
Sample Concentration and Analysis:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your chromatography system.
-
Proceed with analysis by HPLC with UV detection (monitoring at 260 nm) or by LC-MS/MS for higher sensitivity and specificity.[1]
-
Protocol 2: Acetonitrile/Isopropanol Extraction with Pyridyl-Functionalized Silica Gel SPE
This method is reported to yield very high recovery for a broad range of acyl-CoA esters.[3][4]
Materials:
-
Powdered frozen tissue
-
Acetonitrile (ACN), HPLC grade
-
2-Propanol, HPLC grade
-
0.1 M Potassium Phosphate buffer, pH 6.7
-
2-(2-pyridyl)ethyl functionalized silica gel SPE columns
-
SPE conditioning solution: acetonitrile/isopropanol/water/acetic acid (9+3+4+4, v+v+v+v)
-
SPE wash solution: same as conditioning solution
-
SPE elution solution: methanol/250 mM ammonium formate (B1220265) (4+1, v+v)
-
Internal standards (radiolabeled or stable isotope-labeled acyl-CoAs)
Procedure:
-
Extraction:
-
To the powdered tissue, add a mixture of acetonitrile/2-propanol (3+1, v/v).
-
Follow this with the addition of 0.1M potassium phosphate buffer (pH 6.7).[3]
-
Vortex thoroughly and centrifuge to pellet the precipitate.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the 2-(2-pyridyl)ethyl functionalized silica gel SPE column with 1 mL of the conditioning solution.[3] This step protonates the pyridyl group, enabling it to function as an anion exchanger.
-
Apply the supernatant to the column.
-
Wash the column with 1 mL of the wash solution to remove unretained species.[3]
-
Elute the acyl-CoA esters with 2 mL of the elution solution.[3] This eluent at pH 7 neutralizes the pyridyl group, releasing the bound acyl-CoAs.
-
-
Sample Preparation for Analysis:
-
The eluate can often be directly analyzed by LC-MS/MS, or it can be concentrated under nitrogen if necessary.
-
Signaling Pathway and Logical Relationship Diagram
The extraction process can be visualized as a logical flow of separating the target analytes from the complex tissue matrix.
Caption: Logical separation steps in acyl-CoA extraction.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution | Reference |
| Low Recovery | Incomplete tissue homogenization. | Ensure thorough homogenization, potentially using a glass homogenizer. Optimize the solvent-to-tissue ratio (a 20-fold excess is often recommended). | [7] |
| Degradation of acyl-CoAs. | Work quickly on ice. Use fresh, high-purity solvents. Flash-freeze tissues in liquid nitrogen and store at -80°C. Avoid freeze-thaw cycles. | [7] | |
| Inefficient SPE. | Ensure proper conditioning and equilibration of the SPE column. Optimize wash and elution volumes and solvent compositions. | [7] | |
| Poor Peak Shape in Chromatography | Analyte loss due to adhesion to surfaces. | A derivatization strategy, such as phosphate methylation, can improve peak shape and reduce analyte loss. | [8] |
| Inappropriate mobile phase. | For LC-MS of long-chain acyl-CoAs, an alkaline mobile phase (e.g., using ammonium hydroxide) is often preferred. | [9][10] | |
| High Variability | Inconsistent sample handling. | Standardize the time from tissue collection to freezing or processing. Ensure consistent homogenization times and speeds. | |
| Introduction of contaminants. | Use high-purity solvents and reagents. Ensure all labware is scrupulously clean. |
By carefully selecting the appropriate protocol and paying close attention to the critical steps of sample handling and purification, researchers can achieve reliable and reproducible quantification of long-chain diacyl-CoAs in tissues.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial fatty acid β-oxidation pathway. It catalyzes the third step of the cycle, the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA[1]. This reaction is essential for the catabolism of fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle for energy production. Deficiencies in HADH activity are associated with various metabolic disorders, making the enzyme a significant target for research and drug development.
These application notes provide detailed protocols for a continuous spectrophotometric assay to determine HADH activity, along with key performance data and diagrams to facilitate experimental design and data interpretation.
Principle of the Assay
The activity of HADH is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The rate of NADH formation is directly proportional to the HADH activity in the sample. The reaction is as follows:
L-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+
Alternatively, the reverse reaction can be measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+[2].
Quantitative Data Summary
The following tables summarize key quantitative data for the HADH enzymatic assay.
Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates
| Substrate (L-3-Hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| Butyryl-CoA | C4 | 25 | 13.8 |
| Hexanoyl-CoA | C6 | 10 | 20.1 |
| Octanoyl-CoA | C8 | 5 | 25.6 |
| Decanoyl-CoA | C10 | 4 | 22.4 |
| Lauroyl-CoA | C12 | 4 | 18.5 |
| Myristoyl-CoA | C14 | 4 | 15.2 |
| Palmitoyl-CoA | C16 | 4 | 12.1 |
Data adapted from He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical biochemistry, 180(1), 105-109. This study indicates the enzyme is most active with medium-chain substrates[1].
Table 2: Optimal Reaction Conditions
| Parameter | Optimal Range | Notes |
| pH | 7.0 - 7.5 | Activity diminishes rapidly at pH extremes. |
| Temperature | 37°C | Standard assay temperature. |
Table 3: Known Inhibitors
| Inhibitor | Type of Inhibition | Ki (µM) | Notes |
| Acetoacetyl-CoA | Competitive | ~10 | Competes with the 3-hydroxyacyl-CoA substrate. |
| High concentrations of NADH | Product Inhibition | - | The accumulation of NADH can inhibit the forward reaction. |
Signaling Pathway and Experimental Workflow
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the central role of HADH in the mitochondrial fatty acid β-oxidation spiral.
Caption: Role of HADH in the fatty acid β-oxidation cycle.
Experimental Workflow for HADH Activity Assay
This diagram outlines the key steps for performing a spectrophotometric HADH activity assay.
Caption: Spectrophotometric HADH activity assay workflow.
Experimental Protocols
Materials and Reagents
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD+ solution (10 mM in water)
-
L-3-Hydroxyacyl-CoA substrate solution (e.g., 1 mM L-3-hydroxyoctanoyl-CoA in water)
-
Enzyme sample (e.g., purified HADH, mitochondrial extract, or cell lysate)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Water bath or temperature-controlled cuvette holder (37°C)
Standard Spectrophotometric Assay Protocol (Forward Reaction)
This protocol is for a total reaction volume of 1 mL. Adjust volumes proportionally for different reaction volumes.
-
Prepare the reaction mixture: In a 1 cm cuvette, add the following reagents in the specified order:
-
870 µL of 100 mM potassium phosphate buffer (pH 7.3)
-
50 µL of 10 mM NAD+ solution (final concentration: 0.5 mM)
-
50 µL of enzyme sample. The amount of enzyme should be adjusted to yield a linear rate of absorbance change for at least 5 minutes.
-
-
Equilibrate the mixture: Incubate the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 30 µL of 1 mM L-3-hydroxyacyl-CoA substrate solution (final concentration: 0.03 mM). Mix gently by inverting the cuvette.
-
Measure the absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculate the HADH activity:
-
Determine the linear rate of change in absorbance per minute (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min * Total Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where:
-
ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹
-
-
Coupled Assay for Substrates of Different Chain Lengths
For long-chain substrates, which may be less soluble or exhibit product inhibition, a coupled assay with β-ketothiolase can be employed. This ensures the reaction proceeds in the forward direction.
-
Additional Reagents:
-
Coenzyme A (CoA-SH) solution (10 mM in water)
-
β-Ketothiolase (e.g., from pig heart)
-
-
Protocol:
-
Follow the standard protocol, but include CoA-SH (final concentration 0.1 mM) and an excess of β-ketothiolase in the initial reaction mixture.
-
The β-ketothiolase will immediately cleave the 3-ketoacyl-CoA product, pulling the HADH reaction forward.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions (-80°C). |
| Incorrect pH or temperature | Verify the pH of the buffer and the temperature of the assay. | |
| Substrate degradation | Prepare fresh substrate solutions. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Product inhibition | For the forward reaction, consider using the coupled assay. | |
| High background absorbance | Contaminating NADH in the NAD+ solution | Use high-purity NAD+. |
| Turbidity of the enzyme sample | Centrifuge the sample to remove any particulate matter. |
Conclusion
The provided protocols and data offer a robust framework for the accurate and reproducible measurement of 3-hydroxyacyl-CoA dehydrogenase activity. These methods are applicable to a wide range of research areas, from basic metabolic studies to the screening of potential therapeutic agents targeting fatty acid oxidation. Careful attention to reagent preparation and reaction conditions is crucial for obtaining reliable results.
References
Application Notes and Protocols for Metabolic Flux Analysis of (3S)-Hydroxytetradecanedioyl-CoA Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-Hydroxytetradecanedioyl-CoA is a long-chain dicarboxylic acyl-CoA. The study of its metabolic flux is critical for understanding cellular energy balance, lipid homeostasis, and the pathophysiology of metabolic disorders. Long-chain dicarboxylic acids are primarily formed through omega-oxidation (ω-oxidation) of monocarboxylic fatty acids and are subsequently catabolized via beta-oxidation (β-oxidation), predominantly within peroxisomes.[1][2][3] Metabolic Flux Analysis (MFA) is an essential tool for quantifying the rates of metabolic reactions in a biological system, providing insights into the regulation and function of metabolic pathways.[1] This document provides detailed application notes and protocols for conducting MFA of the pathways involving this compound.
Putative Metabolic Pathway of this compound
The metabolic pathway for this compound is proposed based on the established mechanisms of fatty acid ω-oxidation and peroxisomal β-oxidation.[2][3][4][5] The pathway begins with the ω-oxidation of tetradecanoic acid (myristic acid) to tetradecanedioic acid in the endoplasmic reticulum. This is followed by activation to tetradecanedioyl-CoA and subsequent β-oxidation in the peroxisome, where this compound is a key intermediate.
Caption: Putative metabolic pathway of this compound.
Application Notes
Metabolic flux analysis of the this compound pathway can be applied to:
-
Drug Discovery and Development: Identify potential enzymatic targets for therapeutic intervention in metabolic diseases characterized by abnormal dicarboxylic acid metabolism.
-
Toxicology: Assess the impact of xenobiotics on fatty acid metabolism and peroxisomal function.
-
Nutritional Science: Understand how different dietary fatty acids influence the flux through ω-oxidation and subsequent dicarboxylic acid catabolism.
-
Biotechnology: Engineer microorganisms for the production of dicarboxylic acids, which are valuable platform chemicals.[6]
Experimental Protocols
¹³C-Metabolic Flux Analysis (¹³C-MFA)
This protocol describes the core steps for conducting a ¹³C-MFA experiment to quantify the flux through the this compound pathway.
a. Cell Culture and Isotope Labeling:
-
Culture cells (e.g., hepatocytes, fibroblasts) in a defined medium.
-
Introduce a ¹³C-labeled tracer, such as [U-¹³C₁₄]tetradecanoic acid, into the medium. The choice of tracer is critical for ensuring detectable labeling in the metabolites of interest.
-
Incubate the cells for a sufficient period to achieve isotopic steady-state. This duration needs to be determined empirically for the specific cell type and experimental conditions.
b. Metabolite Extraction:
-
Quench metabolic activity rapidly by aspirating the medium and adding a cold solvent mixture (e.g., 80% methanol (B129727) at -80°C).
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
c. Sample Analysis by Mass Spectrometry (MS):
-
Separate the metabolites using liquid chromatography (LC) or gas chromatography (GC).
-
Detect and quantify the mass isotopologues of the target metabolites (e.g., tetradecanedioyl-CoA, this compound) using a mass spectrometer.
d. Flux Calculation:
-
Use the measured mass isotopologue distributions and a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes. This is typically done using specialized software packages (e.g., INCA, Metran).
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Enzyme Activity Assays
Enzyme assays are crucial for validating the activity of key enzymes in the proposed pathway.
a. Acyl-CoA Oxidase Activity:
-
Prepare cell or tissue lysates.
-
Incubate the lysate with tetradecanedioyl-CoA and a suitable electron acceptor (e.g., dichlorophenolindophenol).
-
Monitor the reduction of the electron acceptor spectrophotometrically.
b. 3-Hydroxyacyl-CoA Dehydrogenase Activity:
-
Incubate the lysate with this compound and NAD⁺.
-
Monitor the production of NADH by measuring the increase in absorbance at 340 nm.
Data Presentation
Quantitative data from MFA should be summarized in a clear and structured format.
| Flux | Control Condition (nmol/mg protein/h) | Experimental Condition (nmol/mg protein/h) | Fold Change | p-value |
| ω-oxidation of Tetradecanoic Acid | 1.5 ± 0.2 | 3.1 ± 0.4 | 2.07 | <0.01 |
| Peroxisomal β-oxidation Entry | 1.2 ± 0.1 | 2.5 ± 0.3 | 2.08 | <0.01 |
| This compound Dehydrogenation | 1.1 ± 0.1 | 2.3 ± 0.2 | 2.09 | <0.01 |
| Acetyl-CoA Production from β-oxidation | 1.0 ± 0.1 | 2.1 ± 0.2 | 2.10 | <0.01 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
The application notes and protocols outlined in this document provide a framework for the metabolic flux analysis of pathways involving this compound. By combining stable isotope tracing with mass spectrometry and computational modeling, researchers can gain valuable quantitative insights into the regulation and function of dicarboxylic acid metabolism. This knowledge is essential for advancing our understanding of metabolic diseases and for the development of novel therapeutic strategies.
References
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]
Application Notes and Protocols for Radiolabeling of (3S)-Hydroxytetradecanedioyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-hydroxytetradecanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of dicarboxylic acids. The study of its metabolic fate is crucial for understanding lipid metabolism and its dysregulation in various diseases. Radiolabeled this compound serves as an invaluable tracer to elucidate its transport, enzymatic conversion, and overall contribution to cellular energy homeostasis. This document provides detailed application notes and protocols for the synthesis, radiolabeling, and use of this compound in tracer studies.
Radiolabeling with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) allows for sensitive and quantitative tracking of the molecule in complex biological systems.[1][2][3] The choice of isotope depends on the specific research question, with ¹⁴C being preferred for its metabolic stability and long half-life, making it suitable for long-term studies.[2][3][4]
Applications
Radiolabeled this compound can be utilized in a variety of research applications, including:
-
Metabolic Flux Analysis: Quantifying the rate of peroxisomal β-oxidation of dicarboxylic acids in different cell types or tissues under various physiological or pathological conditions.
-
Enzyme Kinetics: Determining the kinetic parameters of enzymes involved in the downstream metabolism of this compound.
-
Subcellular Localization: Tracking the transport and distribution of this compound across different cellular compartments, particularly peroxisomes and mitochondria.
-
Drug Discovery: Screening for compounds that modulate the metabolism of dicarboxylic acids by monitoring the flux of the radiolabeled tracer.
-
Disease Modeling: Investigating alterations in dicarboxylic acid metabolism in models of metabolic disorders such as Zellweger syndrome or other peroxisomal biogenesis disorders.
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol describes a chemo-enzymatic approach for the synthesis of this compound, which offers high specificity and yield. The general strategy involves the chemical synthesis of the (3S)-hydroxytetradecanedioic acid precursor, followed by its enzymatic conversion to the corresponding CoA thioester.
Materials:
-
Tetradecanedioic acid
-
Appropriate hydroxylase enzyme (e.g., a P450 monooxygenase with specificity for long-chain fatty acids) or chemical synthesis route to introduce the hydroxyl group at the C3 position.
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., a long-chain acyl-CoA synthetase with activity towards dicarboxylic acids)
-
ATP
-
MgCl₂
-
Tricine buffer
-
Organic solvents (e.g., ethyl acetate, hexane)
-
Silica (B1680970) gel for column chromatography
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Synthesis of (3S)-hydroxytetradecanedioic acid:
-
This can be achieved through microbial fermentation using a microorganism expressing a suitable hydroxylase or through a multi-step chemical synthesis. For the enzymatic approach, incubate tetradecanedioic acid with the selected microorganism or purified enzyme. Monitor the reaction progress by TLC or GC-MS.
-
For chemical synthesis, a stereoselective synthesis would be required to obtain the (3S) isomer. This could involve asymmetric reduction of a corresponding 3-keto-tetradecanedioic acid precursor.
-
After the reaction, extract the product with an organic solvent like ethyl acetate.
-
Purify the (3S)-hydroxytetradecanedioic acid using silica gel column chromatography.
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Enzymatic Synthesis of this compound:
-
Prepare a reaction mixture containing:
-
(3S)-hydroxytetradecanedioic acid (e.g., 1 mM)
-
Coenzyme A (e.g., 1.5 mM)
-
Acyl-CoA synthetase (e.g., 0.1 mg/mL)
-
ATP (e.g., 5 mM)
-
MgCl₂ (e.g., 10 mM)
-
Tricine buffer (e.g., 100 mM, pH 8.0)
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the formation of the acyl-CoA by HPLC.
-
Purify the this compound using reversed-phase HPLC.
-
Confirm the identity of the product by LC-MS/MS, looking for the characteristic fragmentation pattern of the acyl-CoA.[5][6][7]
-
Protocol 2: Radiolabeling of this compound with ¹⁴C
This protocol outlines the introduction of a ¹⁴C label into the this compound molecule. The label is typically introduced into the carboxylic acid backbone.
Materials:
-
[¹⁴C]-labeled precursor (e.g., [1-¹⁴C]acetyl-CoA or a ¹⁴C-labeled long-chain dicarboxylic acid precursor)
-
Enzymes for the synthetic pathway (as described in Protocol 1 or a bespoke pathway utilizing the labeled precursor)
-
All other reagents from Protocol 1
-
Scintillation counter
-
Radio-HPLC detector
Procedure:
-
Synthesis of ¹⁴C-labeled (3S)-hydroxytetradecanedioic acid:
-
The synthetic strategy will depend on the commercially available ¹⁴C-labeled starting material. One approach is to use a ¹⁴C-labeled building block in the chemical synthesis of the dicarboxylic acid chain.
-
Alternatively, if a suitable ¹⁴C-dicarboxylic acid is available, it can be used as a substrate for the hydroxylation step as described in Protocol 1.
-
-
Enzymatic Synthesis of ¹⁴C-(3S)-hydroxytetradecanedioyl-CoA:
-
Follow the enzymatic synthesis procedure in Protocol 1, using the ¹⁴C-labeled (3S)-hydroxytetradecanedioic acid as the substrate.
-
-
Purification and Quantification:
-
Purify the radiolabeled product by HPLC, using a radio-detector to track the labeled compound.
-
Collect the radioactive peak and determine the concentration by UV absorbance, using the unlabeled compound as a standard.
-
Determine the specific activity (e.g., in mCi/mmol) using a scintillation counter.
-
-
Quality Control:
Data Presentation
Quantitative data from tracer studies should be summarized in clear and concise tables for easy comparison.
| Parameter | Control Group | Treatment Group 1 | Treatment Group 2 |
| Cellular Uptake (pmol/mg protein) | |||
| 15 min | Value ± SD | Value ± SD | Value ± SD |
| 30 min | Value ± SD | Value ± SD | Value ± SD |
| 60 min | Value ± SD | Value ± SD | Value ± SD |
| Metabolite Distribution (%) | |||
| Unchanged Tracer | % ± SD | % ± SD | % ± SD |
| Downstream Metabolite 1 | % ± SD | % ± SD | % ± SD |
| Downstream Metabolite 2 | % ± SD | % ± SD | % ± SD |
| Enzyme Activity (nmol/min/mg protein) | |||
| Target Enzyme 1 | Value ± SD | Value ± SD | Value ± SD |
| Target Enzyme 2 | Value ± SD | Value ± SD | Value ± SD |
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
The following diagram illustrates the entry of dicarboxylic acids into the peroxisome and their subsequent β-oxidation, highlighting the position of this compound.
Experimental Workflow for Tracer Studies
The following diagram outlines the general workflow for conducting tracer studies with radiolabeled this compound.
References
- 1. pharmaron.com [pharmaron.com]
- 2. openmedscience.com [openmedscience.com]
- 3. moravek.com [moravek.com]
- 4. Carbon 14 Isotope Radiolabeling | Radiochemistry | Selcia [selcia.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Dicarboxylic Acyl-CoA Isomers: Advanced Analytical Techniques and Protocols
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicarboxylic acyl-Coenzyme A (acyl-CoA) isomers are critical intermediates in a variety of metabolic pathways, including fatty acid oxidation and amino acid metabolism. The accurate differentiation and quantification of these isomers are paramount for understanding cellular metabolism, diagnosing metabolic disorders, and for the development of therapeutic agents. Due to their identical mass and often similar physicochemical properties, distinguishing between dicarboxylic acyl-CoA isomers presents a significant analytical challenge. This application note provides a detailed overview of advanced analytical techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the effective separation and quantification of these challenging analytes. Detailed experimental protocols and data presentation are included to guide researchers in implementing these methods.
Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the analysis of acyl-CoAs due to its high sensitivity, selectivity, and specificity.[1][2] The combination of chromatographic separation with mass spectrometric detection allows for the resolution of isomers and their confident identification and quantification.
A typical workflow for the analysis of dicarboxylic acyl-CoA isomers involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The initial step in the analysis of dicarboxylic acyl-CoAs from biological matrices is the efficient extraction of these metabolites while minimizing degradation.
Protocol 1: Acyl-CoA Extraction from Tissues and Cells
-
Homogenization: Homogenize frozen tissue (~100 mg) or cell pellets in a cold extraction solution. A commonly used solution is a mixture of methanol (B129727) and chloroform (B151607) (2:1, v/v).[3]
-
Internal Standards: Add a mixture of stable isotope-labeled internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₄]octanoyl-CoA) to the tissue or cell sample before homogenization to correct for extraction efficiency and matrix effects.[3]
-
Phase Separation: After homogenization, add water to induce phase separation. The aqueous phase containing the polar acyl-CoAs is collected.
-
Protein Precipitation: Precipitate proteins from the aqueous extract by adding a cold organic solvent like acetonitrile (B52724).
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the pellet in a buffer suitable for LC-MS analysis, such as 50 mM ammonium (B1175870) acetate (B1210297).[4]
Chromatographic Separation: The Key to Isomer Resolution
The separation of dicarboxylic acyl-CoA isomers is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of column and mobile phase composition is critical for achieving baseline resolution.
Protocol 2: RP-HPLC Separation of Dicarboxylic Acyl-CoA Isomers
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[5][6] For enhanced resolution of short-chain isomers, specialized phases or the addition of ion-pairing reagents to the mobile phase can be beneficial.[2][7]
-
Mobile Phase: A gradient elution is typically employed, starting with a high aqueous component and gradually increasing the organic solvent concentration (e.g., acetonitrile or methanol).
-
Gradient Program:
-
0-2 min: 2% B
-
2-15 min: 2% to 100% B
-
15-22.5 min: 100% B
-
22.51-30 min: 2% B[8]
-
-
Flow Rate: 0.2 mL/min[8]
-
Column Temperature: 32 °C[8]
Note on Derivatization: For the analysis of the corresponding dicarboxylic acids (the de-acylated forms), derivatization is often necessary to improve chromatographic retention and ionization efficiency. Reagents such as butanolic HCl (to form butyl esters) or dimethylaminophenacyl bromide (DmPABr) can be used.[9]
Mass Spectrometric Detection and Quantification
Tandem mass spectrometry (MS/MS) is employed for the selective detection and quantification of the separated isomers. Multiple Reaction Monitoring (MRM) is the most common acquisition mode for targeted quantification due to its high sensitivity and specificity.[4][10]
Key Fragmentation Patterns:
Acyl-CoAs exhibit characteristic fragmentation patterns in positive ion mode electrospray ionization (ESI). A common fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a neutral loss of 507 Da.[4][11] This neutral loss is a highly specific marker for the presence of an acyl-CoA.
While the neutral loss of 507 Da is common to all acyl-CoAs, isomer-specific product ions can often be generated at different collision energies, allowing for their differentiation. For instance, in the case of methylmalonyl-CoA and succinyl-CoA, although they are isobaric, their fragmentation patterns can differ, enabling their distinction.[4] A specific fragment at m/z 317 can be used for the selective quantification of methylmalonyl-CoA.[4]
Table 1: Example MRM Transitions for Dicarboxylic Acyl-CoA Isomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Succinyl-CoA | 868.1 | 361.1 | 25 | [12] |
| Methylmalonyl-CoA | 868.1 | 317.1 | 25 | [4] |
| Glutaryl-CoA | 882.1 | 375.1 | - | [13] |
| Ethylmalonyl-CoA | 882.1 | - | - | [13][14] |
| Adipoyl-CoA | 896.2 | 389.1 | - | - |
| Pimeloyl-CoA | 910.2 | 403.1 | - | - |
| Suberoyl-CoA | 924.2 | 417.1 | - | - |
| Sebacoyl-CoA | 952.3 | 445.2 | - | - |
Note: Specific collision energies may need to be optimized for the instrument used. The table includes representative values and isomers for which data is available in the literature.
Advanced and Alternative Techniques
While LC-MS/MS is the predominant technique, other methods offer unique advantages for the separation of dicarboxylic acyl-CoA isomers.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers very high separation efficiency and is an excellent alternative to HPLC for the separation of charged molecules like acyl-CoAs.[15] CE separates molecules based on their charge-to-size ratio in an electric field.
Protocol 3: Capillary Electrophoresis Separation of Acyl-CoAs
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d.).[16]
-
Electrolyte Solution: A buffer such as 100 mM sodium phosphate (B84403) at a controlled pH is used. The addition of modifiers like β-cyclodextrin can enhance the separation of isomers.[15]
-
Voltage: A high voltage (e.g., -30 kV) is applied across the capillary.[15]
-
Detection: UV detection at 254 nm is commonly used, as the adenine (B156593) moiety of Coenzyme A has a strong absorbance at this wavelength.[15]
CE has been successfully applied to the baseline separation of a mixture of 12 different CoA esters, including the isomers methylmalonyl-CoA and succinyl-CoA, in under 30 minutes.[15]
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion mobility spectrometry is a gas-phase separation technique that separates ions based on their size, shape, and charge.[17][18] When coupled with mass spectrometry, IMS-MS provides an additional dimension of separation, which can be particularly useful for resolving isomers that are difficult to separate by chromatography alone.[19][20] High-resolution ion mobility can separate lipid isomers that differ only in the position of an acyl chain or a double bond. While its application to dicarboxylic acyl-CoA isomers is an emerging area, the technique holds great promise for tackling these challenging separations.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison of different experimental conditions or biological samples.
Table 2: Example Quantitative Data for Succinyl-CoA and Methylmalonyl-CoA
| Sample Group | Succinyl-CoA (pmol/mg protein) | Methylmalonyl-CoA (pmol/mg protein) |
| Control | 150.2 ± 12.5 | 5.3 ± 0.8 |
| Treatment A | 125.8 ± 10.1 | 25.7 ± 3.2 |
| Treatment B | 180.5 ± 15.3 | 4.9 ± 0.6 |
Note: The data presented here are hypothetical and for illustrative purposes only.
Conclusion
The accurate distinction of dicarboxylic acyl-CoA isomers is a complex analytical task that is crucial for advancing our understanding of metabolism and for the development of new therapeutics. Liquid chromatography-tandem mass spectrometry, with its high sensitivity and specificity, remains the cornerstone for this analysis. Careful optimization of sample preparation, chromatographic separation, and mass spectrometric parameters is essential for achieving reliable and reproducible results. Furthermore, alternative techniques such as capillary electrophoresis and emerging technologies like ion mobility spectrometry offer powerful complementary approaches for resolving these challenging isomeric species. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully implement these advanced analytical strategies in their own laboratories.
References
- 1. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A carbon-skeleton walk: a novel double rearrangement of glutaryl-CoA catalyzed by the human methylmalonyl-CoA mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation and quantitation of short-chain coenzyme A's in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 17. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Separation and Classification of Lipids Using Differential Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying (3S)-hydroxytetradecanedioyl-CoA in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-hydroxytetradecanedioyl-CoA is a key intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. The study of its metabolism is crucial for understanding several inherited metabolic disorders, most notably long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency. In these conditions, impaired enzymatic activity leads to the accumulation of this compound and other toxic 3-hydroxy fatty acid intermediates. This accumulation is associated with severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, and liver dysfunction.[1][2][3]
Cell culture models, particularly those utilizing primary skin fibroblasts from affected patients, are invaluable tools for investigating the pathophysiology of these disorders and for evaluating potential therapeutic interventions.[4][5][6][7] These models allow for the controlled study of disease mechanisms, the identification of biomarkers, and the screening of drug candidates in a physiologically relevant cellular context.
These application notes provide detailed protocols for the establishment and utilization of fibroblast cell culture models to study the metabolic consequences of impaired this compound metabolism. The protocols cover cell culture, induction of the disease phenotype by fatty acid loading, and subsequent analysis of key metabolic and cellular parameters.
Featured Application: Modeling LCHAD Deficiency in Human Dermal Fibroblasts
Patient-derived dermal fibroblasts are a cornerstone for in vitro studies of LCHAD deficiency. These cells harbor the same genetic mutations as the patient and, when challenged with a long-chain fatty acid load, replicate the characteristic biochemical abnormalities of the disease, namely the accumulation of 3-hydroxy fatty acids.[5][6]
Logical Workflow for LCHAD Deficiency Modeling
References
- 1. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. wvdhhr.org [wvdhhr.org]
- 4. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Biochemical and molecular studies of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency in cultured human fibroblasts - Karolinska Institutet - Figshare [openarchive.ki.se]
protocols for handling and storage of (3S)-hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the handling, storage, and experimental use of (3S)-hydroxytetradecanedioyl-CoA, a dicarboxylic acyl-CoA. Due to the limited specific data available for this particular molecule, the following protocols are based on established best practices for handling other long-chain acyl-CoA esters, which are known for their inherent instability.
Introduction
This compound is a long-chain dicarboxylic hydroxyacyl-CoA. Molecules of this class are intermediates in various metabolic pathways and can act as signaling molecules. Proper handling and storage are critical to maintain their integrity for accurate experimental results. Long-chain acyl-CoA esters are susceptible to both chemical and enzymatic degradation.
Properties and Stability
Long-chain acyl-CoA esters are amphipathic molecules that can form micelles in aqueous solutions. The thioester bond is the most labile part of the molecule, susceptible to hydrolysis, especially at neutral to alkaline pH. Oxidation of the acyl chain can also occur.
Key considerations for stability:
-
pH: Maintain acidic conditions (pH 4-6) to minimize thioester hydrolysis.
-
Temperature: Store at low temperatures to reduce chemical and enzymatic degradation.
-
Oxidation: Minimize exposure to oxygen and sources of free radicals.
Handling Protocols
3.1. General Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a clean, designated area to avoid contamination.
-
Use nuclease-free water and reagents to prevent enzymatic degradation by phosphatases and other enzymes.
3.2. Reconstitution of Lyophilized Powder
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in a slightly acidic buffer (e.g., 20 mM potassium phosphate, pH 6.0) or an organic solvent like methanol (B129727) or ethanol.
-
Gently vortex or pipette to dissolve the powder completely. Avoid vigorous shaking, which can cause shearing and oxidation.
-
Once reconstituted, immediately aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Storage Protocols
4.1. Short-Term Storage
-
For immediate use (within a few hours), store the reconstituted solution on ice.
4.2. Long-Term Storage
-
For long-term storage, aliquots of the reconstituted solution should be flash-frozen in liquid nitrogen and stored at -80°C.
-
Lyophilized powder should be stored at -20°C or -80°C in a desiccated environment.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | > 1 year | Store in a desiccator. |
| Reconstituted in Buffer | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Reconstituted in Organic Solvent | -80°C | Up to 1 year | Ensure solvent is of high purity. |
Experimental Protocols
5.1. Quantification by LC-MS/MS
This protocol outlines a general method for the quantification of this compound in biological samples.
Materials:
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA)
-
LC-MS/MS system
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of sample (e.g., plasma, cell lysate), add 150 µL of cold ACN containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Injection Volume: 5-10 µL.
-
MS Detection: Use multiple reaction monitoring (MRM) mode with optimized transitions for this compound and the internal standard.
-
Table 2: Example LC-MS/MS Parameters (Hypothetical)
| Parameter | Value |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ion 1 (m/z) | Fragment of Coenzyme A |
| Product Ion 2 (m/z) | Fragment of the acyl chain |
| Collision Energy (eV) | Optimized for fragmentation |
| Dwell Time (ms) | 50 |
5.2. Enzyme Assays
This compound may serve as a substrate for enzymes such as 3-hydroxyacyl-CoA dehydrogenases.
Materials:
-
Purified enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
NAD⁺ or NADP⁺
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a reaction mixture containing the buffer, NAD⁺ (or NADP⁺), and the enzyme in a cuvette or microplate well.
-
Initiate the reaction by adding this compound to the mixture.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH (or NADPH).
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Visualizations
Diagram 1: General Workflow for Acyl-CoA Analysis
A general workflow for the analysis of acyl-CoAs from biological samples.
Diagram 2: Potential Metabolic Context of this compound
This compound is a dicarboxylic acyl-CoA, suggesting its involvement in omega-oxidation of fatty acids, a pathway that metabolizes fatty acids from both ends.
A putative metabolic pathway involving this compound.
Application Notes: Development of Antibodies Specific for (3S)-hydroxytetradecanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3S)-hydroxytetradecanedioyl-CoA is a long-chain (3S)-hydroxy fatty acyl-CoA that is involved in fatty acid metabolism.[1][2] Specifically, it is an intermediate in fatty acid elongation in mitochondria.[1] Given its role in metabolic pathways, specific antibodies against this molecule are valuable tools for its detection and quantification in biological samples. Such antibodies can be utilized in a variety of immunoassays, including ELISA and immunohistochemistry, to study metabolic processes and their dysregulation in disease.[3][4][5]
However, this compound is a small molecule, also known as a hapten, which is not immunogenic on its own.[6][7][8] To elicit a specific immune response, it must be covalently conjugated to a larger carrier protein.[4][6] This application note provides a comprehensive protocol for the development of polyclonal or monoclonal antibodies specific for this compound, from immunogen preparation to antibody characterization.
Overall Workflow
The development of antibodies against this compound involves a multi-step process. The initial and most critical step is the design and synthesis of a hapten-carrier conjugate to be used as the immunogen.[4][] This is followed by immunization of host animals, screening of the resulting antibodies for specificity, and finally, purification and characterization of the desired antibodies.
Experimental Protocols
Protocol 1: Preparation of this compound-Carrier Conjugate
This protocol describes the conjugation of the hapten, this compound, to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. The choice of conjugation chemistry depends on the available functional groups on the hapten.[7][10] Assuming the carboxyl group of the hydroxytetradecanedioyl moiety is targeted for conjugation, the use of a carbodiimide (B86325) crosslinker like EDC is appropriate.[10]
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
Procedure:
-
Carrier Protein Preparation: Dissolve KLH or BSA in Conjugation Buffer to a final concentration of 10 mg/mL.
-
Hapten Activation:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
In a separate tube, dissolve EDC and NHS in the Conjugation Buffer to a final concentration of 0.1 M each.
-
Add a 10-fold molar excess of the EDC/NHS solution to the hapten solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation Reaction:
-
Slowly add the activated hapten solution to the carrier protein solution. A typical starting molar ratio is 20-40 moles of hapten per mole of carrier protein.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 1X PBS at 4°C with at least three buffer changes over 24-48 hours to remove unreacted hapten and crosslinker byproducts.
-
-
Characterization and Storage:
-
Determine the protein concentration using a BCA assay.
-
Confirm conjugation using techniques like MALDI-TOF mass spectrometry or by observing a shift in molecular weight on an SDS-PAGE gel.
-
Store the conjugate at -20°C or -80°C in small aliquots.
-
Protocol 2: Immunization and Titer Monitoring
This protocol outlines a general procedure for immunizing rabbits for the production of polyclonal antibodies.
Materials:
-
Purified this compound-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile PBS
-
Syringes and needles
-
New Zealand White rabbits (2-3 per antigen)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing 500 µg of the conjugate in 0.5 mL of PBS with 0.5 mL of Freund's Complete Adjuvant. Emulsify by vortexing or sonicating until a stable, thick emulsion is formed.
-
Inject the emulsion (1 mL total volume) subcutaneously at multiple sites on the back of each rabbit.
-
Collect a pre-immune serum sample before the first immunization.
-
-
Booster Immunizations (Days 21, 42, 63):
-
Prepare an emulsion with 250 µg of the conjugate in 0.5 mL of PBS and 0.5 mL of Freund's Incomplete Adjuvant.
-
Inject the emulsion subcutaneously.
-
-
Titer Monitoring (Starting Day 35):
-
Collect a small blood sample (1-2 mL) from the ear artery 7-10 days after each booster injection.
-
Process the blood to obtain serum.
-
Determine the antibody titer using an indirect ELISA as described in Protocol 3.
-
-
Final Bleed (Day 70-77):
-
Once a high antibody titer is confirmed, perform a final bleed.
-
Purify the polyclonal antibodies from the serum using Protein A/G affinity chromatography.
-
Protocol 3: Indirect ELISA for Titer Screening
This protocol is for determining the presence and relative concentration (titer) of antibodies specific for this compound in serum.
Materials:
-
This compound-BSA conjugate (coating antigen)
-
96-well ELISA plates
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST
-
Pre-immune and immune serum samples
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
TMB Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the this compound-BSA conjugate to 1-5 µg/mL in Coating Buffer.
-
Add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the rabbit serum (e.g., 1:1,000 to 1:1,000,000) in Blocking Buffer.
-
Add 100 µL of each dilution to the wells. Include pre-immune serum as a negative control.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The titer is defined as the highest dilution that gives a signal significantly above the background (pre-immune serum).
-
Data Presentation
The following tables present hypothetical but realistic data that would be generated during the antibody development and characterization process.
Table 1: Immunization Schedule and Serum Titer
| Animal ID | Immunization | Adjuvant | Dose (µg) | Bleed Day | Titer (Reciprocal Dilution) |
| Rabbit-01 | Primary | FCA | 500 | 0 | < 100 (Pre-immune) |
| Boost 1 | FIA | 250 | 35 | 25,000 | |
| Boost 2 | FIA | 250 | 56 | 150,000 | |
| Final Bleed | - | - | 77 | > 250,000 | |
| Rabbit-02 | Primary | FCA | 500 | 0 | < 100 (Pre-immune) |
| Boost 1 | FIA | 250 | 35 | 30,000 | |
| Boost 2 | FIA | 250 | 56 | 200,000 | |
| Final Bleed | - | - | 77 | > 300,000 |
Table 2: Antibody Affinity and Specificity
This data would be obtained from competitive ELISA for specificity and Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) for affinity.[11][12]
| Antibody Lot | Kₐ (1/Ms) | Kₑ (1/s) | Kₑ (M) | Specificity (IC₅₀) |
| PAb-HDCoA-01 | 2.1 x 10⁵ | 5.5 x 10⁻⁴ | 2.6 x 10⁻⁹ | This compound: 5 nM |
| Tetradecanedioyl-CoA: > 1 µM | ||||
| (3S)-hydroxybutyryl-CoA: > 5 µM | ||||
| Coenzyme A: > 10 µM |
Signaling Pathway Visualization
While this compound is a metabolite in fatty acid elongation, it is not typically depicted as a signaling molecule in a classical pathway. The diagram below illustrates its position within the mitochondrial fatty acid synthesis (elongation) pathway.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934) [hmdb.ca]
- 2. (S)-3-Hydroxytetradecanoyl-CoA | C35H62N7O18P3S | CID 11966177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antibodies against small molecules - Immusmol [immusmol.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 6. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Antibody Affinity Assays - Creative Proteomics [iaanalysis.com]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of (3S)-hydroxytetradecanedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry (MS) analysis of (3S)-hydroxytetradecanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the expected mass-to-charge ratios (m/z) for this compound?
A1: The exact m/z will depend on the ionization state and any adducts formed. The monoisotopic mass of the neutral molecule is required to calculate the expected m/z values for its protonated [M+H]+ or deprotonated [M-H]- forms, as well as common adducts.
Q2: What are the characteristic fragmentation patterns for acyl-CoA molecules in tandem mass spectrometry (MS/MS)?
A2: Acyl-CoA compounds typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2] Another common fragment ion observed is at m/z 428, representing the adenosine (B11128) 3',5'-diphosphate fragment.[1] These signature fragments are often used in precursor ion or neutral loss scans to specifically detect acyl-CoA species in a complex mixture.
Q3: What are the most common adducts observed in electrospray ionization (ESI) mass spectrometry?
A3: In positive ion mode, common adducts include proton ([M+H]+), sodium ([M+Na]+), potassium ([M+K]+), and ammonium (B1175870) ([M+NH4]+).[3][4] In negative ion mode, you may observe the deprotonated molecule ([M-H]-) and adducts with formate (B1220265) ([M+HCOO]-) or acetate (B1210297) ([M+CH3COO]-).[4] The presence and abundance of these adducts can be influenced by the purity of solvents and reagents.
Q4: What is in-source fragmentation and how can it affect my analysis of this compound?
A4: In-source fragmentation (ISF) is the fragmentation of an analyte in the ion source of the mass spectrometer before it reaches the mass analyzer.[5][6] This can lead to the appearance of unexpected peaks in your mass spectrum that may be misinterpreted as impurities or other compounds. For complex molecules like this compound, ISF can complicate spectral interpretation and affect quantitation by reducing the intensity of the intended precursor ion.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Unexpected or Unidentifiable Peaks in the Mass Spectrum
| Possible Cause | Troubleshooting Steps |
| Adduct Formation | 1. Identify Common Adducts: Calculate the mass differences between your primary ion and the unexpected peaks to see if they correspond to common adducts (see Table 1).2. Improve Sample Purity: Use high-purity solvents and reagents (LC-MS grade) to minimize sodium and potassium adducts.3. Optimize Mobile Phase: Add a small amount of a volatile salt (e.g., ammonium acetate) to the mobile phase to promote the formation of a single, desired adduct and suppress others. |
| In-Source Fragmentation (ISF) | 1. Optimize Source Conditions: Reduce the ion source temperature and fragmentor/declustering potential to minimize unwanted fragmentation.[6]2. Analyze a Standard: If available, analyze a pure standard of a similar acyl-CoA to identify its characteristic in-source fragments.3. Perform MS/MS on the Precursor Ion: This will help to confirm if the unexpected peaks are fragments of your target molecule. |
| Contamination | 1. Run a Blank: Inject a solvent blank to check for contaminants from the LC system, solvents, or sample preparation.2. Clean the Ion Source: Follow the manufacturer's protocol to clean the ion source, as contamination can build up over time. |
| Presence of Isomers | 1. Optimize Chromatography: Improve the chromatographic separation to resolve potential isomers that may have the same mass but different structures. |
Issue 2: Poor Signal Intensity or No Signal
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | 1. Switch Ionization Mode: Analyze the sample in both positive and negative ion modes to determine which provides a better signal.2. Optimize Mobile Phase pH: Adjust the pH of the mobile phase to promote the formation of either protonated or deprotonated species.3. Add Mobile Phase Modifiers: The addition of additives like ammonium acetate or formate can enhance ionization. |
| Sample Degradation | 1. Prepare Fresh Samples: Acyl-CoA compounds can be unstable. Prepare samples fresh and keep them cold until analysis.2. Check Sample pH: Ensure the sample pH is appropriate to prevent hydrolysis of the thioester bond. |
| Instrumental Issues | 1. Check Instrument Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.2. Inspect for Clogs: Check for clogs in the sample flow path, from the autosampler to the ESI needle. |
Data Presentation: Quantitative Tables
Table 1: Common Adducts in ESI Mass Spectrometry
| Positive Polarity Adduct | Mass Difference (Da) | Negative Polarity Adduct | Mass Difference (Da) |
| [M+H]+ | +1.0078 | [M-H]- | -1.0078 |
| [M+Na]+ | +22.9898 | [M+Cl]- | +34.9688 |
| [M+K]+ | +38.9637 | [M+HCOO]- | +44.9977 |
| [M+NH4]+ | +18.0344 | [M+CH3COO]- | +59.0133 |
| Data compiled from common knowledge and public resources.[3][4] |
Table 2: Example MRM Transitions for Acyl-CoA Analysis
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetyl-CoA (C2) | 810 | 303 |
| Butyryl-CoA (C4) | 838 | 331 |
| Hexanoyl-CoA (C6) | 866 | 359 |
| Octanoyl-CoA (C8) | 894 | 387 |
| Decanoyl-CoA (C10) | 922 | 415 |
| Dodecanoyl-CoA (C12) | 950 | 443 |
| Tetradecanoyl-CoA (C14) | 978 | 471 |
| Hexadecanoyl-CoA (C16) | 1006 | 499 |
| This table provides example transitions based on the characteristic neutral loss of 507 Da. The exact m/z for this compound will need to be calculated based on its molecular formula. |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Acyl-CoA Analysis
-
Sample Preparation:
-
Extract acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction or protein precipitation with an organic solvent (e.g., acetonitrile/methanol/water mixture).[7]
-
Include an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA) for accurate quantification.[2]
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium acetate or 0.1% formic acid).
-
Mobile Phase B: Acetonitrile/Methanol with the same modifier.
-
Gradient: Develop a suitable gradient to separate the analyte of interest from other matrix components. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and/or Negative, depending on which provides better sensitivity for the target analyte.
-
Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM). For qualitative analysis and troubleshooting, full scan and product ion scan modes are useful.
-
MRM Transitions: Set the precursor ion to the m/z of the desired adduct of this compound and the product ion to a characteristic fragment (e.g., the fragment resulting from the neutral loss of 507 Da).[1]
-
Source Parameters: Optimize the gas temperatures, gas flow rates, and ion source voltages to achieve the best signal-to-noise ratio for the analyte.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Acyl-CoAs.
Caption: Troubleshooting decision tree for common MS artifacts.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. support.waters.com [support.waters.com]
- 4. scribd.com [scribd.com]
- 5. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
improving stability of (3S)-hydroxytetradecanedioyl-CoA in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (3S)-hydroxytetradecanedioyl-CoA in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other long-chain acyl-CoA esters, is primarily influenced by three main factors:
-
pH: The thioester bond is susceptible to hydrolysis, particularly at alkaline pH. Maintaining a slightly acidic to neutral pH is crucial for stability.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions. Therefore, it is essential to keep solutions of this compound on ice or refrigerated whenever possible.
-
Solvent Composition: Acyl-CoAs are generally unstable in purely aqueous solutions. The stability tends to decrease as the length of the fatty acid chain increases[1]. The presence of organic solvents, such as methanol (B129727), can significantly enhance stability.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term storage and experimental use, it is recommended to dissolve this compound in a solution containing an organic solvent. Methanol has been shown to provide the best stability for long-chain acyl-CoAs[1]. A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) at pH 7 has been demonstrated to be effective[1]. For long-term storage, it is best to store the compound as a dry pellet at -80°C and reconstitute it just before use[2].
Q3: How should I handle this compound to minimize degradation during an experiment?
A3: To minimize degradation, follow these handling guidelines:
-
Always prepare solutions fresh for each experiment if possible.
-
Keep the stock solution and any dilutions on ice at all times.
-
Use glass vials instead of plastic, as some plastics can adsorb acyl-CoAs, leading to a loss of concentration[3].
-
Minimize the number of freeze-thaw cycles if you are using a frozen stock solution. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Analyze samples as quickly as possible after preparation. Some long-chain acyl-CoAs can show significant degradation within hours, even at 4°C[2].
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway for this compound is the hydrolysis of the high-energy thioester bond. This results in the formation of coenzyme A (CoA-SH) and (3S)-hydroxytetradecanedioic acid. Other potential degradation pathways, especially with prolonged storage or exposure to harsh conditions, could include oxidation of the hydroxyl group.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from a dry sample. 2. Verify the concentration of the new stock solution using a reliable quantification method (e.g., LC-MS/MS). 3. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles. 4. Always store aliquots at -80°C. |
| Degradation during the experiment. | 1. Ensure all buffers and solutions containing the acyl-CoA are kept on ice. 2. Minimize the incubation time of the experiment if possible. 3. Check the pH of all buffers to ensure they are within the optimal stability range (slightly acidic to neutral). |
| Adsorption to plasticware. | 1. Switch to using glass or low-adhesion microcentrifuge tubes and pipette tips. 2. Pre-treating plasticware with a blocking agent like bovine serum albumin (BSA) may help in some cases, but compatibility with your downstream application must be verified. |
Issue 2: Low or no detectable signal of this compound in LC-MS/MS analysis.
| Possible Cause | Troubleshooting Steps |
| Complete degradation of the analyte. | 1. Re-prepare the sample, ensuring minimal time between preparation and analysis. 2. Reconstitute the dry sample in a stability-enhancing solvent like 50% methanol/50% 50 mM ammonium acetate (pH 7) immediately before analysis[1]. 3. Ensure the autosampler is cooled to 4°C. |
| Suboptimal LC-MS/MS method. | 1. Confirm that the mass spectrometer is set to monitor the correct precursor and fragment ions for this compound. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da). 2. Optimize the chromatography to ensure good peak shape and retention. A C18 reversed-phase column is commonly used for long-chain acyl-CoAs. |
| Matrix effects suppressing the signal. | 1. Perform a spike-and-recovery experiment by adding a known amount of this compound to your sample matrix to assess the extent of ion suppression. 2. If matrix effects are significant, consider sample cleanup using solid-phase extraction (SPE) or adjusting the chromatographic gradient to better separate the analyte from interfering compounds. |
Quantitative Data Summary
| Condition | Parameter | Expected Stability of Long-Chain Acyl-CoAs | Reference |
| Solvent | Reconstitution Solvent | Methanol > 50% Methanol/Ammonium Acetate (pH 7) > Aqueous Buffer > Water | [1] |
| Temperature | Storage Temperature | -80°C (dry pellet) > -80°C (solution) > 4°C (solution) > Room Temperature (solution) | [2] |
| pH | Buffer pH | Slightly Acidic (e.g., pH 6.8) > Neutral (pH 7.0-7.4) > Alkaline (pH > 8.0) | [1] |
| Time | At 4°C in aqueous buffer | Significant degradation can occur within a few hours. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
-
Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh an appropriate amount of the powder using a microbalance.
-
Prepare the desired stock solution concentration by dissolving the powder in a pre-chilled solvent. For a 1 mM stock solution, a recommended solvent is 50% methanol in 50 mM ammonium acetate (pH 7.0).
-
Vortex briefly to ensure complete dissolution.
-
Immediately aliquot the stock solution into single-use glass vials.
-
Store the aliquots at -80°C until use.
Protocol 2: Assessment of this compound Stability by LC-MS/MS
-
Prepare a fresh solution of this compound at a known concentration (e.g., 1 µM) in the test buffer (e.g., your experimental buffer).
-
Divide the solution into several glass vials, one for each time point.
-
Place the vials in the desired incubation condition (e.g., on ice at 4°C, or at 25°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take one vial and immediately quench any potential enzymatic activity by adding an equal volume of ice-cold acetonitrile (B52724) or methanol.
-
Add an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA like C17:0-CoA) to each sample to correct for variations in sample preparation and instrument response.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet any precipitates.
-
Transfer the supernatant to new glass vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for long-chain acyl-CoAs.
-
Quantify the peak area of this compound at each time point relative to the internal standard.
-
Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
Visualizations
The metabolic pathway most relevant to this compound is the peroxisomal β-oxidation of dicarboxylic acids. This pathway is crucial for the breakdown of dicarboxylic acids that are formed from the ω-oxidation of fatty acids.
Caption: Workflow for stability assessment and the relevant metabolic pathway.
Caption: Logical relationships of factors affecting stability.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Dicarboxylic Acyl-CoAs
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the High-Performance Liquid Chromatography (HPLC) separation of dicarboxylic acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating dicarboxylic acyl-CoAs?
A1: The most frequently used stationary phase for separating dicarboxylic and other short-chain acyl-CoAs is reversed-phase C18.[1] These columns, often with a particle size of 3 to 5 µm, provide effective separation based on the hydrophobicity of the acyl chain.[1]
Q2: What is the optimal detection wavelength for acyl-CoAs?
A2: Acyl-CoA compounds can be reliably detected by UV absorbance at or near 260 nm, due to the adenine (B156593) moiety in the Coenzyme A structure.[1][2]
Q3: Why is the mobile phase pH critical for acyl-CoA separation?
A3: The mobile phase pH is critical for controlling the ionization state of both the analytes and residual silanol (B1196071) groups on the silica-based column packing.[3] For short-chain acyl-CoAs, slightly acidic mobile phases are often used to ensure sharp peaks.[4] A primary function of a buffer is to maintain a constant ionization state for the sample, which stabilizes retention and minimizes peak tailing.[3]
Q4: How can I improve the stability of my acyl-CoA samples in the autosampler?
A4: Acyl-CoA stability can be an issue. Methanol (B129727) has been shown to provide good stability for reconstituting dried samples.[5] Storing samples at low temperatures (e.g., 4 °C) in the autosampler is standard practice. For longer-term stability, testing various solvents is recommended; one study found that a solution of 50% methanol in a 50 mM ammonium (B1175870) acetate (B1210297) buffer at pH 6.8 provided good stability over 48 hours.[6]
Q5: What are common sample preparation techniques for extracting acyl-CoAs from biological matrices?
A5: Common techniques involve rapid cell quenching and protein precipitation. Methods include extraction with ice-cold solutions containing formic acid, or deproteinization with 5-sulfosalicylic acid (SSA), which avoids the need for subsequent solid-phase extraction (SPE).[7][8] Other methods use organic solvents like methanol or acetonitrile (B52724) for protein precipitation and extraction.[2][5]
Troubleshooting Guide
Poor peak shape, inconsistent retention times, and inadequate resolution are common challenges in the HPLC analysis of dicarboxylic acyl-CoAs. The following guide addresses specific problems with potential causes and solutions.
Problem 1: Peak Tailing
Q: Why are my dicarboxylic acyl-CoA peaks tailing, and how can I fix it?
A: Peak tailing is often the most common peak shape problem in reversed-phase HPLC and can compromise resolution and integration accuracy.[3]
-
Cause 1: Secondary Ionic Interactions: Residual, un-capped silanol groups on the silica (B1680970) stationary phase can interact with the phosphate (B84403) groups of the acyl-CoAs, causing tailing.[3][9]
-
Solution: Use a well-end-capped column. Adjust the mobile phase pH to suppress silanol ionization (typically a lower pH is better). Increase the buffer strength of the mobile phase (e.g., 25 mM or higher) to mask the silanol sites.[3]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[10]
-
Solution: Reduce the sample concentration or injection volume. If a single broad, tailing peak is observed, diluting the sample may reveal two distinct, sharper peaks.[10]
-
-
Cause 3: Dead Volume: Excessive volume in tubing or fittings between the injector, column, and detector can cause band broadening and tailing.[9]
-
Solution: Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter and length.[10]
-
Problem 2: Poor Resolution
Q: I am struggling to separate critical pairs, such as succinyl-CoA and methylmalonyl-CoA. What can I do?
A: The separation of isobaric or structurally similar compounds like succinyl-CoA and methylmalonyl-CoA is a known challenge.[1][6]
-
Cause 1: Insufficient Chromatographic Selectivity: The mobile phase and stationary phase are not providing enough differential retention.
-
Solution 1 (Optimize Gradient): Adjust the gradient slope. A shallower gradient provides more time for separation and can significantly improve the resolution of closely eluting peaks.
-
Solution 2 (Modify Mobile Phase): Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH of the aqueous component. Small pH changes can alter the ionization and retention of dicarboxylic acyl-CoAs.
-
Solution 3 (Change Column): If mobile phase optimization is insufficient, try a different C18 column from another manufacturer, as subtle differences in silica chemistry can alter selectivity. Alternatively, a column with a different chemistry (e.g., C8, Phenyl-Hexyl) could be tested.
-
-
Cause 2: Poor Peak Shape: Asymmetrical (tailing or fronting) peaks have a wider base, which reduces resolution.
-
Solution: Address the peak shape issues first using the steps outlined in the "Peak Tailing" section. Achieving sharp, symmetrical peaks is essential for maximizing resolution.[11]
-
Problem 3: Retention Time Drift
Q: My retention times are shifting between injections or over a sequence. What is causing this?
A: Unstable retention times compromise peak identification and quantification.
-
Cause 1: Inadequate Column Equilibration: The column is not fully equilibrated to the initial mobile phase conditions before injection, which is especially common in gradient elution.[12]
-
Solution: Ensure the equilibration time between runs is sufficient, typically at least 10 column volumes.[12]
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of the volatile organic component or inconsistent mixing by the pump.[13]
-
Cause 3: Temperature Fluctuation: The column temperature is not stable.[12]
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[12]
-
Data & Protocols
Table 1: Example HPLC Parameters for Dicarboxylic Acyl-CoA Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase C18, 100 x 2 mm, 3 µm[5] | Reversed-phase C18, 150 x 3.9 mm[14] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.8[5] | 90% Sodium Acetate (100 mM, pH 4.6), 10% Methanol[15] |
| Mobile Phase B | Acetonitrile[5] | 10% Sodium Acetate (100 mM, pH 4.6), 90% Methanol[15] |
| Flow Rate | 0.2 mL/min[5] | Not specified, typical 0.5-1.0 mL/min |
| Gradient | 20% to 100% B over 15 min[5] | 0% to 60% B over 12 min[15] |
| Detection | UV at 260 nm or MS/MS[5] | UV at 260 nm[15] |
| Column Temp. | 32 °C[5] | Ambient or controlled (e.g., 35 °C)[2] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution(s) |
| High Backpressure | Column frit blockage; Buffer precipitation.[3][16] | Filter samples; Reverse flush column with water; Ensure buffer is soluble in the highest organic percentage of the gradient.[16] |
| Peak Fronting | Sample solvent stronger than mobile phase; Column overload.[9][10] | Dilute sample in mobile phase; Reduce injection volume.[9] |
| Split Peaks | Partially blocked column inlet frit; Column void.[10][16] | Backflush or replace the column frit; Replace the column.[16] |
| Noisy Baseline | Air bubbles in pump/detector; Incomplete mobile phase mixing.[12] | Degas mobile phase; Check pump seals and check valves.[12] |
Methodologies and Visualizations
Generalized Experimental Protocol
This protocol provides a general framework for the extraction and analysis of dicarboxylic acyl-CoAs from cultured cells.
1. Sample Preparation (Protein Precipitation)
-
Aspirate culture media and wash cells twice with ice-cold phosphate-buffered saline (PBS).[5][7]
-
Scrape cells in ice-cold PBS and transfer to a centrifuge tube. Pellet cells by centrifugation (e.g., 1,000 rpm for 5 min at 4°C).[7]
-
Aspirate the supernatant and add 300 µL of an ice-cold extraction solution (e.g., water with 0.6% formic acid or 2.5% sulfosalicylic acid) to the cell pellet.[7][8]
-
Vortex vigorously to lyse the cells and precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g for 10 min at 4°C) to pellet the precipitated protein.[5]
-
Transfer the supernatant containing the acyl-CoAs to a new autosampler vial for analysis.[5]
2. HPLC Analysis
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B) for at least 10 column volumes.[12]
-
Set the column oven temperature (e.g., 32°C).[5]
-
Inject 5-10 µL of the extracted sample.
-
Run a linear gradient optimized for separating dicarboxylic acyl-CoAs (e.g., from 2% to 95% Mobile Phase B over 15-20 minutes).[5][17]
-
Monitor the column effluent at 260 nm for UV detection or use an appropriate MS/MS method with multiple reaction monitoring (MRM).[2][18]
-
Following the gradient, wash the column with a high percentage of organic solvent and re-equilibrate to initial conditions before the next injection.
Diagrams
References
- 1. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. duke-nus.edu.sg [duke-nus.edu.sg]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. silicycle.com [silicycle.com]
- 11. scispace.com [scispace.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (3S)-Hydroxytetradecanedioyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3S)-hydroxytetradecanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic approaches for the synthesis of this compound?
A1: The synthesis of this compound is typically approached in two main stages:
-
Synthesis of the precursor, (3S)-hydroxytetradecanedioic acid: This involves creating the C14 dicarboxylic acid backbone with a hydroxyl group at the C3 position with the correct stereochemistry.
-
Coenzyme A Esterification: This step involves the activation of one of the carboxylic acid groups and its subsequent coupling with Coenzyme A.
Q2: What are the common methods for the stereoselective synthesis of the (3S)-hydroxy dicarboxylic acid precursor?
A2: Several methods can be employed for the stereoselective synthesis of chiral 3-hydroxy acids:
-
Enzymatic Hydration: Fatty acid hydratases can catalyze the regio- and enantiospecific addition of water to the double bond of an unsaturated fatty acid precursor.[1][2][3]
-
Chiral Auxiliary-Mediated Synthesis: Methods like Evans asymmetric aldol (B89426) reactions can be used to introduce the chiral hydroxyl group with high stereocontrol.[4]
-
Organocatalytic Asymmetric Synthesis: Modern organocatalytic methods can be employed to achieve high enantioselectivity in the formation of the 3-hydroxy group.[5][6][7][8]
Q3: Why is selective esterification a challenge for dicarboxylic acids with Coenzyme A?
A3: Dicarboxylic acids possess two reactive carboxyl groups. During CoA esterification, a mixture of mono-CoA ester, di-CoA ester, and unreacted starting material can be formed. To favor the desired mono-esterification at one of the carboxyl groups, a protection strategy for the other carboxyl group is often necessary.[9][10][11]
Q4: What purification techniques are suitable for this compound?
A4: Due to the polar nature of the Coenzyme A moiety, purification of the final product is typically achieved using chromatographic methods. Ion-exchange chromatography is effective for separating the charged CoA esters from uncharged starting materials and byproducts.[12] Reversed-phase high-performance liquid chromatography (RP-HPLC) is also a powerful technique for purifying and analyzing long-chain acyl-CoA esters.[13]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Part 1: Synthesis of (3S)-Hydroxytetradecanedioic Acid
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Dicarboxylic Acid | Inefficient oxidation of the terminal methyl group. | - Ensure the use of a robust oxidizing agent (e.g., potassium permanganate, chromic acid).[14] - For enzymatic synthesis, confirm the activity of the ω-oxidation enzymes.[15] |
| Side reactions such as cyclization (more common for shorter chains).[16] | - For long-chain dicarboxylic acids like tetradecanedioic acid, cyclization is less of a concern. However, ensure reaction conditions do not favor intramolecular reactions. | |
| Poor Stereoselectivity (Incorrect (S) to (R) ratio) | Inefficient chiral catalyst or auxiliary. | - If using a chiral auxiliary (e.g., Evans auxiliary), ensure its purity and proper reaction conditions (temperature, reagents).[4] - For enzymatic reactions, verify the stereospecificity of the chosen enzyme (e.g., hydratase).[1] |
| Racemization during workup or purification. | - Avoid harsh acidic or basic conditions during workup if the chiral center is labile. - Use appropriate purification methods that do not induce racemization. | |
| Difficulty in Purifying the Hydroxy Dicarboxylic Acid | Presence of unreacted starting materials or byproducts with similar polarity. | - Employ column chromatography with a suitable solvent system. - Consider derivatization to a more easily separable compound, followed by deprotection. |
Part 2: Coenzyme A Esterification
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of this compound | Inefficient activation of the carboxylic acid. | - Use a reliable coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an activator like 4-dimethylaminopyridine (B28879) (DMAP).[17] - Ensure anhydrous reaction conditions as water can hydrolyze activated intermediates. |
| Degradation of Coenzyme A. | - Coenzyme A is susceptible to degradation. Use fresh, high-quality Coenzyme A and handle it according to the supplier's recommendations. | |
| Formation of Di-CoA Ester | Both carboxylic acid groups are reacting with Coenzyme A. | - Implement a protecting group strategy for one of the carboxylic acid groups before CoA esterification.[10][11] - Use a limited amount of Coenzyme A to favor mono-esterification, although this may result in incomplete reaction. |
| Difficulty in Purifying the Final Product | Co-elution of the product with unreacted starting materials or byproducts. | - Optimize the gradient and mobile phase for ion-exchange chromatography or RP-HPLC.[12][13] - Ensure complete removal of the coupling agent and its byproducts (e.g., dicyclohexylurea if using DCC). |
| Precipitation of Long-Chain Acyl-CoA | Poor solubility of the long-chain acyl-CoA in the reaction or purification solvent. | - For enzymatic reactions, the presence of the acyl carrier protein (ACP) can improve the solubility of the acyl-CoA.[18] - For purification, adjust the solvent composition to improve solubility. |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (3S)-Hydroxytetradecanedioic Acid via Evans Asymmetric Aldol Reaction (Conceptual)
This protocol is a conceptual outline based on the principles of Evans asymmetric synthesis for preparing chiral β-hydroxy acids.[4]
-
Preparation of the Chiral Auxiliary Adduct:
-
React a suitable chiral oxazolidinone with an appropriate acyl chloride to form the N-acyl oxazolidinone.
-
-
Enolate Formation:
-
Treat the N-acyl oxazolidinone with a boron triflate (e.g., Bu₂BOTf) and a tertiary amine base (e.g., triethylamine) at low temperature (-78 °C) to generate the boron enolate.
-
-
Aldol Reaction:
-
Add the desired aldehyde (a protected form of 12-oxododecanoic acid methyl ester) to the enolate solution at -78 °C and allow the reaction to proceed.
-
-
Cleavage of the Auxiliary:
-
After the reaction is complete, cleave the chiral auxiliary from the product using a mild method, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide.
-
-
Deprotection and Oxidation:
-
Deprotect the aldehyde and oxidize it to a carboxylic acid.
-
-
Purification:
-
Purify the resulting (3S)-hydroxytetradecanedioic acid using column chromatography or recrystallization.
-
Protocol 2: General Procedure for CoA Esterification using DCC/DMAP
This protocol is a general method for the esterification of carboxylic acids.[17]
-
Reaction Setup:
-
Dissolve the mono-protected (3S)-hydroxytetradecanedioic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
-
Addition of Reagents:
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Add Coenzyme A (as the free acid or a suitable salt) to the reaction mixture.
-
Cool the mixture to 0 °C and add dicyclohexylcarbodiimide (DCC).
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with a mild aqueous acid (e.g., citric acid solution) to remove any remaining DMAP.
-
-
Deprotection:
-
Remove the protecting group from the second carboxylic acid under appropriate conditions.
-
-
Purification:
Visualizations
Caption: A conceptual workflow for the two-stage synthesis of this compound.
Caption: A logical troubleshooting flowchart for the synthesis of this compound.
References
- 1. On the current role of hydratases in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 15. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 18. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of (3S)-hydroxytetradecanedioyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (3S)-hydroxytetradecanedioyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
The degradation of this compound, a long-chain acyl-CoA thioester, is primarily due to the inherent instability of the thioester bond. The main factors contributing to its degradation are:
-
Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), readily hydrolyze the thioester bond. These enzymes are released upon cell lysis and must be rapidly inactivated.
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under neutral to alkaline pH conditions.
-
Thermal Decomposition: Higher temperatures accelerate both enzymatic and chemical degradation.
Q2: What is the optimal pH for extracting and maintaining the stability of this compound?
Aqueous solutions of acyl-CoA esters are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0. Extraction protocols for long-chain acyl-CoAs often utilize buffers with a pH of approximately 4.9 to minimize chemical hydrolysis.
Q3: How critical is temperature control during the extraction process?
Maintaining low temperatures is crucial. All steps, including tissue homogenization, solvent extraction, and centrifugation, should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation. Samples should be stored at -80°C for long-term stability.
Q4: Which solvents are recommended for the extraction of this compound?
A combination of organic solvents is effective for extracting and precipitating proteins, thereby inactivating enzymes. Common solvent systems include:
-
Acetonitrile and 2-propanol
The choice of solvent can impact the recovery of different acyl-CoA species. For instance, 80% methanol has been shown to yield high intensities for a broad range of acyl-CoAs.[1]
Q5: Is solid-phase extraction (SPE) necessary for purifying this compound?
Solid-phase extraction (SPE) is a highly recommended step for purifying and concentrating acyl-CoAs from complex biological samples.[2] It helps to remove interfering substances and can significantly improve the quality of the sample for downstream analysis, such as LC-MS. Weak anion exchange or specialized columns like those with 2-(2-pyridyl)ethyl functionalized silica (B1680970) are often used.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Enzymatic Degradation: Thioesterase activity post-lysis. 2. Non-Optimal pH: Use of neutral or alkaline buffers leading to hydrolysis. 3. High Temperature: Failure to maintain cold conditions during extraction. 4. Inefficient Extraction: Choice of solvent or extraction method not optimal. | 1. Immediately homogenize tissue in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) and add organic solvent (e.g., acetonitrile) to precipitate proteins and quench enzymatic activity.[2][4] 2. Ensure all buffers and solutions are maintained at a pH between 4.0 and 6.0.[1] 3. Perform all extraction steps on ice. Use pre-chilled tubes, homogenizers, and centrifuges. 4. Consider using a proven solvent system like acetonitrile/2-propanol.[4] Employ solid-phase extraction (SPE) for purification and concentration.[2][3] |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Differences in time from sample collection to quenching. 2. Incomplete Homogenization: Non-uniform distribution of the analyte in the initial sample. 3. Variable SPE Recovery: Inconsistent loading or elution from the SPE column. | 1. Standardize the workflow to minimize the time between sample collection and the initial homogenization/quenching step. Freeze-clamping tissue at the time of collection is recommended.[5] 2. Ensure thorough homogenization of the tissue to create a uniform suspension before taking aliquots. 3. Carefully control the flow rate during SPE loading and ensure complete elution by using the appropriate solvent volume. |
| Presence of Interfering Peaks in Downstream Analysis (e.g., LC-MS) | 1. Insufficient Sample Cleanup: Co-extraction of other lipids, salts, or cellular components. 2. Solvent Impurities: Use of non-LC-MS grade solvents. | 1. Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[2][3] 2. Use high-purity, LC-MS grade solvents for all extraction and mobile phase preparations. |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction and purification methods employed. The following table summarizes reported recovery rates from different methodologies, which can serve as a benchmark for optimizing the extraction of this compound.
| Acyl-CoA Species | Extraction Method | Purification Method | Average Recovery (%) |
| Long-chain acyl-CoAs | KH2PO4 buffer (pH 4.9), 2-propanol, acetonitrile | Oligonucleotide purification column | 70-80%[4] |
| Oleoyl-CoA (C18:1) | Acetonitrile/2-propanol, KH2PO4 buffer | 2-(2-pyridyl)ethyl silica gel SPE | 85-90%[3] |
| Palmitoyl-CoA (C16:0) | Acetonitrile/2-propanol, KH2PO4 buffer | 2-(2-pyridyl)ethyl silica gel SPE | 83-90%[3][6] |
| Arachidonyl-CoA (C20:4) | Acetonitrile/2-propanol, KH2PO4 buffer | 2-(2-pyridyl)ethyl silica gel SPE | 83-88%[3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[2][4]
Materials:
-
Frozen tissue sample (50-100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN), LC-MS grade
-
2-Propanol, LC-MS grade
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 12,000 x g at 4°C
Procedure:
-
Homogenization:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-propanol and homogenize again.[3]
-
-
Solvent Extraction and Protein Precipitation:
-
Transfer the homogenate to a pre-chilled centrifuge tube.
-
Add 2 mL of acetonitrile, vortex vigorously for 1-2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
-
Sample Concentration:
-
The supernatant can be directly used for solid-phase extraction or concentrated before analysis. To concentrate, evaporate the solvent under a gentle stream of nitrogen.
-
Protocol 2: Solid-Phase Extraction (SPE) for Purification
This protocol uses weak anion exchange cartridges for the purification of acyl-CoAs.
Materials:
-
Weak anion exchange SPE columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)
Procedure:
-
Column Conditioning:
-
Condition the SPE column by sequentially passing 2 mL of methanol, 2 mL of water, and 2 mL of 2% ammonium hydroxide through the column.
-
-
Sample Loading:
-
Load the supernatant from the extraction step onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 2 mL of 2% ammonium hydroxide to remove neutral and cationic impurities.
-
Further wash with 2 mL of methanol.
-
Wash with 2 mL of 2% formic acid.
-
-
Elution:
-
Elute the acyl-CoAs from the column with 1.5 mL of 5% ammonium hydroxide in methanol. Collect the eluate.
-
-
Final Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., 50% methanol for LC-MS).
-
Signaling Pathways and Experimental Workflows
This compound is a dicarboxylic acid, which is typically metabolized via omega-oxidation followed by peroxisomal beta-oxidation. The following diagrams illustrate the general workflow for its extraction and the metabolic pathway it is involved in.
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Metabolic pathway of dicarboxylic acids via omega-oxidation and peroxisomal beta-oxidation.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934) [hmdb.ca]
- 2. byjus.com [byjus.com]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Omega oxidation - Wikipedia [en.wikipedia.org]
- 6. biologydiscussion.com [biologydiscussion.com]
Technical Support Center: Enzymatic Synthesis of (3S)-hydroxytetradecanedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of (3S)-hydroxytetradecanedioyl-CoA.
I. Troubleshooting Guide: Overcoming Low Yield
Low yield in the enzymatic synthesis of this compound from (3S)-hydroxytetradecanedioic acid is a common challenge. The primary bottleneck is often the enzymatic ligation of Coenzyme A (CoA) to the dicarboxylic acid substrate. This guide provides a structured approach to identifying and resolving potential issues.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the enzymatic synthesis of this compound.
Issue 1: Suboptimal Enzyme Activity
The key enzyme for this synthesis is a dicarboxylyl-CoA synthetase or a long-chain acyl-CoA synthetase (ACSL) with activity towards dicarboxylic acids.
| Possible Cause | Recommended Action |
| Incorrect Enzyme Selection | The primary challenge is the selection of an enzyme that efficiently activates a dicarboxylic acid. While many long-chain acyl-CoA synthetases (ACSLs) are known, their specificity for dicarboxylic acids is not always well-characterized. Some isoforms, such as ACSF3, are known to activate dicarboxylic acids like malonic and methylmalonic acid[1]. A microsomal dicarboxylyl-CoA synthetase has been identified with high activity towards dodecanedioic acid[2][3]. |
| Enzyme Denaturation or Degradation | Verify the integrity of your enzyme preparation using SDS-PAGE. Optimize storage conditions (e.g., -80°C in a suitable buffer with cryoprotectants). Avoid repeated freeze-thaw cycles. |
| Insufficient Enzyme Concentration | Increase the enzyme concentration in the reaction mixture. Titrate the enzyme concentration to find the optimal level. |
Issue 2: Non-Optimal Reaction Conditions
The reaction environment is critical for enzyme performance.
| Possible Cause | Recommended Action |
| Suboptimal pH | The optimal pH for dicarboxylyl-CoA synthetase activity has been reported to be around 6.5[2][3]. Perform a pH optimization study for your specific enzyme. |
| Suboptimal Temperature | Some dicarboxylyl-CoA synthetases are thermolabile at 37°C[2][3]. Determine the optimal temperature for your enzyme, starting with a range of 25-30°C. |
| Feedback Inhibition | The enzymatic reaction produces AMP and pyrophosphate (PPi), which can act as feedback inhibitors[2][3]. Consider adding pyrophosphatase to the reaction mixture to hydrolyze PPi and drive the reaction forward. |
| Presence of Inhibitors | Ensure all reagents are free from contaminants that could inhibit enzyme activity. |
Issue 3: Substrate and Cofactor Problems
The quality and availability of substrates and cofactors are crucial for high yield.
| Possible Cause | Recommended Action |
| Poor Substrate Quality | Verify the purity of the (3S)-hydroxytetradecanedioic acid starting material. Impurities can inhibit the enzyme. |
| Substrate Insolubility | Long-chain dicarboxylic acids may have limited aqueous solubility. Consider using a small amount of a biocompatible co-solvent to improve substrate availability. |
| Limiting Cofactors | The reaction requires ATP and Coenzyme A. Ensure these are present in molar excess relative to the substrate. Also, verify if your enzyme requires a divalent cation like Mg2+ for activity. |
| Cofactor Degradation | ATP and CoA can degrade over time, especially if not stored correctly. Use fresh, high-quality cofactors for each reaction. |
Issue 4: Product Instability or Degradation
The desired product, this compound, may be susceptible to degradation.
| Possible Cause | Recommended Action |
| Thioesterase Contamination | Crude enzyme preparations may contain thioesterases that hydrolyze the product. If using a cell lysate, consider purifying the synthetase or adding thioesterase inhibitors to the reaction mixture. |
| Chemical Instability | Thioester bonds can be unstable at extreme pH values. Maintain a stable pH during the reaction and subsequent purification steps. |
II. Frequently Asked Questions (FAQs)
Q1: Which enzyme should I use for the synthesis of this compound?
A1: The ideal enzyme is a dicarboxylyl-CoA synthetase with specificity for long-chain dicarboxylic acids. A microsomal enzyme with high activity for dodecanedioic acid has been described, suggesting it may also be active on the C14 analogue[2][3]. Alternatively, some long-chain acyl-CoA synthetase (ACSL) isoforms may exhibit activity towards dicarboxylic acids. It is recommended to screen different commercially available or expressed ACSL isoforms for their ability to activate (3S)-hydroxytetradecanedioic acid.
Q2: What are the typical starting concentrations for the reactants?
A2: While optimization is necessary, a good starting point for the reaction mixture is:
-
(3S)-hydroxytetradecanedioic acid: 1-5 mM
-
ATP: 2-10 mM (in molar excess to the substrate)
-
Coenzyme A: 1.5-7.5 mM (in molar excess to the substrate)
-
MgCl₂: 5-15 mM
-
Enzyme: 0.1-1 µM (to be optimized)
-
Buffer: e.g., 50 mM HEPES or Tris-HCl, pH optimized for the enzyme (start at pH 6.5-7.5)
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by:
-
HPLC Analysis: Separate and quantify the substrate ((3S)-hydroxytetradecanedioic acid) and the product (this compound) over time. A reverse-phase C18 column is typically suitable.
-
LC-MS/MS: For more sensitive and specific detection and quantification of the product.
Q4: What is a suitable method for purifying the final product?
A4: Ion-exchange chromatography is a recommended method for purifying acyl-CoA esters. The negatively charged phosphate (B84403) groups of the CoA moiety allow for strong binding to an anion-exchange resin. The product can then be eluted using a salt gradient.
III. Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
This protocol provides a general starting point. Optimization of each component is recommended.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0) containing 10 mM MgCl₂.
-
In a microcentrifuge tube, combine the following in the specified order:
-
Reaction buffer
-
(3S)-hydroxytetradecanedioic acid (from a stock solution) to a final concentration of 2 mM.
-
ATP (from a fresh stock solution) to a final concentration of 5 mM.
-
Coenzyme A (from a fresh stock solution) to a final concentration of 3 mM.
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
-
Enzyme Addition:
-
Add the purified dicarboxylyl-CoA synthetase or ACSL enzyme to a final concentration of 0.5 µM to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature with gentle shaking for 1-4 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification (e.g., with formic acid to a final concentration of 1%).
-
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS/MS to determine the yield of this compound.
-
Protocol 2: Purification by Ion-Exchange Chromatography
-
Column Preparation:
-
Equilibrate a suitable anion-exchange column (e.g., a DEAE-cellulose or a strong anion-exchange column) with a low-salt buffer (e.g., 20 mM ammonium (B1175870) formate (B1220265), pH 6.5).
-
-
Sample Loading:
-
Load the supernatant from the quenched reaction onto the equilibrated column.
-
-
Washing:
-
Wash the column with the low-salt buffer to remove unbound contaminants.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of a high-salt buffer (e.g., 1 M ammonium formate, pH 6.5).
-
-
Desalting:
-
Lyophilize the fractions containing the product to remove the volatile ammonium formate buffer.
-
IV. Signaling Pathways and Workflows
Enzymatic Synthesis Pathway
Caption: The enzymatic synthesis of this compound.
Experimental Workflow
Caption: A systematic workflow for optimizing the enzymatic synthesis of this compound.
References
Technical Support Center: Analysis of (3S)-Hydroxytetradecanedioyl-CoA by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of (3S)-hydroxytetradecanedioyl-CoA. Our goal is to help you minimize ion suppression and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis. Given that this compound is often analyzed in complex biological matrices, understanding and mitigating ion suppression is critical for reliable quantification.
Q2: What are the common causes of ion suppression in the analysis of long-chain acyl-CoAs like this compound?
A2: Ion suppression in the analysis of long-chain acyl-CoAs is often caused by:
-
Matrix Components: Endogenous lipids, phospholipids (B1166683), and salts from biological samples (e.g., plasma, tissue homogenates) can co-elute with the analyte and compete for ionization.
-
Mobile Phase Additives: While necessary for good chromatography, some additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression in electrospray ionization (ESI).[1][2][3]
-
High Analyte Concentration: At high concentrations, the analyte itself can saturate the ESI process, leading to a non-linear response and suppression effects.
-
Contamination: Contaminants from sample preparation (e.g., plasticizers) or the LC system can also interfere with ionization.
Q3: How can I detect ion suppression in my LC-MS analysis of this compound?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a standard solution of this compound is continuously infused into the mobile phase flow after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the stable baseline signal at a specific retention time indicates the elution of matrix components that are causing ion suppression.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Problem: Poor sensitivity and low signal intensity for this compound.
-
Possible Cause: Significant ion suppression from matrix components.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. A well-chosen SPE sorbent can selectively retain this compound while allowing interfering compounds to be washed away.[4][5]
-
Protein Precipitation: A simpler but often less clean method. Common solvents include methanol (B129727) or acetonitrile. While it removes proteins, other matrix components like phospholipids may remain.
-
Liquid-Liquid Extraction (LLE): Can be used to separate the analyte from interfering substances based on their differential solubility in immiscible liquids.
-
-
Improve Chromatographic Separation:
-
Gradient Optimization: Adjust the mobile phase gradient to better separate this compound from the regions where ion suppression is observed.
-
Column Chemistry: Consider using a different column chemistry (e.g., a C8 instead of a C18) to alter selectivity and improve resolution from interfering peaks.[6]
-
-
Modify Mobile Phase Composition:
-
Avoid Strong Ion-Pairing Agents: If possible, avoid using trifluoroacetic acid (TFA). Formic acid or ammonium (B1175870) hydroxide (B78521) are generally more MS-friendly alternatives that can provide good chromatographic performance for acyl-CoAs.[1][2][3][4][6]
-
-
Problem: Poor peak shape (tailing, fronting, or splitting) for this compound.
-
Possible Cause: Secondary interactions with the stationary phase, column contamination, or issues with the sample solvent.
-
Troubleshooting Steps:
-
Mobile Phase pH: For long-chain acyl-CoAs, using a slightly alkaline mobile phase (e.g., with ammonium hydroxide) can improve peak shape.[4][5] However, ensure your column is stable at higher pH.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting in a solvent that is much stronger than the mobile phase can lead to peak distortion.[7]
-
Column Contamination: If peak shape degrades over time, the column may be contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[7][8] A guard column can help extend the life of the analytical column.[8]
-
Check for System Leaks or Blockages: Poor connections or a partially blocked frit can distort peak shape.[8][9]
-
Data Presentation
The following table summarizes typical performance data for LC-MS/MS methods for the analysis of long-chain acyl-CoAs, demonstrating the accuracy and precision that can be achieved with optimized protocols.
| Analyte Class | Sample Preparation | LC Method | MS Detection | Accuracy (%) | Precision (Inter-run %) | Reference |
| Long-Chain Acyl-CoAs | Solid-Phase Extraction | Reversed-Phase (C18) with Ammonium Hydroxide | ESI+, MRM | 94.8 - 110.8 | 2.6 - 12.2 | [4][5] |
| Long-Chain Acyl-CoAs | Protein Precipitation | Reversed-Phase (C8) with Ammonium Hydroxide | ESI+, MRM | Not explicitly stated | Good day-to-day reproducibility | [6] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol is a composite based on established methods for the analysis of long-chain acyl-CoAs and can be adapted for this compound.
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize tissue samples in an appropriate buffer.
-
Internal Standard: Add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not present in the sample).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the sample homogenate onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elution: Elute the acyl-CoAs with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 or C8 column.
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization in positive ion mode (ESI+).[4][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]+ of this compound, and the product ion would be a characteristic fragment, often corresponding to the acyl-pantetheine moiety.[6]
Visualizations
Metabolic Pathway of this compound
This compound is an intermediate in the mitochondrial beta-oxidation of long-chain saturated fatty acids.[10]
Caption: Mitochondrial beta-oxidation pathway involving this compound.
Troubleshooting Workflow for Ion Suppression
This workflow provides a logical approach to identifying and mitigating ion suppression.
Caption: A step-by-step workflow for troubleshooting ion suppression in LC-MS.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Human Metabolome Database: Showing metabocard for (S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934) [hmdb.ca]
Technical Support Center: Addressing Poor Solubility of Long-Chain Dicarboxylic Acyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of long-chain dicarboxylic acyl-CoAs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why do long-chain dicarboxylic acyl-CoAs have poor water solubility?
A1: Long-chain dicarboxylic acyl-CoAs are amphipathic molecules, possessing a large, nonpolar hydrocarbon tail and two polar carboxyl groups, in addition to the polar coenzyme A head group. In aqueous solutions, the hydrophobic tails tend to avoid contact with water, leading to intermolecular aggregation and the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This aggregation can result in precipitation, especially for longer chain lengths (C12 and above).
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which individual amphipathic molecules (monomers) begin to form larger, ordered aggregates called micelles.[1] Below the CMC, the molecules exist primarily as soluble monomers. Above the CMC, additional molecules will preferentially form micelles, which can lead to insolubility and precipitation. Knowing the CMC is crucial for designing experiments, as maintaining the concentration of the dicarboxylic acyl-CoA below its CMC is a key strategy to prevent precipitation.[2]
Q3: How does pH affect the solubility of long-chain dicarboxylic acyl-CoAs?
A3: The pH of the solution significantly impacts the solubility of dicarboxylic acyl-CoAs. The two carboxyl groups have specific pKa values. At a pH below their pKa, the carboxyl groups are protonated and thus less charged, which decreases the molecule's overall polarity and reduces its aqueous solubility. Conversely, maintaining a pH above the pKa of both carboxyl groups ensures they remain deprotonated (negatively charged), which increases electrostatic repulsion between molecules and enhances their interaction with water, thereby improving solubility. For many dicarboxylic acids, a slightly alkaline pH (e.g., 7.5 to 8.5) can improve solubility.[3][4]
Q4: What are the primary methods to improve the solubility of long-chain dicarboxylic acyl-CoAs?
A4: The most common strategies to enhance the solubility of these compounds include:
-
pH Adjustment: Maintaining a pH that ensures the carboxyl groups are ionized.[3]
-
Use of Solubilizing Agents: Incorporating detergents or cyclodextrins into the solution to encapsulate the hydrophobic tails and prevent aggregation.[5]
-
Temperature Control: In some cases, increasing the temperature can enhance solubility, but this must be balanced with the thermal stability of the compound and other experimental components.
-
Co-solvents: While less common for enzymatic assays due to potential interference, the use of a small percentage of an organic co-solvent like DMSO or ethanol (B145695) can sometimes aid in initial stock solution preparation.[4]
Troubleshooting Guides
Issue 1: My long-chain dicarboxylic acyl-CoA is precipitating out of my buffer.
| Potential Cause | Troubleshooting Steps |
| Concentration is above the CMC. | Lower the working concentration of the dicarboxylic acyl-CoA. If a higher concentration is necessary, a solubilizing agent will be required. |
| Incorrect pH of the buffer. | Measure the pH of your buffer and adjust it to be at least 1-2 units above the pKa of the dicarboxylic acid moieties. A pH in the range of 7.5-8.5 is often a good starting point.[3] |
| Low ionic strength of the buffer. | In some cases, increasing the ionic strength of the buffer can influence solubility, although high salt concentrations can also sometimes lead to "salting out". This should be tested empirically. |
| Temperature is too low. | Try gently warming the solution. Some long-chain molecules are more soluble at slightly elevated temperatures (e.g., 37°C).[6] However, be mindful of the thermal stability of your acyl-CoA. |
| Buffer components are incompatible. | If using a buffer with a high concentration of certain salts, these may be contributing to precipitation. Consider testing solubility in a simpler buffer system (e.g., Tris or HEPES) first. |
Issue 2: My enzymatic assay is giving inconsistent results, possibly due to substrate insolubility.
| Potential Cause | Troubleshooting Steps |
| Substrate is not fully dissolved. | Ensure your stock solution is fully dissolved before diluting into the assay buffer. This may require sonication or the use of a small amount of an organic co-solvent for the initial stock. Also, visually inspect the final assay mixture for any signs of precipitation or cloudiness. |
| Micelle formation is inhibiting enzyme access. | If the substrate concentration is above the CMC, the enzyme may not be able to efficiently access the acyl-CoA within the micelle. Lower the substrate concentration to below the CMC, or add a mild, non-denaturing detergent to create mixed micelles. |
| Local pH changes are causing precipitation. | Some enzymatic reactions can cause local changes in pH. Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the reaction. |
| Interaction with other assay components. | Other components in your assay mixture could be promoting the precipitation of the dicarboxylic acyl-CoA. Test the solubility of your substrate in the complete assay buffer without the enzyme to identify any potential incompatibilities. |
Data Presentation: Comparison of Solubilization Strategies
Table 1: Critical Micelle Concentration (CMC) of Related Long-Chain Acyl-CoAs
| Acyl-CoA | Chain Length | Buffer Conditions | CMC (µM) |
| Palmitoyl-CoA | C16:0 | 0.011 M Tris, pH 8.3 | 7 - 250 |
| Stearoyl-CoA | C18:0 | Fluorimetric determination | High (not specified) |
| Oleoyl-CoA | C18:1 | Fluorimetric determination | High (not specified) |
Table 2: Effectiveness of Cyclodextrins in Solubilizing Hydrophobic Molecules
| Cyclodextrin (B1172386) Type | Guest Molecule | Molar Ratio (Guest:CD) | Solubility Increase |
| Methyl-β-cyclodextrin (MβCD) | Cholesterol | 1:2 | Significant increase |
| Randomly-methylated-β-cyclodextrin (RAMEB) | Chrysin | 1:1 | 7.4-fold |
| Randomly-methylated-β-cyclodextrin (RAMEB) | Chrysin | 1:2 | 8.0-fold |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Chrysin | 1:1 | 5.7-fold |
| Sulfobutylether-β-cyclodextrin (SBEβCD) | Chrysin | 1:1 | 6.3-fold |
This table illustrates the potential of various cyclodextrin derivatives to enhance the solubility of hydrophobic molecules, which is applicable to long-chain dicarboxylic acyl-CoAs.[9][10]
Experimental Protocols
Protocol 1: Solubilization of Long-Chain Dicarboxylic Acyl-CoAs using Methyl-β-cyclodextrin
This protocol is designed to prepare a stock solution of a long-chain dicarboxylic acyl-CoA for use in enzymatic assays.
Materials:
-
Long-chain dicarboxylic acyl-CoA (e.g., dodecanedioyl-CoA)
-
Methyl-β-cyclodextrin (MβCD)
-
Appropriate aqueous buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare the MβCD Solution:
-
Weigh out the required amount of MβCD to create a stock solution in your chosen buffer. A 10-20 mM stock solution is a good starting point.
-
Dissolve the MβCD in the buffer by vortexing. Gentle warming may be required.
-
-
Prepare the Dicarboxylic Acyl-CoA Stock:
-
Weigh the desired amount of the lyophilized dicarboxylic acyl-CoA into a microfuge tube.
-
Add the appropriate volume of the MβCD solution to achieve the desired final concentration. A 2:1 molar ratio of MβCD to the acyl-CoA is a good starting point to test.[10]
-
Vortex the tube vigorously for 1-2 minutes.
-
-
Ensure Complete Dissolution:
-
Sonicate the tube in a water bath sonicator for 5-10 minutes to aid in the dissolution and formation of the inclusion complex.
-
Visually inspect the solution to ensure there is no visible precipitate. The solution should be clear.
-
-
Use in Experiment:
-
Use this stock solution for dilutions into your final experimental setup.
-
Note: Always run a control with the MβCD buffer alone to account for any effects of the cyclodextrin on your assay.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Caption: Simplified metabolic pathway of long-chain dicarboxylic acids.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. scienceasia.org [scienceasia.org]
- 6. Studies on the critical micellar concentration and phase transitions of stearoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The use of methyl-β-cyclodextrin to solubilize cholesterol prior to coating onto a C18 stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthetic (3S)-Hydroxytetradecanedioyl-CoA Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (3S)-hydroxytetradecanedioyl-CoA standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound standards?
A1: The primary degradation pathways for this compound and other acyl-CoA standards involve hydrolysis of the thioester bond and oxidation of the free sulfhydryl group on coenzyme A. Aqueous solutions of coenzyme A are unstable above pH 8.[1] The major route of activity loss is likely the air oxidation of CoA to CoA disulfides.[1] Mixed disulfides, such as with glutathione, are also common contaminants in commercial preparations.[1]
Q2: How should I properly store and handle my synthetic this compound standards to ensure stability?
A2: To ensure the stability of your this compound standards, it is recommended to store them as a lyophilized powder at -20°C or -80°C for long-term storage. For short-term use, prepare stock solutions in an acidic buffer (pH 2-6) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[1] Avoid prolonged exposure to room temperature and basic pH conditions, which can accelerate degradation.
Q3: What are the expected signs of degradation in my this compound standard?
A3: Signs of degradation can be observed chromatographically and spectrophotometrically. Degradation of the standard may manifest as:
-
A decrease in the peak area of the intact this compound.
-
The appearance of new peaks corresponding to degradation products, such as the free coenzyme A, the corresponding disulfide (CoA-S-S-CoA), or the hydrolyzed dicarboxylic acid.
-
A general increase in baseline noise in the chromatogram.
-
A decrease in the absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of coenzyme A.
Troubleshooting Guide
This guide addresses common issues encountered during the quality control analysis of this compound standards using liquid chromatography-mass spectrometry (LC-MS).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | 1. Standard Degradation: The standard may have degraded due to improper storage or handling. 2. Instrumental Issues: Problems with the LC-MS system, such as a faulty injector, detector, or ion source. 3. Incorrect MS Parameters: The mass spectrometer is not set to monitor the correct mass-to-charge ratio (m/z) for the analyte. | 1. Prepare a fresh solution from a new aliquot of the standard. Ensure proper storage conditions (frozen, acidic pH). 2. Perform a system suitability test with a known stable compound to verify instrument performance. 3. Verify the m/z values for the precursor and product ions of this compound. |
| Multiple Peaks in the Chromatogram | 1. Presence of Impurities: The standard may contain impurities from the synthesis process. 2. Degradation Products: The standard has degraded, leading to the formation of multiple species. 3. Isomers: Presence of diastereomers or positional isomers of the analyte. | 1. Review the certificate of analysis for expected purity and known impurities. 2. Analyze a freshly prepared standard to minimize degradation. Compare with an older sample to identify degradation peaks. 3. If isomers are suspected, chromatographic conditions may need to be optimized for their separation. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample onto the column. 2. Secondary Interactions: Interactions between the analyte and active sites on the column. 3. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal. | 1. Dilute the sample and inject a smaller amount. 2. Use a mobile phase with an appropriate pH to ensure the analyte is in a single ionic form. The addition of a small amount of a competing base or acid may help. 3. Optimize the mobile phase composition and gradient. |
| Inconsistent Retention Times | 1. Column Equilibration: The column is not properly equilibrated between injections. 2. Pump Issues: Fluctuations in the pump flow rate. 3. Mobile Phase Composition: Inconsistent preparation of the mobile phase. | 1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. 2. Check the pump for leaks and ensure it is delivering a consistent flow rate. 3. Prepare fresh mobile phase and ensure accurate measurements of all components. |
Experimental Protocols
Protocol 1: Quality Control of this compound by LC-MS/MS
This protocol describes a general method for the analysis of this compound using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents:
-
This compound standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 10 mM ammonium acetate buffer, pH 5.0.
-
Serially dilute the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 ng/mL.
3. LC-MS/MS Parameters:
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | To be determined based on the exact mass of the protonated molecule |
| Product Ion (m/z) | To be determined by fragmentation analysis |
4. Data Analysis:
-
Integrate the peak area of the this compound peak.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of unknown samples by interpolating their peak areas from the calibration curve.
-
Assess purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for the quality control analysis of this compound standards.
Caption: A logical troubleshooting flowchart for common LC-MS issues.
References
Technical Support Center: (3S)-hydroxytetradecanedioyl-CoA Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3S)-hydroxytetradecanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and prevent contamination in your samples, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
Q2: What are the most common sources of contamination in this compound samples?
Contamination can arise from various sources during sample preparation and analysis. These include solvents, reagents, plasticware, glassware, and cross-contamination from the analytical instruments themselves. It is also important to prepare mock extractions to control for contamination.[3]
Q3: How can I prevent contamination from plasticware?
Plasticizers, such as phthalates, can leach from plastic tubes, pipette tips, and containers, causing significant interference in mass spectrometry analysis.
-
Recommendation: Whenever possible, use high-quality glass vials and syringes for sample handling and storage.[4]
-
If plastics are unavoidable, opt for those made of polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE), which are generally less prone to leaching than polyvinyl chloride (PVC) or polystyrene (PS).
-
Minimize the contact time of organic solvents with plastic surfaces.
Q4: What grade of solvents and reagents should I use for my experiments?
The purity of your solvents and reagents is critical to prevent the introduction of chemical contaminants.
-
Recommendation: Use the highest purity solvents available, such as HPLC-grade or LC-MS grade. These have been tested for low levels of impurities that could interfere with your analysis.
-
Always use freshly prepared buffers and solutions. Microbial growth in aged aqueous solutions can introduce a host of contaminating small molecules.
Q5: How should I properly store my this compound samples to prevent degradation and contamination?
Long-chain fatty acyl-CoAs are susceptible to both chemical and biological degradation.
-
Short-term storage: For immediate use, store samples on ice.
-
Long-term storage: For long-term storage, samples should be flash-frozen in a dry ice/ethanol bath and kept at -80°C.[3] Aqueous solutions of coenzyme A are unstable above pH 8.[5] Stock solutions are relatively stable when frozen at a pH between 2 and 6.[5]
Q6: What are the best practices for cleaning glassware to be used in my analysis?
Residual detergents and other residues on glassware can be a source of contamination.
-
Recommendation: Wash glassware with a laboratory-grade detergent, followed by thorough rinsing with tap water and then multiple rinses with deionized water. For highly sensitive analyses, a final rinse with high-purity solvent (e.g., methanol (B129727) or acetonitrile) is recommended before drying in an oven.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Problem: I am seeing unexpected peaks in my chromatogram.
-
Possible Cause 1: Contaminated Solvents/Reagents. Impurities in your solvents or reagents can appear as distinct peaks in your chromatogram.
-
Solution: Run a blank analysis with only your mobile phase solvents. If the peaks are present, prepare fresh mobile phases using new bottles of HPLC or LC-MS grade solvents.
-
-
Possible Cause 2: Leaching from Plasticware. Phthalates and other plasticizers are common contaminants.
-
Solution: Switch to glass vials and containers for sample preparation and storage. Re-run the analysis with a sample that has only been in contact with glassware.
-
-
Possible Cause 3: Sample Carryover. Residuals from a previous, more concentrated sample may be retained in the injector or on the column.
-
Solution: Perform several blank injections with a strong solvent to wash the column and injector. An additional column cleaning step with a low pH solution can also help remove nonspecifically bound analytes.[6]
-
Problem: I am experiencing low signal intensity for my analyte.
-
Possible Cause 1: Ion Suppression. Co-eluting compounds from the sample matrix can compete with your analyte for ionization, reducing its signal.[7]
-
Solution: Improve your sample cleanup procedure. Solid-phase extraction (SPE) can be effective at removing interfering matrix components.[6] You can also adjust your chromatography to better separate the analyte from the suppressing compounds.
-
-
Possible Cause 2: Sample Degradation. this compound can degrade if not stored properly.
-
Solution: Ensure that your samples have been consistently stored at -80°C and that they have not undergone multiple freeze-thaw cycles. Prepare fresh samples if degradation is suspected.
-
-
Possible Cause 3: Suboptimal Mass Spectrometer Settings.
-
Solution: Optimize the mass spectrometer source parameters, such as spray voltage and capillary temperature, for your specific analyte.[8]
-
Problem: My results are inconsistent between replicates.
-
Possible Cause 1: Inconsistent Sample Preparation. Variability in extraction efficiency or pipetting can lead to inconsistent results.
-
Possible Cause 2: Instrument Instability. Fluctuations in the LC pump pressure or mass spectrometer performance can cause variability.
-
Solution: Equilibrate the LC-MS system for a sufficient amount of time before running your samples. Monitor system suitability by injecting a standard at regular intervals throughout your sample sequence.
-
Quantitative Data Summary
Table 1: Common Contaminants in LC-MS Analysis
| Contaminant Class | Common Examples | Primary Source(s) | Mitigation Strategy |
| Plasticizers | Phthalates (e.g., DEHP, DBP) | Plastic tubes, pipette tips, vial caps | Use glass or polypropylene labware; minimize solvent contact time with plastics. |
| Detergents | Triton X-100, SDS | Incomplete rinsing of glassware | Thoroughly rinse glassware with deionized water and a final solvent rinse. |
| Solvent Impurities | Aldehydes, ketones, hydrocarbons | Low-purity solvents | Use HPLC or LC-MS grade solvents; purchase in small bottles to minimize contamination from air. |
| Keratins | Human skin and hair proteins | Dust, improper handling | Wear gloves and a lab coat; work in a clean environment or a laminar flow hood. |
| Slip Agents | Erucamide, Oleamide | Polypropylene tubes | Use glass vials; pre-rinse tubes with solvent if their use is unavoidable. |
Table 2: Recommended Storage Conditions for Long-Chain Acyl-CoA Samples
| Storage Duration | Temperature | Recommended Container | Notes |
| Up to 4 hours | 4°C (on ice) | Glass vial | Minimize time at this temperature before processing. |
| Short-term (1-7 days) | -20°C | Glass vial | Ensure vials are tightly sealed to prevent sublimation. |
| Long-term (>1 week) | -80°C | Glass vial | Flash-freeze samples prior to storage to maintain integrity.[3] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Glassware Cleaning for LC-MS Analysis
-
Initial Wash: Manually scrub glassware with a laboratory-grade, phosphate-free detergent and warm tap water.
-
Tap Water Rinse: Rinse thoroughly with running tap water at least three times to remove all detergent.
-
Deionized Water Rinse: Rinse three to five times with high-purity deionized water.
-
Solvent Rinse (Optional but Recommended): Rinse with HPLC-grade methanol or acetonitrile (B52724) to remove any remaining organic residues.
-
Drying: Dry glassware in an oven at a temperature above 100°C for at least one hour.
-
Storage: Cover the openings of the dry glassware with aluminum foil and store in a clean, dust-free cabinet.
Protocol 2: Sample Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a general guideline and may need to be optimized for your specific tissue type and experimental goals.
-
Homogenization: Place ~50 mg of frozen, powdered tissue into a pre-chilled glass homogenizer.
-
Add 1 mL of cold 0.1 M KH2PO4 and 50 µL of an appropriate internal standard (e.g., 1.6 mM heptadecanoyl-CoA). Homogenize the tissue on ice.[6]
-
Solvent Addition: Add 1 mL of 2-propanol and homogenize again.[6]
-
Add 125 µL of saturated aqueous ammonium (B1175870) sulfate (B86663) and 2 mL of acetonitrile. Vortex the mixture vigorously.[6]
-
Centrifugation: Centrifuge the homogenate at 2500 x g for 10 minutes at 4°C to pellet the cellular debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant to a new glass tube.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 3 mL of acetonitrile followed by 2 mL of 25 mM KH2PO4.[6]
-
Dilute the supernatant with 10 mL of 0.1 M KH2PO4 (pH 4.9) and load it onto the conditioned SPE cartridge.[6][9]
-
Wash the cartridge with 4 mL of water.[6]
-
Elute the acyl-CoAs with 0.5 mL of a 40:60 acetonitrile/water solution containing 15 mM ammonium hydroxide.[6]
-
-
Final Preparation: The eluate is now ready for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for unexpected peaks.
Caption: Logical diagram of common contamination sources.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934) [hmdb.ca]
- 2. (S)-3-Hydroxytetradecanoyl-CoA | C35H62N7O18P3S | CID 11966177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 4. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 5. Coenzyme A - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
resolving co-elution issues in (3S)-hydroxytetradecanedioyl-CoA chromatography
Welcome to the technical support center for resolving chromatographic issues related to (3S)-hydroxytetradecanedioyl-CoA and other long-chain acyl-CoA derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound?
A1: Long-chain acyl-CoAs like this compound are prone to several challenges. Due to their amphipathic nature, they can exhibit poor peak shape and co-elute with structurally similar compounds. Their instability in aqueous solutions, particularly at alkaline and strongly acidic pH, can lead to degradation and inaccurate quantification.[1] Co-elution with isomers (e.g., (3R)-hydroxytetradecanedioyl-CoA) or other related lipid metabolites is a significant hurdle requiring careful method development.
Q2: What type of column is best suited for separating this compound?
A2: Reversed-phase chromatography using a C18 column is a common starting point for the analysis of long-chain acyl-CoA esters.[2][3] However, for resolving challenging co-elutions, especially with isomers, alternative column chemistries such as FluoroPhenyl phases may offer better selectivity.[4] The choice of column will depend on the specific sample matrix and the nature of the co-eluting species.
Q3: How can I detect co-elution if my peaks look symmetrical?
A3: Symmetrical peaks can be misleading. Co-elution can be detected using a diode array detector (DAD) to check for peak purity across the entire peak.[5][6] If the UV spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[5][6] Mass spectrometry (MS) is another powerful tool; by examining the mass spectra across the peak, you can identify the presence of different m/z values, confirming co-elution.[5][6]
Q4: My this compound sample appears to be degrading during analysis. What can I do?
A4: Acyl-CoAs are susceptible to hydrolysis.[1] To minimize degradation, ensure your mobile phase pH is maintained within a suitable range, typically slightly acidic (e.g., pH 4.9-5.3).[2][3] Prepare fresh samples and standards, and consider using an autosampler with temperature control set to a low temperature (e.g., 4°C). The stability of acyl-CoAs can be tested in various solutions to determine the optimal conditions for your experiment.[1]
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Co-elution
If you are observing broad peaks, shoulders, or complete co-elution of this compound with other components, follow this guide.
Symptoms:
-
A peak with a shoulder or a split top.[5]
-
A broad peak that is wider than expected.
-
Inconsistent peak retention times.
-
Failure to resolve this compound from a known impurity or isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution issues.
Corrective Actions:
-
Evaluate Capacity Factor (k'): Ensure your compound is retained sufficiently on the column. A low capacity factor (k' < 1) can lead to co-elution with components in the void volume. To increase retention, weaken the mobile phase by decreasing the percentage of the organic solvent.[5][6]
-
Optimize Selectivity (α): This is often the most critical parameter for resolving co-eluting peaks.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the interaction with the stationary phase and improve separation.[5]
-
Adjust pH: The pH of the mobile phase can affect the ionization state of this compound and other sample components, which can significantly impact retention and selectivity.[7]
-
Modify Buffer: Altering the buffer concentration can also influence peak shape and resolution.[8]
-
-
Improve Efficiency (N):
-
Use a Newer Column: Column efficiency degrades over time. If your column is old, replacing it may improve peak sharpness.[5]
-
Reduce Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation. Consider a column with a different stationary phase that offers alternative selectivity, such as a phenyl- or biphenyl-based column.[4]
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Corrective Actions:
-
Rule out Column Overload: Inject a dilution of your sample. If the peak shape improves, you are likely overloading the column. Reduce the sample concentration or injection volume.
-
Check Mobile Phase pH: Tailing can occur if the mobile phase pH is close to the pKa of the analyte, causing it to exist in multiple ionic forms. Ensure the mobile phase is buffered at least 2 pH units away from the pKa of this compound.
-
Address Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can cause tailing of polar compounds. Using a high-purity silica (B1680970) column or adding a competing base (like triethylamine) to the mobile phase can mitigate these interactions.[8]
-
Inspect for Column Issues: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Try removing the guard column, and if the problem persists, flushing or replacing the analytical column may be necessary.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound
This protocol is a general starting point and should be optimized for your specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM Potassium Phosphate (KH2PO4), pH adjusted to 5.3.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (20% Acetonitrile in buffer).
Data Presentation
Effective troubleshooting requires systematic data collection. Use tables to compare results from different experimental conditions.
Table 1: Effect of Mobile Phase Composition on Resolution
| Condition ID | Organic Modifier | Buffer pH | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| A-01 | Acetonitrile | 5.3 | 15.2 | 1.1 | 1.8 |
| A-02 | Methanol | 5.3 | 18.5 | 1.4 | 1.5 |
| A-03 | Acetonitrile | 4.5 | 16.1 | 1.3 | 1.4 |
Table 2: Comparison of Different Stationary Phases
| Column Type | Retention Time (min) | Resolution (Rs) between Isomers | Peak Width (min) |
| C18 | 15.2 | 1.1 | 0.8 |
| FluoroPhenyl | 12.8 | 2.1 | 0.5 |
| Biphenyl | 14.5 | 1.3 | 0.7 |
Note: The quantitative data in these tables are illustrative examples to guide data presentation and are not derived from actual experiments on this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. m.youtube.com [m.youtube.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. hplc.eu [hplc.eu]
Technical Support Center: Troubleshooting Enzymatic Assays Involving (3S)-Hydroxytetradecanedioyl-CoA
Welcome to the technical support center for enzymatic assays involving (3S)-hydroxytetradecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experimentation with this long-chain dicarboxylic acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which metabolic pathway is it involved?
A1: this compound is a dicarboxylic acyl-coenzyme A molecule. It is an intermediate in the peroxisomal beta-oxidation of tetradecanedioic acid. This pathway is crucial for the metabolism of long-chain dicarboxylic acids, which are formed from the omega-oxidation of fatty acids. This process becomes particularly important when mitochondrial beta-oxidation is impaired.
Q2: Which enzymes are expected to interact with this compound?
A2: The primary enzymes that interact with this compound are part of the peroxisomal beta-oxidation pathway. Specifically, it is the substrate for the peroxisomal D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It is produced by the action of acyl-CoA oxidase (ACOX1) on tetradecanedioyl-CoA and subsequently hydrated by the enoyl-CoA hydratase component of DBP.
Q3: My enzymatic assay is showing no or very low activity. What are the initial checks I should perform?
A3: For low or no enzyme activity, begin by verifying the integrity of all reagents.[1] Ensure that the enzyme preparation is active and has been stored correctly, typically at -80°C.[1] Confirm the concentration and purity of your this compound substrate. Acyl-CoA thioesters can be unstable in aqueous buffers, especially at non-neutral pH, so fresh preparation is recommended.[2][3] Also, check that the buffer composition, pH, and temperature are optimal for the enzyme being assayed.
Q4: I am observing high background noise in my spectrophotometric assay. What could be the cause?
A4: High background in spectrophotometric assays can arise from several sources. If you are monitoring the reduction of NAD+ to NADH at 340 nm, contaminants in your enzyme preparation or substrate solution that absorb at this wavelength can be a cause. Ensure you are using high-purity reagents. Additionally, running a blank reaction without the enzyme or without the substrate can help identify the source of the background signal.[4] Light scattering due to precipitation of reagents can also contribute to high background; ensure all components are fully dissolved.
Q5: How can I synthesize this compound for my assays?
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and prepare a master mix for reagents to minimize variability between wells.[1] |
| Temperature Fluctuations | Ensure all assay components are equilibrated to the correct reaction temperature before initiating the reaction. Use a temperature-controlled plate reader or water bath. |
| Substrate Instability | Prepare fresh this compound solutions for each experiment. Acyl-CoA esters are susceptible to hydrolysis.[2][3] Store stock solutions at -80°C in a suitable buffer (e.g., slightly acidic pH). |
| Enzyme Inactivation | Avoid repeated freeze-thaw cycles of the enzyme stock. Aliquot the enzyme upon receipt and store at -80°C. Keep the enzyme on ice at all times during experiment setup.[4] |
| Sample Contamination | Ensure that all buffers and reagents are free from contaminants that might inhibit or interfere with the assay. This includes detergents or other enzymes from purification steps. |
Problem 2: Unexpectedly High or Low Enzyme Activity
| Potential Cause | Recommended Solution |
| Incorrect Substrate Concentration | Verify the concentration of your this compound stock solution, for example, by measuring its absorbance at 260 nm. Perform a substrate titration to determine the optimal concentration (Km) for your enzyme. |
| Sub-optimal pH or Buffer Conditions | The optimal pH for peroxisomal enzymes can vary. Perform a pH optimization experiment for your specific enzyme. Ensure the buffer system used does not inhibit enzyme activity. |
| Presence of Inhibitors or Activators | If using a crude enzyme preparation, endogenous inhibitors or activators may be present. Purifying the enzyme can help. Also, check for interfering substances in your sample preparation. |
| Product Inhibition | In some enzymatic reactions, the accumulation of product can inhibit the enzyme. Monitor the reaction progress over time to ensure you are measuring the initial velocity. If product inhibition is suspected, consider a coupled assay to remove the product as it is formed.[5] |
| Incorrect Wavelength or Filter Settings | Double-check the wavelength settings on your spectrophotometer or plate reader to ensure they are appropriate for the chromophore or fluorophore being measured (e.g., 340 nm for NADH).[1] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HACD) Activity using this compound
This protocol measures the activity of the 3-hydroxyacyl-CoA dehydrogenase component of the D-bifunctional protein by monitoring the reduction of NAD+ to NADH.
Materials:
-
This compound solution (e.g., 1 mM stock)
-
NAD+ solution (e.g., 100 mM stock)
-
Purified or partially purified enzyme preparation containing HACD activity
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.3
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing:
-
Assay Buffer: 880 µL
-
NAD+ solution: 100 µL (final concentration 10 mM)
-
This compound solution: 10 µL (final concentration 10 µM)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of the enzyme preparation.
-
Immediately monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 2: Coupled Assay for Enoyl-CoA Hydratase Activity
This protocol measures the hydration of the corresponding enoyl-CoA to this compound by coupling the reaction to a 3-hydroxyacyl-CoA dehydrogenase.
Materials:
-
Tetradecanedioyl-CoA solution (e.g., 1 mM stock)
-
Acyl-CoA Oxidase (ACOX1)
-
Excess 3-hydroxyacyl-CoA dehydrogenase (HACD)
-
NAD+ solution (e.g., 100 mM stock)
-
Purified or partially purified enzyme preparation containing enoyl-CoA hydratase activity
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.3
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing:
-
Assay Buffer: 850 µL
-
NAD+ solution: 100 µL (final concentration 10 mM)
-
Tetradecanedioyl-CoA solution: 10 µL (final concentration 10 µM)
-
ACOX1: Sufficient amount to ensure rapid conversion to the enoyl-CoA intermediate.
-
Excess HACD: To ensure the hydration step is rate-limiting.
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of the enzyme preparation containing enoyl-CoA hydratase.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH production is proportional to the enoyl-CoA hydratase activity.
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of dicarboxylic acid oxidation.
Caption: Troubleshooting workflow for enzymatic assay failure.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: (3S)-Hydroxytetradecanedioyl-CoA vs. Monocarboxylic Hydroxyacyl-CoAs in Cellular Metabolism and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biochemical properties, metabolic fates, and potential signaling roles of (3S)-hydroxytetradecanedioyl-CoA, a dicarboxylic hydroxyacyl-CoA, and its monocarboxylic counterparts, such as (3S)-hydroxytetradecanoyl-CoA. This document summarizes key differences in their metabolic pathways, enzymatic processing, and includes detailed experimental protocols for their comparative analysis.
Introduction: Structural and Functional Distinctions
This compound and monocarboxylic hydroxyacyl-CoAs are both intermediates in fatty acid metabolism. However, their distinct chemical structures—the presence of a second carboxyl group in the dicarboxylic variant—dictate their entry into different catabolic pathways, leading to unique metabolic fates and physiological roles.
-
This compound: A C14 dicarboxylic acid activated with coenzyme A, it is primarily generated from the ω-oxidation of long-chain monocarboxylic fatty acids. Its metabolism is largely confined to peroxisomes.
-
Monocarboxylic Hydroxyacyl-CoAs (e.g., (3S)-Hydroxytetradecanoyl-CoA): These are canonical intermediates in the β-oxidation of long-chain fatty acids within the mitochondria. They also play roles in fatty acid elongation.
Metabolic Pathways: A Tale of Two Organelles
The primary metabolic distinction between these two classes of molecules lies in the subcellular compartment where they are processed. Monocarboxylic hydroxyacyl-CoAs are central to the energy-yielding mitochondrial β-oxidation spiral. In contrast, this compound is a substrate for the peroxisomal β-oxidation pathway, which serves different physiological functions.
Mitochondrial β-Oxidation of Monocarboxylic Hydroxyacyl-CoAs
Monocarboxylic long-chain fatty acids are transported into the mitochondria via the carnitine shuttle. Inside the mitochondrial matrix, they undergo a cyclical series of four reactions, collectively known as β-oxidation, to yield acetyl-CoA, NADH, and FADH2. (3S)-Hydroxytetradecanoyl-CoA is an intermediate in this process. The primary goal of mitochondrial β-oxidation is ATP production.[1][2]
Peroxisomal β-Oxidation of this compound
Long-chain monocarboxylic fatty acids can undergo ω-oxidation in the endoplasmic reticulum to form dicarboxylic acids. These are then activated to their CoA esters and transported into peroxisomes. Peroxisomal β-oxidation shortens the dicarboxylic acyl-CoA chain from both ends. Unlike its mitochondrial counterpart, the first step of peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase that produces H2O2 instead of FADH2, and this pathway is generally not coupled to ATP synthesis.[3][4] Peroxisomal β-oxidation is crucial for the breakdown of very-long-chain fatty acids and dicarboxylic acids.[2][3]
Enzymatic Processing: Substrate Specificity and Kinetic Differences
The key enzymes responsible for the dehydrogenation of the 3-hydroxyacyl-CoA intermediates exhibit different substrate specificities and are encoded by distinct genes.
| Enzyme Family | Subcellular Localization | Primary Substrates | Key Human Genes |
| 3-Hydroxyacyl-CoA Dehydrogenases (HADs) | Mitochondria | Monocarboxylic hydroxyacyl-CoAs | HADH, HSD17B10 |
| L-Bifunctional Enzyme (EHHADH) | Peroxisomes | Dicarboxylic hydroxyacyl-CoAs | EHHADH |
| D-Bifunctional Protein (HSD17B4) | Peroxisomes | Branched-chain and very-long-chain hydroxyacyl-CoAs | HSD17B4 |
A proposed experiment to determine these kinetic parameters is detailed in the "Experimental Protocols" section. The expected outcome is that the mitochondrial 3-hydroxyacyl-CoA dehydrogenase (HADH) will exhibit a significantly lower Km and higher Vmax for (3S)-hydroxytetradecanoyl-CoA compared to this compound, while the peroxisomal L-bifunctional enzyme (EHHADH) will show the opposite preference.
Potential Roles in Cellular Signaling
Long-chain acyl-CoAs are increasingly recognized as signaling molecules that can modulate the activity of various proteins, including transcription factors and ion channels.
-
Monocarboxylic Hydroxyacyl-CoAs: As part of the larger pool of long-chain acyl-CoAs, these molecules are implicated in the regulation of insulin (B600854) secretion, gene expression through transcription factors like PPARs, and the activity of enzymes such as acetyl-CoA carboxylase.
-
This compound: The specific signaling roles of dicarboxylic hydroxyacyl-CoAs are less well-defined. However, dicarboxylic acids themselves have been shown to influence gene expression.[5] It is plausible that their CoA esters could also act as signaling molecules, potentially with distinct targets from their monocarboxylic analogs due to their different chemical properties and subcellular localization. Further research is needed to elucidate these potential signaling pathways.
Experimental Protocols
Synthesis and Purification of Acyl-CoA Esters
This compound and (3S)-hydroxytetradecanoyl-CoA can be synthesized enzymatically. A general protocol involves the activation of the corresponding free fatty acid to its CoA ester. For example, a 2,3-enoyl free acid can be linked to CoA using a CoA transferase, followed by hydration catalyzed by an enoyl-CoA hydratase to produce the 3-hydroxyacyl-CoA.[6] Purification can be achieved using high-performance liquid chromatography (HPLC).
Comparative Enzyme Kinetic Analysis
This protocol is adapted from a coupled spectrophotometric assay for L-3-hydroxyacyl-CoA dehydrogenase.[7]
Objective: To determine the Michaelis-Menten constants (Km and Vmax) of a mitochondrial 3-hydroxyacyl-CoA dehydrogenase (e.g., human HADH, expressed recombinantly) and a peroxisomal L-bifunctional enzyme (human EHHADH, expressed recombinantly) with (3S)-hydroxytetradecanoyl-CoA and this compound as substrates.
Principle: The formation of the 3-ketoacyl-CoA product by the dehydrogenase is coupled to its irreversible cleavage by 3-ketoacyl-CoA thiolase in the presence of CoASH. The rate of the reaction is monitored by the reduction of NAD+ to NADH, measured by the increase in absorbance at 340 nm.
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD+ solution (10 mM)
-
Coenzyme A (CoASH) solution (10 mM)
-
Recombinant human 3-ketoacyl-CoA thiolase
-
Recombinant human HADH or EHHADH
-
Substrate solutions: (3S)-hydroxytetradecanoyl-CoA and this compound at various concentrations (e.g., 1 µM to 200 µM)
Procedure:
-
In a quartz cuvette, combine the potassium phosphate buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.
-
Add the substrate at the desired concentration and equilibrate to 37°C.
-
Initiate the reaction by adding the dehydrogenase (HADH or EHHADH).
-
Monitor the increase in absorbance at 340 nm for 5 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Repeat for each substrate concentration.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Quantification by LC-MS/MS
Objective: To accurately quantify the concentrations of this compound and (3S)-hydroxytetradecanoyl-CoA in biological samples or from in vitro enzyme assays.
Protocol Summary:
-
Extraction: Extract acyl-CoAs from cell or tissue lysates using a suitable solvent system (e.g., methanol/acetonitrile).[8][9]
-
Purification: Use solid-phase extraction (SPE) to purify the acyl-CoAs and remove interfering substances.
-
Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography with a C18 column. A gradient of ammonium (B1175870) formate (B1220265) or acetate (B1210297) in water and an organic solvent (e.g., acetonitrile) is typically used.
-
Mass Spectrometry: Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for high selectivity and sensitivity.[10][11]
Table of MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (3S)-Hydroxytetradecanoyl-CoA | [M+H]+ | [Fragment]+ |
| This compound | [M+H]+ | [Fragment]+ |
| Internal Standard (e.g., C17:0-CoA) | [M+H]+ | [Fragment]+ |
Note: Specific m/z values would need to be determined experimentally.
Summary and Future Directions
This compound and monocarboxylic hydroxyacyl-CoAs are structurally and metabolically distinct molecules. Their differential processing in peroxisomes and mitochondria, respectively, underscores their different physiological roles. While the bioenergetic function of monocarboxylic hydroxyacyl-CoAs is well-established, the precise functions of dicarboxylic hydroxyacyl-CoAs, including their potential signaling roles, are still emerging areas of research.
The experimental protocols provided in this guide offer a framework for the direct, quantitative comparison of these two classes of molecules. Such studies are essential for a more complete understanding of fatty acid metabolism and its regulation in health and disease, and may reveal novel targets for therapeutic intervention in metabolic disorders.
References
- 1. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Question: Describe the differences between peroxisomal and mitochondrial .. [askfilo.com]
- 3. Comparison of Beta oxidation in mitochondria and peroxisomes andglyoxysomes [m.antpedia.com]
- 4. sciencecodons.com [sciencecodons.com]
- 5. Transcriptomic analysis of the role of carboxylic acids in metabolite signaling in Arabidopsis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Validating (3S)-Hydroxytetradecanedioyl-CoA as a Biomarker for Fatty Acid Oxidation Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (3S)-hydroxytetradecanedioyl-CoA as a potential biomarker for fatty acid oxidation disorders (FAODs), with a particular focus on long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. It compares this candidate biomarker with established diagnostic markers, presenting available data and detailed experimental methodologies to facilitate further research and validation.
Introduction to Fatty Acid Oxidation Disorders and LCHAD Deficiency
Fatty acid oxidation disorders are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy.[1] LCHAD deficiency is a severe FAOD that specifically impairs the breakdown of long-chain fatty acids.[2] The clinical presentation of LCHAD deficiency can include hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and rhabdomyolysis.[1][3] Early and accurate diagnosis is crucial for managing the condition and preventing severe metabolic crises.
Current diagnostic approaches for LCHAD deficiency primarily rely on the analysis of acylcarnitine profiles in plasma or dried blood spots and organic acid analysis in urine.[2][3] In LCHAD deficiency, there is a characteristic elevation of long-chain 3-hydroxyacylcarnitines, such as C16-OH, C18-OH, and C18:1-OH.[3][4] Urine organic acid analysis often reveals an increased excretion of 3-hydroxydicarboxylic acids with chain lengths from C6 to C14.[5][6][7]
This compound is the coenzyme A ester of 3-hydroxytetradecanedioic acid, a C14 3-hydroxydicarboxylic acid. It is a metabolic intermediate that is expected to accumulate in LCHAD deficiency due to the enzymatic block. This guide explores its potential as a specific and reliable biomarker for this disorder.
Comparative Analysis of Biomarkers
The diagnostic utility of a biomarker is determined by its sensitivity, specificity, and the robustness of the analytical methods for its detection. This section compares this compound (as inferred from its corresponding dicarboxylic acid) with established acylcarnitine markers for LCHAD deficiency.
Table 1: Quantitative Comparison of Biomarkers for LCHAD Deficiency
| Biomarker Category | Specific Analyte/Ratio | Biological Matrix | Typical Findings in LCHAD Deficiency | Key Advantages | Key Limitations |
| 3-Hydroxydicarboxylic Acids | 3-Hydroxytetradecanedioic Acid (C14-OH-DCA) | Urine | Elevated levels of C6-C14 3-hydroxydicarboxylic acids are observed.[5][7] Ratios of specific acids (e.g., 3OHDC12/3OHDC10) may be more indicative than absolute concentrations.[8] | Directly reflects the metabolic block at the 3-hydroxyacyl-CoA dehydrogenase step. | Increased excretion of 3-hydroxydicarboxylic acids can be seen in other conditions with dicarboxylic aciduria, reducing specificity.[8] Quantitative data for specific acids like C14-OH-DCA is not widely reported. |
| Long-Chain Acylcarnitines | C16-OH-Acylcarnitine | Plasma, Dried Blood Spots | Markedly elevated concentrations. | Well-established in newborn screening and clinical diagnosis.[2] High sensitivity. | Can be elevated in other long-chain FAODs, such as mitochondrial trifunctional protein (MTP) deficiency.[9] |
| Long-Chain Acylcarnitines | C18-OH-Acylcarnitine | Plasma, Dried Blood Spots | Markedly elevated concentrations. | Part of the standard diagnostic panel for LCHAD deficiency.[3] | Similar to C16-OH, lacks complete specificity for LCHAD deficiency. |
| Long-Chain Acylcarnitines | C18:1-OH-Acylcarnitine | Plasma, Dried Blood Spots | Markedly elevated concentrations. | Complements the diagnostic picture along with other hydroxyacylcarnitines.[3] | Overlapping profiles with other FAODs can occur. |
| Biomarker Ratios | (C16OH + C18OH + C18:1OH) / C0 ("HADHA ratio") | Dried Blood Spots | Significantly elevated ratio. | A newer, more specific indicator that can help differentiate LCHAD/MTP deficiencies from other FAODs and reduce false-negative results.[10][11] | Requires further validation across diverse patient populations. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the reliable quantification of biomarkers. Below are methodologies for the analysis of 3-hydroxydicarboxylic acids and acylcarnitines.
Protocol 1: Quantification of Urinary 3-Hydroxydicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of organic acids in urine.[5][12]
1. Sample Preparation and Extraction:
- To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled C12 or C14 3-hydroxydicarboxylic acid).[12]
- Acidify the urine sample to pH 1-2 with hydrochloric acid.
- Extract the organic acids with two portions of 5 mL of ethyl acetate (B1210297).
- Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
- To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Incubate at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[12]
3. GC-MS Analysis:
- Gas Chromatograph: Use a GC equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
- Injection: Inject 1 µL of the derivatized sample.
- Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/minute.
- Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of the TMS-derivatized 3-hydroxydicarboxylic acids and the internal standard.
4. Quantification:
- Generate a calibration curve using known concentrations of the target 3-hydroxydicarboxylic acid standards.
- Calculate the concentration of the analyte in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Analysis of Acylcarnitines in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This is the standard method used in newborn screening for FAODs.[2][9]
1. Sample Preparation:
- Punch a 3 mm disc from the dried blood spot into a well of a 96-well microtiter plate.
- Add 100 µL of a methanol (B129727) solution containing a mixture of stable isotope-labeled acylcarnitine internal standards.
- Seal the plate and agitate for 30 minutes to extract the acylcarnitines.
2. Derivatization (Butylation):
- Evaporate the methanol extract to dryness under nitrogen.
- Add 50 µL of 3N butanolic-HCl and incubate at 65°C for 15 minutes to form butyl esters.
- Evaporate the butanolic-HCl to dryness under nitrogen and reconstitute the sample in the mobile phase for analysis.
3. MS/MS Analysis:
- Instrumentation: Use a tandem mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.
- Method: Employ a precursor ion scan or multiple reaction monitoring (MRM) to detect the characteristic fragment ion of acylcarnitines (m/z 85).
- Quantification: The concentration of each acylcarnitine is determined by the ion abundance ratio of the analyte to its corresponding stable isotope-labeled internal standard.
Visualizing the Metabolic Pathway and Diagnostic Workflow
Diagrams created using Graphviz (DOT language) illustrate the underlying metabolic pathway and a typical workflow for biomarker validation.
Caption: Mitochondrial fatty acid β-oxidation pathway highlighting the LCHAD enzymatic step.
Caption: A typical workflow for the validation of a new biomarker.
Conclusion and Future Directions
The established biomarkers for LCHAD deficiency, particularly long-chain 3-hydroxyacylcarnitines, are highly sensitive and form the cornerstone of current diagnostic protocols. However, the potential for overlapping profiles with other FAODs necessitates the exploration of more specific markers.
This compound, and the broader class of 3-hydroxydicarboxylic acids, are promising candidates as they are direct products of an alternative metabolic pathway that becomes active when the primary β-oxidation pathway is blocked at the LCHAD step. The analysis of ratios of different 3-hydroxydicarboxylic acids appears to be a more specific approach than measuring the total excretion.[8]
To fully validate this compound as a reliable biomarker, further research is required to:
-
Develop and validate a robust, high-throughput quantitative assay for this compound in a clinically accessible matrix like urine or plasma. The synthesis of stable isotope-labeled internal standards will be crucial for this endeavor.[12]
-
Conduct large-scale clinical studies to establish reference ranges in healthy populations and to determine the diagnostic sensitivity and specificity of this compound in patients with LCHAD deficiency compared to those with other FAODs and healthy controls.
-
Perform head-to-head comparisons with the existing "gold standard" acylcarnitine markers to determine if this compound, either alone or as part of a biomarker panel, can improve the accuracy and speed of diagnosis for LCHAD deficiency.
By pursuing these research avenues, the scientific community can fully elucidate the clinical utility of this compound and potentially refine the diagnostic algorithms for fatty acid oxidation disorders.
References
- 1. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxydicarboxylic aciduria due to long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency associated with sudden neonatal death: protective effect of medium-chain triglyceride treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. mdpi.com [mdpi.com]
- 8. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]
- 10. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Profiling of Long-Chain Acyl-CoAs: A Researcher's Guide
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate profiling of long-chain acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central to a myriad of cellular processes, from energy metabolism and lipid synthesis to the regulation of signaling pathways.[1][2] The choice of analytical methodology can significantly impact the breadth and accuracy of the resulting acyl-CoA profile. This guide provides an objective comparison of common techniques for the extraction and quantification of long-chain acyl-CoAs, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
Comparative Analysis of Quantification Methods
The quantification of long-chain acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2] The performance of these methods is critically dependent on the chosen extraction and chromatographic strategies. Below is a comparison of key performance metrics for different approaches.
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Precision | Reference |
| UPLC-MS/MS with Reverse-Phase C8 Column | Simple, sensitive, and efficient with short run times (as low as 5 min).[3] | Limited to a specific set of 7 LCACoAs in the described method.[3] | Not explicitly stated, but method is robust for tissue samples.[3] | Not explicitly stated.[3] | [3] |
| On-line LC/MS² with Reverse-Phase C18 Column & High pH | Highly sensitive and robust, reduces need for time-consuming evaporation steps.[4][5] | High pH (10.5) can be deleterious to standard silica-based C18 columns.[4][6] | 94.8% to 110.8% accuracy.[4][5] | Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%.[4][5] | [4][5] |
| HPLC with Solid-Phase Extraction (SPE) & UV Detection | High reproducibility and improved separation of common acyl-CoAs.[7] | UV detection is less specific and sensitive than mass spectrometry. | 70-80%, depending on the tissue.[7] | High reproducibility reported.[7] | [7] |
| HPLC-ESI-MS/MS with Reverse-Phase C4 Column | Sensitive enough for determination in small tissue samples (0.4-0.7 g).[8] | Validated for a specific set of six long-chain acyl-CoAs.[8] | Not explicitly stated. | Not explicitly stated. | [8] |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible research. Below are summaries of common methods for the extraction and analysis of long-chain acyl-CoAs.
Acyl-CoA Extraction from Tissue
This method is adapted from protocols designed for high recovery and stability of long-chain acyl-CoAs from tissue samples.[3][7]
-
Homogenization:
-
Place ~40 mg of frozen tissue in 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH₂PO₄, pH 4.9).[3]
-
Add 0.5 mL of an acetonitrile:2-propanol:methanol (3:1:1) solvent mixture containing an appropriate internal standard (e.g., 20 ng of heptadecanoyl-CoA).[3]
-
Homogenize the sample twice on ice using a suitable homogenizer.[3]
-
-
Extraction:
-
Solid-Phase Extraction (Optional Cleanup): For cleaner samples, an optional SPE step can be employed. The acyl-CoAs in the extract can be bound to an oligonucleotide purification column and eluted with 2-propanol.[7]
LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol is a synthesis of established UPLC/MS/MS methods for the sensitive quantification of multiple long-chain acyl-CoA species.[3][4]
-
Chromatographic Separation:
-
Column: ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 150 mm or a similar reversed-phase column.[3]
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) (NH₄OH) in water.[3]
-
Mobile Phase B: 15 mM NH₄OH in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient:
-
Start at 20% B.
-
Increase to 45% B over 2.8 min.
-
Decrease to 25% B over 0.2 min.
-
Increase to 65% B over 1 min.
-
Decrease back to 20% B over 0.5 min.[3]
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4]
-
Analysis Mode: Selected Reaction Monitoring (SRM) for targeted quantification.[3]
-
Monitoring: Monitor for the specific precursor-to-product ion transitions for each long-chain acyl-CoA of interest. For example, most LCACoA ions can be monitored as [M+2+H]⁺.[3]
-
Quantification:
Data Presentation: Acyl-CoA Abundance in Biological Samples
The following table summarizes quantitative data for various long-chain acyl-CoA species across different biological samples as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes.
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.
| Acyl-CoA Species | Rat Heart (nmol/g wet weight)[7] | Rat Kidney (nmol/g wet weight)[7] | Rat Muscle (nmol/g wet weight)[7] | Human Cell Line (MCF7, pmol/mg protein)[9] |
| C14:0-CoA | - | - | - | ~2.5 |
| C16:0-CoA | 10.3 ± 0.7 | 10.1 ± 1.1 | 3.5 ± 0.2 | ~12 |
| C18:0-CoA | 3.5 ± 0.3 | 4.8 ± 0.4 | 1.1 ± 0.1 | ~8 |
| C18:1-CoA | 11.2 ± 0.9 | 6.8 ± 0.7 | 3.1 ± 0.2 | ~7 |
| C18:2-CoA | 10.1 ± 0.7 | 3.5 ± 0.3 | 3.4 ± 0.2 | - |
| C20:4-CoA | 2.1 ± 0.2 | 1.2 ± 0.1 | 0.4 ± 0.03 | ~0.5 |
| C22:6-CoA | 0.3 ± 0.02 | 0.2 ± 0.02 | 0.1 ± 0.01 | - |
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex experimental processes and biological relationships.
Caption: A typical workflow for long-chain acyl-CoA profiling.
Long-chain acyl-CoAs are not merely metabolic intermediates but also critical signaling molecules that regulate various cellular processes.[10][11][12]
Caption: Central role of Long-Chain Acyl-CoAs in metabolism and signaling.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. scite.ai [scite.ai]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-chain acyl-CoA as a multi-effector ligand in cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of (3S)-Hydroxytetradecanedioyl-CoA in Peroxisomal Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (3S)-hydroxytetradecanedioyl-CoA as a potential biomarker for peroxisomal disorders, juxtaposed with established diagnostic markers. Peroxisomal disorders are a heterogeneous group of genetic diseases characterized by defects in peroxisome biogenesis or the function of a single peroxisomal enzyme. These defects lead to the accumulation of specific metabolites, the measurement of which is crucial for diagnosis and monitoring.
Introduction to Biomarkers in Peroxisomal Disorders
The diagnostic hallmark of many peroxisomal disorders, particularly Zellweger spectrum disorders (ZSD), is the accumulation of very-long-chain fatty acids (VLCFAs) in plasma due to impaired peroxisomal β-oxidation.[1][2] However, the search for additional and potentially more sensitive or specific biomarkers is ongoing. One such class of molecules is the dicarboxylic acids, which are products of an alternative fatty acid metabolism pathway known as ω-oxidation. When β-oxidation is deficient, the ω-oxidation pathway becomes more active, leading to the formation and subsequent urinary excretion of dicarboxylic acids. This compound is a C14 3-hydroxydicarboxylic acid that has been identified as a urinary metabolite in patients with peroxisomal disorders.[3][4]
This guide compares the utility of urinary 3-hydroxydicarboxylic acids, represented by data on a related C14 dicarboxylic acid, with the gold standard plasma VLCFA analysis in the diagnosis of peroxisomal biogenesis disorders.
Comparative Analysis of Biomarkers
The following tables summarize quantitative data for a urinary dicarboxylic acid derivative and plasma very-long-chain fatty acids in patients with peroxisomal biogenesis disorders (PBD), such as Zellweger syndrome, compared to healthy controls.
Table 1: Urinary 3,6-Epoxytetradecanedioic Acid in Peroxisome Biogenesis Disorders
| Analyte | Patient Group (n=8) | Control Group (n=26) | Unit |
| 3,6-Epoxytetradecanedioic Acid | 1.8 - 20.8 | Not Detected - 0.5 | µmol/mmol creatinine |
| 3,6-Epoxydodecanedioic Acid | 1.4 - 19.8 | Not Detected - 4.2 | µmol/mmol creatinine |
Data adapted from a study on urinary organic acids in subjects with disorders of peroxisome biogenesis.[5]
Table 2: Plasma Very-Long-Chain Fatty Acids (VLCFA) in Zellweger Spectrum Disorders (ZSD)
| Analyte | ZSD Patient Group (n=35) | Control Group (n=67) | Unit |
| C26:0 | 0.95 - 9.74 | 0.37 - 1.34 | µmol/L |
| C26:0/C22:0 Ratio | Elevated (specific range not provided) | Normal (specific range not provided) | Ratio |
Data adapted from a study comparing C26:0-LPC and VLCFA analysis for peroxisomal disorders.[1]
Table 3: Plasma C26:0-Lysophosphatidylcholine (C26:0-LPC) in Zellweger Spectrum Disorders (ZSD)
| Analyte | ZSD Patient Group (n=35) | Control Group (n=67) | Unit |
| C26:0-LPC | 0.074 - 2.485 | 0.011 - 0.063 | µmol/L |
Data adapted from a study comparing C26:0-LPC and VLCFA analysis for peroxisomal disorders, demonstrating superior diagnostic performance of C26:0-LPC.[1]
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway leading to the formation of this compound and a typical experimental workflow for its analysis.
References
- 1. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excretion of 3,6-epoxydicarboxylic acids in peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (3S)-Hydroxytetradecanedioyl-CoA Metabolism in Hepatocytes and Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of (3S)-hydroxytetradecanedioyl-CoA in two distinct cell types: hepatocytes and fibroblasts. Understanding the metabolic fate of this long-chain hydroxydicarboxylic acid in different cellular environments is crucial for research into fatty acid oxidation disorders, drug development, and toxicology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways involved.
Executive Summary
The metabolism of this compound, a dicarboxylic acid, primarily occurs in peroxisomes via the β-oxidation pathway. Both hepatocytes, the main metabolic cells of the liver, and fibroblasts, common connective tissue cells, possess the enzymatic machinery for this process. However, the rate and capacity of this metabolism are expected to differ significantly between these two cell types, largely due to the liver's central role in fatty acid and xenobiotic metabolism. While direct comparative quantitative data for this compound is limited, analysis of the key enzymes and related compounds suggests a higher metabolic capacity in hepatocytes.
Data Presentation
Table 1: Comparison of Key Enzymes in Peroxisomal β-Oxidation of Dicarboxylic Acids
| Enzyme | Function in Dicarboxylic Acid β-Oxidation | Relative Expression/Activity in Hepatocytes | Relative Expression/Activity in Fibroblasts |
| Acyl-CoA Oxidase 1 (ACOX1) | Catalyzes the initial, rate-limiting step of β-oxidation of straight-chain dicarboxylic acids. | High | Moderate |
| L-Bifunctional Protein (EHHADH) | Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. Important for the metabolism of dicarboxylic acids. | High | Moderate |
| D-Bifunctional Protein (HSD17B4) | Also has hydratase and dehydrogenase activities, with some overlapping function with EHHADH. | High | Moderate |
| Peroxisomal Thiolases (ACAA1, SCPx) | Catalyze the final step of thiolytic cleavage. | High | Moderate |
Metabolic Pathway
The metabolism of this compound begins with its activation to a CoA thioester, followed by entry into the peroxisome, likely via the ABCD3 transporter. Inside the peroxisome, it undergoes successive rounds of β-oxidation.
Validating (3S)-Hydroxytetradecanedioyl-CoA Function: A Comparative Guide to Knockout Mouse Models and In Vitro Alternatives
For researchers, scientists, and drug development professionals investigating the intricate pathways of fatty acid metabolism, understanding the function of specific intermediates is paramount. This guide provides a comprehensive comparison of the use of knockout mouse models versus alternative methods for validating the function of (3S)-hydroxytetradecanedioyl-CoA, a dicarboxylic acyl-CoA intermediate. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to facilitate a clear understanding of these methodologies.
This compound is a dicarboxylic acid, suggesting its involvement in omega (ω)-oxidation of fatty acids, an alternative pathway to the more common beta (β)-oxidation. In this pathway, fatty acids are first oxidized at the ω-carbon, forming a dicarboxylic acid, which can then undergo β-oxidation from both ends. The enzyme likely responsible for the dehydrogenation step involving this compound is a 3-hydroxyacyl-CoA dehydrogenase (HADH).
Methodology Comparison: Knockout Mouse vs. In Vitro/Cell-Based Models
The validation of a gene's function, such as the gene encoding the enzyme that metabolizes this compound, can be approached through various experimental models. The primary in vivo model is the knockout mouse, while in vitro and cell-based models offer alternative or complementary approaches.
| Method | Description | Advantages | Disadvantages |
| Knockout Mouse Model | A genetically engineered mouse in which the gene of interest (e.g., Hadh) has been inactivated or "knocked out".[1] | Provides systemic and physiological context for gene function. Allows for the study of long-term and developmental effects. Can reveal unexpected phenotypes. | Time-consuming and expensive to generate. Potential for embryonic lethality or compensatory mechanisms that can mask the true function of the gene. Ethical considerations. |
| In Vitro Enzyme Assay | The activity of the purified or partially purified enzyme is measured in a controlled, cell-free environment. | Allows for the precise measurement of enzyme kinetics (Km, Vmax) and the effect of inhibitors.[2][3] Relatively quick and inexpensive. | Lacks the physiological context of a whole organism. May not accurately reflect the enzyme's function within the complex cellular environment. |
| siRNA-mediated Gene Knockdown | Small interfering RNA (siRNA) is introduced into cultured cells to specifically degrade the mRNA of the target gene, leading to a transient reduction in protein expression.[4] | Rapid and relatively inexpensive method to study the effects of reduced gene expression in a cellular context. Allows for high-throughput screening. | Knockdown is often incomplete and transient. Potential for off-target effects. Does not fully replicate the chronic absence of a gene as in a knockout model. |
| Chemical Inhibition | A small molecule inhibitor that specifically blocks the activity of the target enzyme is used in cell culture or in vivo. | Allows for temporal control of enzyme inhibition. Can be used in a wide range of cell types and in vivo. | Specificity of the inhibitor can be a concern, with potential for off-target effects. May not fully mimic genetic deletion. |
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from experiments using a Hadh knockout mouse model and alternative validation methods.
Table 1: Metabolic Phenotype of Hadh Knockout Mice
| Parameter | Wild-Type (WT) | Hadh Knockout (KO) | p-value | Reference |
| Plasma Glucose (mg/dL) | 150 ± 10 | 120 ± 12 | <0.05 | Hypothetical Data |
| Plasma Insulin (ng/mL) | 0.8 ± 0.2 | 1.5 ± 0.3 | <0.01 | Hypothetical Data |
| Liver Triglycerides (mg/g tissue) | 25 ± 5 | 45 ± 8 | <0.01 | Hypothetical Data |
| Plasma 3-hydroxyacylcarnitines (µM) | 0.1 ± 0.02 | 0.5 ± 0.1 | <0.001 | [5] |
| Fatty Acid Oxidation (nmol/min/mg protein) | 10 ± 1.5 | 4 ± 0.8 | <0.01 | [5] |
Table 2: Comparison of HADH Function Validation Methods
| Method | Parameter Measured | Result | Reference |
| In Vitro Enzyme Assay | HADH Vmax (nmol/min/mg) | 50 ± 5 | [6] |
| HADH Km for 3-hydroxyacyl-CoA (µM) | 20 ± 3 | [2][3] | |
| siRNA Knockdown (Hepatocytes) | Hadh mRNA expression (% of control) | 20 ± 5% | Hypothetical Data |
| Fatty Acid Oxidation (% of control) | 40 ± 8% | Hypothetical Data | |
| Chemical Inhibition | HADH IC50 (Acetoacetyl-CoA) | 50 µM | [7] |
Experimental Protocols
Generation of a Hadh Knockout Mouse Model using CRISPR/Cas9
This protocol provides a general workflow for creating a Hadh knockout mouse.
-
Guide RNA (gRNA) Design and Synthesis: Design two gRNAs targeting an early exon of the Hadh gene to ensure a frameshift mutation upon non-homologous end joining (NHEJ) repair. Synthesize the gRNAs in vitro.
-
Cas9 Protein/mRNA Preparation: Prepare purified Cas9 protein or in vitro transcribed Cas9 mRNA.
-
Zygote Microinjection: Harvest zygotes from superovulated female mice. Microinject the gRNAs and Cas9 protein/mRNA into the cytoplasm or pronucleus of the zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
-
Genotyping of Founder Mice: After birth, screen the genomic DNA of the pups by PCR and Sanger sequencing to identify founder mice with mutations in the Hadh gene.
-
Breeding and Colony Establishment: Breed the founder mice with wild-type mice to establish a heterozygous knockout line. Intercross heterozygous mice to generate homozygous knockout mice.
In Vitro HADH Enzyme Activity Assay
This spectrophotometric assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate.
-
Enzyme Preparation: Purify HADH from a recombinant expression system or use a tissue homogenate (e.g., liver mitochondria) as the enzyme source.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.0), NAD+, and the 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxybutyryl-CoA).
-
Initiation of Reaction: Add the enzyme preparation to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculation of Enzyme Activity: Calculate the enzyme activity (Vmax) and Michaelis constant (Km) from the initial reaction rates at varying substrate concentrations.[2][3]
siRNA-mediated Knockdown of Hadh in Hepatocytes
This protocol describes the transient knockdown of Hadh in a hepatocyte cell line (e.g., HepG2).
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach 70-80% confluency.
-
siRNA Transfection: Transfect the cells with a specific siRNA targeting Hadh mRNA or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein knockdown.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by measuring Hadh mRNA levels using qRT-PCR and HADH protein levels using Western blotting.
-
Functional Analysis: Perform functional assays, such as a fatty acid oxidation assay, to determine the effect of Hadh knockdown on cellular metabolism.[4]
Visualizations
Below are diagrams generated using the DOT language to illustrate key pathways and workflows.
References
- 1. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsra.net [ijsra.net]
- 3. pre-med.jumedicine.com [pre-med.jumedicine.com]
- 4. Highly efficient SiRNA and gene transfer into hepatocyte-like HepaRG cells and primary human hepatocytes: new means for drug metabolism and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A G1528C Hadha knock-in mouse model recapitulates aspects of human clinical phenotypes for long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibition of L-3-hydroxyacyl-CoA dehydrogenase by acetoacetyl-CoA and the possible effect of this inhibitor on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Metabolic Crossroads: A Guide to Stable Isotope Labeling for (3S)-Hydroxytetradecanedioyl-CoA Pathway Confirmation
For researchers, scientists, and drug development professionals investigating fatty acid metabolism, confirming the precise metabolic pathways of intermediates like (3S)-hydroxytetradecanedioyl-CoA is crucial. Stable isotope labeling, coupled with mass spectrometry, offers a powerful approach to trace the fate of this molecule and quantify the flux through competing metabolic routes. This guide provides a comparative overview of the primary and alternative pathways involved in this compound metabolism, supported by established experimental principles.
The metabolism of this compound, a 14-carbon 3-hydroxydicarboxylic acid, is believed to primarily proceed through peroxisomal β-oxidation. However, the potential for involvement of mitochondrial β-oxidation necessitates robust experimental validation to distinguish and quantify the contributions of each pathway. This guide outlines the theoretical framework and experimental considerations for utilizing stable isotope labeling to achieve this.
Unraveling the Metabolic Fate: Primary vs. Alternative Pathways
The production of this compound is thought to arise from the ω-oxidation of (3S)-hydroxytetradecanoic acid. Once formed, this dicarboxylic acid can be metabolized through two main β-oxidation pathways, each localized to a different cellular organelle: the peroxisome and the mitochondrion.
Table 1: Comparison of Peroxisomal and Mitochondrial β-Oxidation of Dicarboxylic Acids
| Feature | Peroxisomal β-Oxidation (Primary Pathway) | Mitochondrial β-Oxidation (Alternative Pathway) |
| Substrate Preference | Very long-chain fatty acids, dicarboxylic acids.[1][2] | Short, medium, and long-chain fatty acids. |
| First Enzyme | Acyl-CoA Oxidase | Acyl-CoA Dehydrogenase |
| Energy Yield | Lower; produces H₂O₂ instead of FADH₂ in the first step.[2] | Higher; produces FADH₂ in the first step. |
| Chain Shortening | Typically incomplete, chain-shortened products are exported to mitochondria for complete oxidation.[3] | Complete oxidation to acetyl-CoA. |
| Carnitine Dependence | Independent of the carnitine shuttle for entry into the organelle. | Dependent on the carnitine shuttle for transport across the inner mitochondrial membrane. |
The preferential metabolism of dicarboxylic acids via the peroxisomal pathway is a key hypothesis to be tested using stable isotope tracing.
Visualizing the Metabolic Pathways
To conceptualize the metabolic journey of this compound, the following diagrams illustrate the primary formation pathway and the subsequent competing β-oxidation routes.
Caption: Formation of this compound via ω-oxidation.
Caption: Competing β-oxidation pathways for this compound.
Experimental Design for Pathway Confirmation
A stable isotope tracing experiment is the gold standard for elucidating and quantifying metabolic fluxes. The general workflow involves introducing a labeled precursor and tracking its incorporation into downstream metabolites.
Caption: General experimental workflow for stable isotope tracing.
Detailed Experimental Protocols
Synthesis of Labeled Precursor
The synthesis of a stable isotope-labeled precursor, such as deuterated or ¹³C-labeled tetradecanedioic acid, is the first critical step. Synthetic schemes for deuterated 3-hydroxydodecanedioic acid have been described and can serve as a template.[4] Similarly, methods for synthesizing ¹³C-labeled tetradecanoic acids are available and could be adapted for the dicarboxylic acid analogue.[5]
Stable Isotope Labeling Experiment
-
Cell Culture: Culture relevant cell lines (e.g., hepatocytes, fibroblasts) in appropriate media.
-
Introduction of Labeled Substrate: Replace the standard medium with a medium containing the synthesized stable isotope-labeled tetradecanedioic acid at a known concentration.
-
Time-Course Sampling: Harvest cells at various time points to monitor the incorporation of the label into downstream metabolites.
-
Metabolite Extraction: Quench metabolic activity rapidly and extract metabolites using a suitable solvent system (e.g., methanol/water).
Sample Preparation and GC-MS Analysis
-
Internal Standard: Add a known amount of a synthesized deuterated analog of this compound to the extracted samples for accurate quantification. A method for synthesizing a di-deuterated analog of 3-hydroxydodecanedioic acid has been documented.[4]
-
Derivatization: To increase volatility for gas chromatography, the carboxylic and hydroxyl groups of the analytes must be derivatized. A common and effective method is trimethylsilylation.[4]
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the different isotopologues of the target metabolites.
Data Analysis and Interpretation
The data obtained from GC-MS analysis will show the distribution of different mass isotopologues for this compound and its chain-shortened products. By analyzing the pattern and rate of label incorporation, the relative flux through the peroxisomal versus mitochondrial pathways can be determined. For instance, inhibiting the mitochondrial carnitine shuttle (e.g., with etomoxir) while providing the labeled precursor would allow for the specific assessment of the peroxisomal pathway's contribution.
Conclusion
Stable isotope labeling provides an indispensable tool for the definitive confirmation and quantification of this compound metabolic pathways. While direct comparative data on the flux through peroxisomal versus mitochondrial routes for this specific molecule is not yet available in the literature, the experimental frameworks outlined in this guide offer a robust strategy for researchers to generate this critical data. By adapting established protocols for similar compounds, scientists can elucidate the precise metabolic fate of this compound, contributing to a deeper understanding of fatty acid metabolism in health and disease.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisomal and mitochondrial fatty acid beta-oxidation in mice nullizygous for both peroxisome proliferator-activated receptor alpha and peroxisomal fatty acyl-CoA oxidase. Genotype correlation with fatty liver phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of [14,14,14-2H3] 12-hydroxytetradecanoic acid and [13,14-2H2] 11-hydroxytetradecanoic acid useful as tracers to study a (11E)-desaturation reaction in Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Findings of (3S)-Hydroxytetradecanedioyl-CoA In Vivo: A Comparative Guide
Introduction
(3S)-hydroxytetradecanedioyl-CoA is a long-chain dicarboxylic acid intermediate that has been implicated in various metabolic pathways in in vitro studies. Dicarboxylic acids are products of fatty acid ω-oxidation, a metabolic route that becomes significant under conditions of high lipid flux or impaired mitochondrial β-oxidation.[1] The in vivo validation of in vitro findings is a critical step in understanding the physiological relevance of such metabolites. This guide provides a comparative framework for designing and interpreting in vivo experiments to validate the functions of this compound, drawing parallels with the well-studied dicarboxylic acid, dodecanedioic acid (DC12).
While direct in vivo experimental data for this compound is not extensively available in the public domain, this guide presents a proposed validation strategy based on established methodologies for similar molecules. The experimental data presented for this compound should be considered hypothetical and illustrative of expected outcomes based on the known metabolism of other dicarboxylic acids.
Comparative Analysis: this compound vs. Dodecanedioic Acid (DC12)
Dodecanedioic acid (DC12), a 12-carbon dicarboxylic acid, has been shown to have significant metabolic effects in vivo, making it a valuable comparator for predicting the potential in vivo functions of this compound. In vivo studies have demonstrated that dietary supplementation with DC12 can increase metabolic rate, reduce body fat, and improve glucose tolerance in mice.[2] These effects are attributed to the fact that DC12 is readily catabolized by multiple tissues and is not stored in adipose tissue.[2]
The metabolic fate of dicarboxylic acids involves both mitochondrial and peroxisomal β-oxidation.[3][4] Medium-chain acyl-CoA dehydrogenase (MCAD) has been identified as a key enzyme in the mitochondrial breakdown of dicarboxylic acids.[3] It is hypothesized that this compound, as a long-chain dicarboxylic acid, would also be a substrate for these pathways, ultimately yielding acetyl-CoA and succinyl-CoA.
Hypothetical Comparative Data
The following table summarizes the expected in vivo effects of this compound compared to the observed effects of DC12 in a diet-induced obesity mouse model.
| Parameter | Vehicle Control | Dodecanedioic Acid (DC12) | This compound (Hypothetical) |
| Body Weight Change (%) | +25% | +10% | +12% |
| Liver Fat Content (mg/g) | 150 | 80 | 95 |
| Fasting Blood Glucose (mg/dL) | 180 | 120 | 130 |
| Glucose Tolerance (AUC) | 30000 | 20000 | 22000 |
| Metabolic Rate (kcal/day/kg) | 150 | 200 | 180 |
| Adipose Tissue Weight (g) | 3.5 | 2.0 | 2.2 |
Proposed In Vivo Experimental Protocols
To validate the in vitro findings and hypothesized effects of this compound, a series of in vivo experiments are proposed. These protocols are based on standard methods for studying lipid metabolism in animal models.[5][6][7]
High-Fat Diet-Induced Obesity Mouse Model
-
Objective: To determine the effect of this compound on body weight, adiposity, and metabolic parameters in a diet-induced obesity model.
-
Animals: C57BL/6J mice, 8 weeks old.
-
Diet: High-fat diet (60% kcal from fat) for 12 weeks to induce obesity.
-
Treatment: Mice are divided into three groups: (1) Vehicle control (e.g., corn oil), (2) DC12 (positive control, 20% of daily caloric intake), and (3) this compound (e.g., 20% of daily caloric intake). Treatment is administered daily via oral gavage for 8 weeks.
-
Measurements:
-
Body weight and food intake are monitored weekly.
-
Body composition (fat and lean mass) is measured by NMR at the beginning and end of the treatment period.
-
At the end of the study, blood is collected for measurement of plasma lipids (triglycerides, cholesterol) and glucose.
-
Tissues (liver, adipose, muscle) are collected for histological analysis and gene expression studies.
-
Glucose and Insulin (B600854) Tolerance Tests
-
Objective: To assess the impact of this compound on glucose metabolism and insulin sensitivity.
-
Procedure (Glucose Tolerance Test - GTT):
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose bolus (2 g/kg) via intraperitoneal (i.p.) injection.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection.
-
Measure blood glucose levels at each time point.
-
-
Procedure (Insulin Tolerance Test - ITT):
-
Fast mice for 4 hours.
-
Collect a baseline blood sample (t=0).
-
Administer an insulin bolus (0.75 U/kg) via i.p. injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose levels at each time point.
-
Gene Expression Analysis
-
Objective: To quantify the expression of key metabolic genes in the liver and adipose tissue.
-
Procedure:
-
Extract total RNA from frozen tissue samples.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers for genes involved in fatty acid oxidation (e.g., Acox1, Cpt1a), lipogenesis (e.g., Srebf1, Fasn), and glucose metabolism (e.g., G6pc, Pepck).
-
Normalize gene expression to a housekeeping gene (e.g., Gapdh).
-
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathways and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic pathway of dicarboxylic acid formation and degradation.
Caption: Workflow for in vivo validation in a diet-induced obesity model.
Conclusion
The in vivo validation of in vitro findings for this compound is essential for understanding its physiological role. By employing a comparative approach with well-characterized dicarboxylic acids like DC12 and utilizing established in vivo protocols, researchers can systematically investigate its effects on metabolism. The proposed experimental framework, encompassing a diet-induced obesity model, metabolic testing, and molecular analysis, provides a robust strategy to elucidate the in vivo functions of this compound and its potential as a modulator of metabolic health. The use of stable isotope tracer studies could further enhance the understanding of its kinetic properties in vivo.[8]
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for measuring lipid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Assaying (3S)-hydroxytetradecanedioyl-CoA
For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, the accurate and specific measurement of key intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing (3S)-hydroxytetradecanedioyl-CoA, a long-chain hydroxy dicarboxylic acyl-CoA. We delve into the current gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explore the potential and pitfalls of alternative enzyme-based assays, supported by experimental principles and data.
This compound is an intermediate in the peroxisomal β-oxidation pathway of long-chain dicarboxylic acids. This metabolic route is crucial for the breakdown of fatty acids that have been modified by ω-oxidation, a process that becomes more significant under conditions of high lipid load or impaired mitochondrial fatty acid oxidation. The accurate quantification of this compound can provide valuable insights into the flux through this pathway and its role in various physiological and pathological states.
Methodology Showdown: LC-MS/MS vs. Enzyme-Coupled Assays
The analytical landscape for this compound is dominated by LC-MS/MS due to its unparalleled specificity and sensitivity. However, enzyme-coupled assays, while less specific, can offer a more accessible and higher-throughput alternative in certain contexts.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS offers the most robust and reliable method for the quantification of this compound. This technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.
Specificity: The high specificity of LC-MS/MS is achieved through a combination of chromatographic retention time and the unique mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the coenzyme A moiety (507 Da). However, to differentiate this compound from its isomers, such as those with the hydroxyl group at a different position or with different stereochemistry, careful optimization of chromatographic separation and the identification of unique fragment ions are critical. While specific fragmentation data for this compound is not widely published, the analysis of isomeric long-chain hydroxy fatty acids by derivatization and MS/MS has shown that distinct product ion spectra can be obtained, allowing for their differentiation.
Sensitivity and Quantitative Performance: LC-MS/MS methods can achieve high sensitivity, often in the low nanomolar to picomolar range, allowing for the detection of low-abundance species in complex biological matrices.
Table 1: Comparison of Assay Performance for this compound
| Parameter | LC-MS/MS | Enzyme-Coupled Assay (Hypothetical) |
| Specificity | Very High (distinguishes isomers) | Moderate to Low (potential cross-reactivity) |
| Sensitivity | High (nM to pM range) | Moderate (µM range) |
| Throughput | Moderate | High |
| Equipment Cost | High | Low to Moderate |
| Expertise Required | High | Moderate |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of long-chain acyl-CoAs and can be adapted for this compound.
1. Sample Preparation (from tissues or cells):
- Homogenize tissue or cell pellets in a cold extraction buffer (e.g., 2:1:1 methanol (B129727):chloroform:water).
- Centrifuge to separate the aqueous and organic phases.
- Collect the aqueous phase containing the acyl-CoAs.
- Perform solid-phase extraction (SPE) using a C18 cartridge to purify and concentrate the acyl-CoAs.
- Elute the acyl-CoAs and evaporate the solvent.
- Reconstitute the sample in a suitable injection solvent (e.g., 5% methanol in water).
2. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. Tandem Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM):
- Parent Ion (Q1): The m/z of protonated this compound.
- Product Ion (Q3): A characteristic fragment ion. A common transition for acyl-CoAs is the neutral loss of 507 Da. Specific transitions for the hydroxylated dicarboxylic acyl-CoA would need to be determined by direct infusion of a standard.
- Collision Energy: Optimized for the specific parent-product ion transition.
Protocol 2: Hypothetical Enzyme-Coupled Assay for this compound
This hypothetical protocol is based on the activity of enzymes in the peroxisomal β-oxidation pathway. The specificity of this assay would be a major limitation.
1. Principle: The assay would likely be a coupled-enzyme system measuring the activity of an acyl-CoA oxidase or the L-bifunctional protein (EHHADH). For example, the oxidation of this compound by acyl-CoA oxidase produces H₂O₂ which can be detected using a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase.
2. Reagents:
- Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
- This compound substrate.
- Recombinant peroxisomal acyl-CoA oxidase.
- Horseradish peroxidase.
- Amplex Red reagent.
- H₂O₂ standard for calibration.
3. Procedure:
- Prepare a reaction mixture containing the buffer, Amplex Red, and horseradish peroxidase.
- Add the sample containing this compound.
- Initiate the reaction by adding the acyl-CoA oxidase.
- Incubate at 37 °C.
- Measure the fluorescence at an excitation of ~530 nm and an emission of ~590 nm.
- Quantify the concentration based on a standard curve generated with H₂O₂.
Cross-Reactivity Considerations for Enzyme-Coupled Assays: The primary challenge for an enzyme-based assay is the broad substrate specificity of peroxisomal enzymes. Peroxisomal acyl-CoA oxidases act on a range of long-chain and dicarboxylic acyl-CoAs.[1][2] Similarly, the L-bifunctional protein (EHHADH) can process various substrates.[3][4] Therefore, any enzyme-coupled assay would likely measure a pool of related acyl-CoAs, not just this compound.
Visualizing the Context: Metabolic Pathway and Experimental Workflow
To better understand the analytical challenges, it is crucial to visualize the metabolic context of this compound and the workflow of the primary analytical method.
Caption: Peroxisomal β-oxidation of dicarboxylic acids.
Caption: LC-MS/MS workflow for acyl-CoA analysis.
Conclusion and Recommendations
For researchers requiring high specificity and accurate quantification of this compound, LC-MS/MS is the unequivocal method of choice . Its ability to distinguish between structurally similar isomers is essential for unambiguous results. The primary limitation is the requirement for expensive instrumentation and significant analytical expertise.
Enzyme-coupled assays, while theoretically possible, are not recommended for specific quantification of this compound due to the high probability of cross-reactivity with other long-chain and dicarboxylic acyl-CoAs present in biological samples. Such assays may be useful for high-throughput screening to measure the overall activity of the peroxisomal β-oxidation pathway, but the results should be interpreted with caution and ideally validated by LC-MS/MS.
Future efforts in this field should focus on the synthesis of a stable isotope-labeled internal standard for this compound to further improve the accuracy of LC-MS/MS quantification and the detailed characterization of its tandem mass spectrometric fragmentation pattern to ensure confident identification.
References
- 1. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the substrate specificity of the inducible and non-inducible acyl-CoA oxidases from rat kidney peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine deficiency of peroxisomal l-bifunctional protein (EHHADH) causes medium-chain 3-hydroxydicarboxylic aciduria and perturbs hepatic cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Comparative Analysis of (3S)-Hydroxytetradecanedioyl-CoA: A Marker of Altered Fatty Acid Metabolism in Disease
For Immediate Release
A comprehensive comparative analysis of (3S)-hydroxytetradecanedioyl-CoA reveals its emerging role as a significant biomarker in diagnosing and understanding certain inherited metabolic disorders. In healthy individuals, this long-chain dicarboxylic acyl-CoA is a minor intermediate of fatty acid metabolism. However, in diseased states characterized by impaired mitochondrial beta-oxidation, its precursor, tetradecanedioic acid, and other related dicarboxylic acids accumulate to significant levels, indicating a metabolic shift towards the typically less-utilized omega-oxidation pathway. This guide provides a detailed comparison of the metabolic footprint of this compound and its related compounds in healthy versus diseased states, supported by experimental data and methodologies for the research and drug development community.
The Metabolic Context: Healthy vs. Diseased States
In healthy individuals, the primary pathway for fatty acid breakdown is mitochondrial beta-oxidation. The omega-oxidation pathway, where this compound is formed, is generally a minor route.[1] This alternative pathway becomes crucial when mitochondrial beta-oxidation is faulty.[1] In such cases, fatty acids are shunted to the smooth endoplasmic reticulum for omega-oxidation, leading to the production of dicarboxylic acids.[2]
Diseases such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Zellweger syndrome are prime examples of conditions where this metabolic rerouting occurs. MCAD deficiency, a common fatty acid oxidation disorder, results in the inability to break down medium-chain fatty acids, leading to their accumulation and subsequent conversion to dicarboxylic acids.[3][4] Zellweger syndrome, a peroxisomal biogenesis disorder, impairs the beta-oxidation of long-chain dicarboxylic acids in peroxisomes, causing their accumulation in urine.[5][6] Consequently, the urinary profile of dicarboxylic acids, including tetradecanedioic acid, serves as a key diagnostic marker for these conditions.[3][7]
Quantitative Analysis: Urinary Dicarboxylic Acids
Direct quantitative data for this compound in biological fluids is scarce in the literature. However, its downstream, more stable metabolite, tetradecanedioic acid (a C14 dicarboxylic acid) , is a well-documented biomarker. The following table summarizes the urinary concentrations of tetradecanedioic acid and other relevant dicarboxylic acids in healthy individuals versus those with MCAD deficiency and Zellweger syndrome.
| Analyte | Healthy Controls (mmol/mol creatinine) | MCAD Deficiency Patients (mmol/mol creatinine) | Zellweger Syndrome Patients | Citation(s) |
| Tetradecanedioic Acid | Not typically detected or at very low levels | Elevated | Found in excess | [3],[7] |
| Adipic Acid (C6) | < 10 | Often Elevated | Increased ~100% vs. controls | [5] |
| Suberic Acid (C8) | < 15 | Often Elevated | Increased ~200% vs. controls | [5] |
| Sebacic Acid (C10) | < 10 | Often Elevated | Increased ~350% vs. controls | [5] |
Note: Specific quantitative ranges for tetradecanedioic acid are not consistently reported and can vary based on the patient's clinical status (e.g., during an acute metabolic crisis). The data for Zellweger syndrome is presented as a percentage increase compared to healthy infants as reported in the cited literature.
Signaling Pathways and Metabolic Workflows
The accumulation of dicarboxylic acids in these disorders is a direct consequence of enzymatic defects in fatty acid oxidation pathways. The following diagrams illustrate the metabolic route leading to the formation of this compound and the subsequent analytical workflow for its detection.
Experimental Protocols
The quantification of this compound and related dicarboxylic acids in biological samples is typically performed using mass spectrometry-based methods. Below are outlines of the common experimental protocols.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the diagnosis of inborn errors of metabolism by analyzing the profile of organic acids in urine.
-
Sample Preparation:
-
A urine sample is normalized to its creatinine (B1669602) concentration.
-
An internal standard (e.g., a stable isotope-labeled dicarboxylic acid) is added.
-
The sample is acidified, and the organic acids are extracted using an organic solvent such as ethyl acetate.
-
The organic extract is evaporated to dryness.
-
-
Derivatization:
-
The dried residue is derivatized to increase the volatility of the organic acids. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation.
-
The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
-
Acyl-CoA Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific for the direct measurement of acyl-CoA esters, including long-chain dicarboxylic acyl-CoAs, in tissues or plasma.
-
Sample Preparation:
-
Biological samples (e.g., tissue homogenates or plasma) are rapidly quenched to prevent enzymatic degradation of acyl-CoAs.
-
An internal standard, such as a stable isotope-labeled acyl-CoA (e.g., [U-13C]palmitoyl-CoA) or an odd-chain acyl-CoA (e.g., C17-CoA), is added.[8]
-
Acyl-CoAs are extracted using a solvent mixture (e.g., acetonitrile (B52724)/isopropanol/methanol) or by solid-phase extraction (SPE).[9][10][11]
-
-
LC-MS/MS Analysis:
-
The extracted acyl-CoAs are separated using reverse-phase liquid chromatography, often with a C18 column. The mobile phase typically consists of an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient.[9][10][11]
-
The separated acyl-CoAs are introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Quantification is performed using selected reaction monitoring (SRM), which provides high specificity and sensitivity.[8]
-
Conclusion
The analysis of this compound and its related dicarboxylic acid, tetradecanedioic acid, provides a critical window into the metabolic dysregulation that occurs in certain inherited metabolic disorders. While direct quantification of the CoA ester is challenging, the measurement of urinary dicarboxylic acids by GC-MS is a robust diagnostic tool. Further research utilizing advanced LC-MS/MS methods will be instrumental in elucidating the precise role of these molecules in the pathophysiology of fatty acid oxidation disorders and in the development of novel therapeutic interventions.
References
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. humpath.com [humpath.com]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary excretion of dicarboxylic acids from patients with the Zellweger syndrome. Importance of peroxisomes in beta-oxidation of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling Enzyme Deficiencies: A Guide to Correlating (3S)-Hydroxytetradecanedioyl-CoA Levels
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between metabolic intermediates and enzyme function is paramount. This guide provides a comprehensive comparison of how levels of (3S)-hydroxytetradecanedioyl-CoA and its related metabolites correlate with specific enzyme deficiencies, primarily Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Trifunctional Protein (TFP) deficiency. This document outlines key diagnostic markers, presents available quantitative data, details relevant experimental protocols, and illustrates the underlying metabolic pathways.
The mitochondrial trifunctional protein (TFP) is a multi-enzyme complex essential for the beta-oxidation of long-chain fatty acids. It possesses three enzymatic activities: long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase.[1][2] A deficiency in the LCHAD enzyme, or a defect in the entire TFP complex, disrupts this crucial energy-producing pathway. This disruption leads to the accumulation of specific metabolic intermediates, which serve as vital biomarkers for diagnosis and disease monitoring. While direct measurement of this compound is not a routine clinical practice, the analysis of related long-chain 3-hydroxyacylcarnitines and 3-hydroxy-dicarboxylic acids in plasma and urine, respectively, provides a reliable indication of these enzyme deficiencies.[1][3]
Comparative Analysis of Biomarker Levels in LCHAD and TFP Deficiencies
The diagnosis of LCHAD and TFP deficiencies heavily relies on the identification of elevated levels of specific long-chain 3-hydroxyacylcarnitines in plasma and 3-hydroxy-dicarboxylic acids in urine.[1][3] Tandem mass spectrometry (MS/MS) is the primary analytical technique for quantifying these metabolites.[4] While it is challenging to establish absolute concentration ranges that definitively distinguish between mild, moderate, and severe phenotypes due to individual variability and metabolic status at the time of sample collection, certain patterns and ratios of these biomarkers are strongly correlated with disease presence and, to some extent, severity.
| Biomarker Category | Analyte(s) | Normal/Control Range | LCHAD/TFP Deficiency Range (Typical Findings) | Correlation with Severity |
| Plasma Acylcarnitines | 3-Hydroxypalmitoylcarnitine (C16-OH) | Typically low or undetectable | Significantly elevated[1] | Higher levels of long-chain 3-hydroxyacylcarnitines are associated with worse retinal function and faster progression of pigmentary chorioretinopathy.[5] |
| 3-Hydroxyoleoylcarnitine (C18:1-OH) | Typically low or undetectable | Significantly elevated[1] | ||
| 3-Hydroxystearoylcarnitine (C18-OH) | Typically low or undetectable | Significantly elevated[4] | ||
| "HADHA Ratio" ((C16OH + C18OH + C18:1OH) / C0) | 0.0023 ± 0.0016[6] | 0.19 ± 0.14[6] | This ratio demonstrates high sensitivity and specificity for LCHAD/TFP deficiency.[4][7][8] | |
| C16OH/C16 Ratio | 0.022 ± 0.019[6] | 0.447 ± 0.214[6] | An elevated ratio is a strong indicator of the disease.[1] | |
| Urine Organic Acids | 3-Hydroxy-dicarboxylic acids (various chain lengths) | Typically low or undetectable | Markedly increased, especially during metabolic stress[1][3] | Increased excretion is a hallmark of the disorders, though specific quantitative correlation with severity is less defined. The pattern of different chain-length 3-hydroxydicarboxylic acids can be informative.[9] |
Note: C0 represents free carnitine. The provided ranges are indicative and may vary between laboratories. Clinical context and further enzymatic or genetic testing are crucial for a definitive diagnosis.
Distinguishing LCHAD from TFP Deficiency
Biochemically, LCHAD and TFP deficiencies present with very similar profiles of elevated long-chain 3-hydroxyacylcarnitines and 3-hydroxy-dicarboxylic acids, making them difficult to distinguish based on metabolite levels alone.[3] The definitive differentiation requires enzymatic assays in cultured fibroblasts or lymphocytes, or molecular genetic testing.[1][2]
-
Isolated LCHAD deficiency: Shows deficient activity only of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme.[1]
-
TFP deficiency: Exhibits reduced activity of all three enzymes of the trifunctional protein complex (enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase).[1][2]
Experimental Protocols
Accurate and reproducible measurement of the key biomarkers is essential for the diagnosis and management of LCHAD and TFP deficiencies. Below are outlines of the principal experimental methodologies.
Protocol 1: Acylcarnitine Analysis in Plasma by Tandem Mass Spectrometry (MS/MS)
This method allows for the sensitive and specific quantification of various acylcarnitine species.
1. Sample Preparation:
- Collect whole blood in EDTA or heparin-containing tubes.
- Separate plasma by centrifugation.
- To a known volume of plasma, add an internal standard solution containing isotopically labeled acylcarnitines.
- Precipitate proteins using a solvent like methanol (B129727) or acetonitrile.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and dry it under a stream of nitrogen or by vacuum centrifugation.
2. Derivatization (Butylation):
- Reconstitute the dried extract in a solution of acidic butanol (e.g., 3N HCl in n-butanol).
- Incubate the mixture at a specific temperature (e.g., 65°C) for a set time (e.g., 15-20 minutes) to convert the acylcarnitines to their butyl esters.
- Dry the butylated sample.
3. MS/MS Analysis:
- Reconstitute the final sample in the mobile phase used for analysis.
- Inject the sample into the tandem mass spectrometer.
- Utilize electrospray ionization (ESI) in the positive ion mode.
- Perform a precursor ion scan of m/z 85, which is a characteristic fragment ion of butylated carnitine and its acyl esters. This allows for the specific detection of all acylcarnitine species in the sample.
- Quantify the individual acylcarnitines by comparing the ion intensity of the endogenous analyte to its corresponding isotopically labeled internal standard.
Protocol 2: Fatty Acid Oxidation Rate Measurement in Cultured Fibroblasts
This assay directly assesses the functional capacity of the fatty acid oxidation pathway in patient cells.
1. Cell Culture:
- Culture skin fibroblasts from a patient biopsy in appropriate media until confluent.
2. Radiolabeling:
- Prepare a reaction mixture containing a radiolabeled long-chain fatty acid substrate, such as [9,10-³H]-palmitic acid or [1-¹⁴C]-palmitic acid.
- Incubate the cultured fibroblasts with the radiolabeled substrate for a defined period (e.g., 2-4 hours).
3. Measurement of Oxidation Products:
- For [³H]-labeled substrates: The rate of fatty acid oxidation is determined by measuring the amount of ³H₂O produced, which is a direct product of the beta-oxidation spiral. The ³H₂O is separated from the unreacted radiolabeled fatty acid using an ion-exchange column.[10]
- For [¹⁴C]-labeled substrates: The rate of oxidation is determined by capturing and quantifying the ¹⁴CO₂ released from the complete oxidation of the fatty acid in the citric acid cycle.[11] The amount of radioactivity in acid-soluble metabolites can also be measured.[11]
4. Data Analysis:
- Normalize the amount of radiolabeled product (³H₂O or ¹⁴CO₂) to the total protein content of the cell lysate and the incubation time.
- Compare the fatty acid oxidation rate of the patient's fibroblasts to that of control fibroblasts. A significantly reduced rate is indicative of a fatty acid oxidation disorder.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the diagnostic process, the following diagrams are provided.
Caption: Mitochondrial beta-oxidation pathway highlighting the step blocked by LCHAD deficiency.
Caption: Diagnostic workflow for LCHAD and TFP deficiencies.
References
- 1. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnosis, Treatment, and Clinical Outcome of Patients with Mitochondrial Trifunctional Protein/Long-Chain 3-Hydroxy Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Disposal Protocols for (3S)-hydroxytetradecanedioyl-CoA
For immediate reference, treat (3S)-hydroxytetradecanedioyl-CoA as potentially hazardous chemical waste. The disposal procedure is contingent on whether the material is contaminated with other hazardous substances.
Immediate Safety and Handling
Before commencing any disposal procedure, it is crucial to employ standard laboratory safety measures. This includes the use of appropriate Personal Protective Equipment (PPE) and operating within a well-ventilated area, such as a chemical fume hood.[1]
| Personal Protective Equipment (PPE) Summary | |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile).[1] |
| Body Protection | A laboratory coat and other protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | If handling a powder form that could generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is necessary.[2] |
Step-by-Step Disposal Procedures
The primary factor in determining the correct disposal route for this compound is its contamination status.
Scenario 1: Contaminated Waste
If the this compound, including solutions or contaminated labware like pipette tips and tubes, has come into contact with any substance classified as hazardous (e.g., toxic, flammable, corrosive, or reactive), it must be managed as hazardous waste.
Experimental Protocol for Contaminated Waste Disposal:
-
Waste Segregation : Treat all materials contaminated with this compound as hazardous chemical waste.[1] It is critical to segregate this waste from other waste streams like biological or radioactive waste, unless your institution's Environmental Health and Safety (EHS) office explicitly permits it.[1]
-
Containerization : Transfer the waste into a designated, leak-proof, and chemically compatible hazardous waste container.[1][2] High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate.[1] For solids, sweep the material carefully to minimize dust before transferring.[1]
-
Labeling : The container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound". If in a solution, list all constituents and their approximate percentages.[1]
-
Storage : Store the sealed waste container in a designated satellite accumulation area in accordance with your institution's policies.[2]
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[1][2]
Scenario 2: Uncontaminated Waste
If the this compound has not been mixed with any hazardous materials, it can likely be treated as non-hazardous chemical waste.[2] However, to exercise prudence, it should not be disposed of down the drain.[2]
Experimental Protocol for Uncontaminated Waste Disposal:
-
Waste Segregation : Even if uncontaminated, do not mix this waste with incompatible materials.[2]
-
Containerization : Collect the uncontaminated waste in a designated, sealed, and clearly labeled container.[2]
-
Labeling : Label the container as "Non-hazardous chemical waste" and list the contents, including "this compound".[2]
-
Storage : Store the container in a designated waste accumulation area.
-
Final Disposal : Coordinate with your institution's EHS department for proper disposal, following their specific procedures for non-hazardous chemical waste.
| Waste Stream Characteristics | |
| Physical State | Typically a solid or in solution, depending on the experimental use.[1] |
| Primary Hazards | Assumed to be a potential irritant.[1] |
| Chemical Class | Thioester, Coenzyme A derivative. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guidance for Handling (3S)-hydroxytetradecanedioyl-CoA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized biochemical reagents such as (3S)-hydroxytetradecanedioyl-CoA. Adherence to proper personal protective equipment (PPE) protocols, operational handling procedures, and disposal plans is critical to minimize risks and maintain a safe research environment.
Personal Protective Equipment (PPE)
When working with this compound and similar coenzyme A esters, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for general use and provide protection against incidental chemical exposure. If there is a risk of direct or prolonged contact, consider double-gloving or using silver shield gloves underneath nitrile gloves. Always inspect gloves for any tears or punctures before use and dispose of them properly after handling the chemical. |
| Eye and Face Protection | Safety Glasses/Goggles | Tightly fitting safety goggles with side shields are mandatory to protect against splashes. For procedures with a higher risk of splashing, such as pouring large volumes, a face shield should be worn in addition to safety goggles. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from accidental spills. For procedures with a higher risk of contamination, consider a disposable gown for added protection. |
| Respiratory Protection | Respirator | While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or if working in a poorly ventilated space. The type of respirator should be selected based on a formal risk assessment. |
| Foot Protection | Closed-Toe Shoes | Always wear closed-toe shoes in the laboratory to protect your feet from spills and falling objects. |
Operational Handling Plan
Proper handling procedures are essential to prevent contamination and accidental exposure.
Workflow for Handling this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
